molecular formula C6H5BrN2O3 B021939 3-Bromo-2-methoxy-5-nitropyridine CAS No. 15862-50-7

3-Bromo-2-methoxy-5-nitropyridine

Cat. No.: B021939
CAS No.: 15862-50-7
M. Wt: 233.02 g/mol
InChI Key: VRCSBPXFYAADHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methoxy-5-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-2-methoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCSBPXFYAADHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616121
Record name 3-Bromo-2-methoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15862-50-7
Record name 3-Bromo-2-methoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-methoxy-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Utility of 3-Bromo-2-methoxy-5-nitropyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

3-Bromo-2-methoxy-5-nitropyridine, identified by its CAS number 15862-50-7 , is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its strategic arrangement of a bromine atom, a methoxy group, and a nitro group on a pyridine core imparts a unique reactivity profile, making it an invaluable intermediate for the construction of novel bioactive molecules.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on its practical utility in drug discovery and development.

Physicochemical and Spectroscopic Profile

This compound typically presents as an off-white to light yellow crystalline solid.[1][3] Its molecular structure and key properties are summarized in the table below.

PropertyValueSource
CAS Number 15862-50-7[1][4][5][6][7]
Molecular Formula C₆H₅BrN₂O₃[1][4][7]
Molecular Weight 233.02 g/mol [1][3]
Appearance Off-white to light yellow solid[3]
Melting Point 89°C[3]
Boiling Point 285.0 ± 35.0 °C (Predicted)[3]
Density 1.730 ± 0.06 g/cm³ (Predicted)[3]
Storage Inert atmosphere, Room Temperature[1][3]

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While detailed spectral data should be acquired and interpreted for each batch, typical ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry characteristics are well-documented.[8] The predicted mass spectrum shows characteristic peaks corresponding to the molecular ion and its isotopic pattern due to the presence of bromine.[9]

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a multi-step process starting from more common pyridine derivatives.[1] A common and efficient laboratory-scale synthesis involves the selective bromination of a suitable precursor.

Synthetic Workflow: A Representative Protocol

A prevalent synthetic route involves the bromination of 2-methoxy-5-nitropyridine.[1] This method offers good regioselectivity and yield.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-methoxy-5-nitropyridine in a suitable solvent, such as a chlorinated solvent or a strong acid, under an inert atmosphere.

  • Addition of Brominating Agent: Cool the solution in an ice bath and slowly add a brominating agent, such as N-bromosuccinimide (NBS), in stoichiometric amounts.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 0°C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture with a reducing agent solution (e.g., sodium thiosulfate) to neutralize any excess bromine.

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

G cluster_0 Synthesis of this compound start 2-methoxy-5-nitropyridine step1 Dissolution in Solvent start->step1 Starting Material step2 Addition of N-bromosuccinimide (NBS) step1->step2 Preparation step3 Reaction at Controlled Temperature step2->step3 Bromination step4 Quenching and Work-up step3->step4 Completion step5 Extraction and Purification step4->step5 Isolation end This compound step5->end Final Product

Caption: A generalized workflow for the synthesis of this compound.

Key Chemical Reactivities

The utility of this compound in organic synthesis stems from the distinct reactivity of its functional groups. The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution. The bromine atom is a versatile handle for various cross-coupling reactions, while the methoxy group can also be a site for substitution.

G cluster_reactions Key Reactivities reagent This compound Br OCH₃ NO₂ suzuki Suzuki Coupling (Boronic Acids/Esters) reagent:bromo->suzuki Pd-catalyzed heck Heck Coupling (Alkenes) reagent:bromo->heck Pd-catalyzed sonogashira Sonogashira Coupling (Alkynes) reagent:bromo->sonogashira Pd/Cu-catalyzed buchwald Buchwald-Hartwig Amination (Amines) reagent:bromo->buchwald Pd-catalyzed nucleophilic Nucleophilic Aromatic Substitution (Nu⁻) reagent->nucleophilic Activated Ring

Caption: Major reaction pathways for this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1] Its ability to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, is fundamental to constructing the complex carbon-carbon and carbon-heteroatom bonds that are prevalent in modern drug candidates.[2]

This scaffold has been instrumental in the development of molecules targeting a variety of therapeutic areas, including:

  • Oncology: The nitropyridine moiety is a known pharmacophore in certain anticancer agents.

  • Antiviral Agents: Its structure can be elaborated to mimic nucleosides or other viral protein inhibitors.[1]

  • Central Nervous System (CNS) Disorders: Pyridine-based structures are common in drugs targeting CNS receptors and enzymes.[2]

For instance, the bromo- and nitro-substituted pyridine core can be sequentially modified. The bromine allows for the introduction of diverse substituents via cross-coupling, while the nitro group can be reduced to an amine, which can then be further functionalized.[10] This sequential reactivity provides a powerful platform for generating libraries of compounds for high-throughput screening.

Safety, Handling, and Storage

This compound is considered a hazardous chemical and should be handled with appropriate precautions.[1] It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3).[11]

Hazard StatementGHS ClassificationPrecautionary Measures
H315 Causes skin irritationWear protective gloves and clothing.[11]
H319 Causes serious eye irritationWear eye and face protection.[11]
H335 May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing dust.[3][11]

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Avoid dust formation.[13]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[14]

  • Keep in an inert atmosphere at room temperature.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined reactivity allows for the controlled and predictable introduction of molecular diversity, making it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in the laboratory.

References

The Strategic Utility of 3-Bromo-2-methoxy-5-nitropyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. Among the vast arsenal of chemical building blocks, substituted pyridines hold a privileged status due to their prevalence in numerous FDA-approved drugs. This guide provides a comprehensive technical overview of 3-Bromo-2-methoxy-5-nitropyridine, a highly functionalized and versatile intermediate poised for significant applications in the synthesis of complex bioactive molecules, particularly in the realms of oncology and virology.

Physicochemical Properties and Structural Attributes

This compound (CAS No: 15862-50-7) is a pale yellow to light brown crystalline solid at room temperature.[1] Its molecular architecture, featuring a pyridine core strategically adorned with a bromo, a methoxy, and a nitro group, renders it a highly reactive and versatile synthetic intermediate.

PropertyValueSource
Molecular FormulaC₆H₅BrN₂O₃[2]
Molecular Weight233.02 g/mol [2]
Melting Point89 °C[2]
AppearanceOff-white to light yellow solid[2]
SolubilitySparingly soluble in water[1]

The interplay of the electron-withdrawing nitro group and the bromo substituent, coupled with the electron-donating methoxy group, creates a unique electronic landscape on the pyridine ring. This electronic arrangement is the cornerstone of its reactivity, enabling a range of selective chemical transformations that are highly sought after in drug discovery programs.

Synthesis and Manufacturing of this compound

The industrial production of this compound is a synthetic process, with no known natural sources.[1] A common and efficient laboratory-scale synthesis involves the regioselective bromination of 2-methoxy-5-nitropyridine.

Experimental Protocol: Bromination of 2-methoxy-5-nitropyridine

This protocol outlines a representative synthesis of this compound.

Materials:

  • 2-methoxy-5-nitropyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-5-nitropyridine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature at 0 °C.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound as a solid.

Causality of Experimental Choices:

  • The use of sulfuric acid as a catalyst activates the pyridine ring towards electrophilic substitution.

  • N-Bromosuccinimide is a convenient and effective brominating agent for this transformation.

  • The low-temperature conditions help to control the exothermicity of the reaction and improve the regioselectivity.

  • The aqueous workup and purification by column chromatography are essential to remove unreacted starting materials and byproducts, ensuring the high purity of the final product.

Chemical Reactivity and Synthetic Utility

The strategic placement of the bromo, methoxy, and nitro groups on the pyridine ring dictates the reactivity of this compound, making it a valuable precursor for a variety of important chemical transformations.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates nucleophilic aromatic substitution reactions. The bromine atom at the 3-position can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides. This reaction is a powerful tool for introducing diverse functionalities and building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds found in many drug candidates.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

While a specific marketed drug directly synthesized from this compound is not publicly disclosed, its structural motifs are highly relevant to the synthesis of kinase inhibitors, a major class of anticancer drugs. The following section illustrates a hypothetical, yet representative, synthetic pathway to a kinase inhibitor scaffold, demonstrating the utility of this versatile intermediate.

Many kinase inhibitors feature a substituted pyrimidine or pyridine core linked to an aniline moiety. This compound can serve as a key building block for the aniline portion of such molecules.

Hypothetical Synthesis of a Kinase Inhibitor Precursor

Step-by-Step Rationale:

  • Suzuki Coupling: The bromine atom on this compound is strategically utilized in a Suzuki coupling reaction with an appropriate arylboronic acid. This step introduces a key aryl group, which is often crucial for binding to the active site of the target kinase.

  • Nitro Group Reduction: The nitro group is then reduced to an amine. This transformation is typically achieved with high efficiency using reagents like iron in acidic media or catalytic hydrogenation. The resulting amino group serves as a nucleophile for the subsequent reaction.

  • Nucleophilic Aromatic Substitution: The newly formed aniline derivative is then reacted with a chloro-pyrimidine (a common core structure in kinase inhibitors). The amino group displaces the chlorine atom in a nucleophilic aromatic substitution reaction, forming the final kinase inhibitor scaffold.

This hypothetical pathway highlights how the distinct functional groups of this compound can be sequentially and selectively manipulated to construct a complex molecular architecture relevant to drug discovery.

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.[1] It may cause skin, eye, and respiratory irritation.[1]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of reactive functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex heterocyclic compounds with potential therapeutic applications. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this intermediate can unlock new avenues for the discovery of novel and effective drugs.

References

3-Bromo-2-methoxy-5-nitropyridine: A Strategic Synthesis and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

3-Bromo-2-methoxy-5-nitropyridine (CAS No. 15862-50-7) is a pivotal, polysubstituted heterocyclic intermediate whose value in modern medicinal and agrochemical research cannot be overstated.[1] This guide provides an in-depth analysis of its synthesis, moving beyond simple protocols to explore the strategic and mechanistic considerations that underpin its creation. We will dissect two primary, industrially relevant synthetic pathways, offering detailed experimental procedures, mechanistic insights, and a comparative analysis to empower researchers in their selection of an optimal route. This document is structured to serve as a practical reference for scientists engaged in complex molecule synthesis, where the strategic use of such building blocks is paramount for success.

Chapter 1: The Emergence and Significance of a Versatile Scaffold

Discovery Context: An Evolution of Necessity

The discovery of this compound is not marked by a single, celebrated event but rather by its gradual emergence as a critical building block in the expanding field of heterocyclic chemistry.[1] Its development was driven by the persistent need for functionalized pyridine scaffolds that allow for precise, regioselective modifications. The unique arrangement of an electron-donating methoxy group, an electron-withdrawing nitro group, and a synthetically versatile bromine atom creates a molecule primed for a variety of subsequent chemical transformations, making it an invaluable asset in the synthesis of bioactive compounds.[1][2]

Core Utility in Drug Discovery and Agrochemicals

The strategic importance of this molecule lies in the distinct reactivity of its functional groups:

  • The Bromo Group (C3): Serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds essential for building novel drug candidates.[2]

  • The Nitro Group (C5): Functions as a powerful electron-withdrawing group, activating the pyridine ring for certain reactions. More importantly, it is readily reduced to an amine, providing a key vector for introducing amides, ureas, and other nitrogen-containing functionalities.[3][4]

  • The Methoxy Group (C2): As a strong electron-donating group, it influences the electronics of the ring and can be a site for demethylation to reveal a pyridone scaffold if required.

This trifecta of functionality makes this compound a cornerstone intermediate in the development of antiviral, anticancer, and insecticidal agents.[1]

Physicochemical & Safety Profile

The compound is a pale yellow to light brown crystalline solid at room temperature.[1] Proper handling is crucial, as it is considered a hazardous chemical with potential irritant properties.[1][5]

PropertyValueReference
CAS Number 15862-50-7[6]
Molecular Formula C₆H₅BrN₂O₃[7]
Molecular Weight 233.03 g/mol [6]
Appearance Pale yellow crystalline solid[1]
Storage Inert atmosphere, Room Temperature[1]
Safety Potential irritant; handle with PPE in a fume hood.[5]

Chapter 2: Retrosynthetic Strategy and Mechanistic Rationale

The synthesis of this compound can be approached from two logical retrosynthetic disconnections. The choice between these pathways often depends on the availability and cost of the starting materials.

G cluster_path_a Pathway A: Electrophilic Bromination cluster_path_b Pathway B: Nucleophilic Substitution (SNAr) Target This compound PrecursorA 2-Methoxy-5-nitropyridine Target->PrecursorA C-Br Bond Formation (Electrophilic Aromatic Substitution) PrecursorB 5-Bromo-2-chloro-3-nitropyridine Target->PrecursorB C-O Bond Formation (Nucleophilic Aromatic Substitution) G SM 2-Methoxy-5-nitropyridine in Acetic Acid Reagent Bromine (Br₂) + Sodium Acetate SM->Reagent 1. Add Reagent Reaction Heat Reaction (e.g., 80°C, 12h) Reagent->Reaction 2. Initiate Workup Quench (Water, Na₂SO₃) Cool to 0°C Reaction->Workup 3. Complete & Quench Isolation Filter Precipitate Wash with Water Workup->Isolation 4. Isolate Solid Product 3-Bromo-2-methoxy- 5-nitropyridine Isolation->Product 5. Dry Product G SM 5-Bromo-2-chloro- 3-nitropyridine in Methanol (0°C) Reagent Sodium Methoxide (25% in Methanol) SM->Reagent 1. Add Reagent Dropwise Reaction Stir at 0°C (1h) Warm to RT (18h) Reagent->Reaction 2. React Workup Concentrate Volume Pour into Ice Water Reaction->Workup 3. Quench & Precipitate Isolation Filter Precipitate Wash with Cold Water Workup->Isolation 4. Isolate Solid Product 3-Bromo-2-methoxy- 5-nitropyridine Isolation->Product 5. Dry Product

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxy-5-nitropyridine is a key heterocyclic building block in medicinal chemistry and agrochemical research. Its trifunctional nature, featuring a pyridine core substituted with a bromine atom, a methoxy group, and a nitro group, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules with potential biological activity. Accurate and comprehensive characterization of this compound is paramount to ensure the identity, purity, and quality of downstream products. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound, grounded in the analysis of closely related analogs and fundamental principles of spectroscopic interpretation.

Chemical Structure and Predicted Spectroscopic Features

A thorough understanding of the chemical structure is the foundation for interpreting spectroscopic data. The arrangement of substituents on the pyridine ring dictates the electronic environment of each atom, which in turn governs its spectroscopic signature.

Figure 1: Chemical structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the three methoxy protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the nitrogen atom in the pyridine ring, and the electron-donating effect of the methoxy group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.9 - 9.1d1HH-6The proton at the 6-position is ortho to the ring nitrogen and is strongly deshielded by its electron-withdrawing inductive effect and the anisotropic effect of the ring.
~8.2 - 8.4d1HH-4The proton at the 4-position is deshielded by the adjacent electron-withdrawing nitro group.
~4.1 - 4.3s3H-OCH₃The methoxy protons are in a typical region for this functional group, slightly downfield due to the aromatic ring.

Note: The exact chemical shifts and coupling constants are predictions based on the analysis of substituted pyridines. The two aromatic protons, H-4 and H-6, are expected to show a small meta coupling (⁴J) on the order of 2-3 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C-2This carbon is attached to two electronegative atoms (N and O), causing a significant downfield shift.
~145 - 150C-6This carbon is adjacent to the ring nitrogen, leading to a downfield shift.
~138 - 142C-5The carbon bearing the nitro group is expected to be significantly deshielded.
~135 - 140C-4This carbon is influenced by the adjacent nitro group and the ring nitrogen.
~110 - 115C-3The carbon attached to the bromine atom is expected in this region.
~54 - 56-OCH₃The methoxy carbon appears in its characteristic upfield region.

Note: These are predicted chemical shifts based on data from analogous compounds like 5-bromo-2-methoxy-4-methyl-3-nitropyridine.[1]

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR protocol is essential for obtaining high-quality data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve ~5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire ¹H and ¹³C spectra acq2->acq3 acq4 Process the data (FT, phasing, baseline correction) acq3->acq4 an1 Integrate ¹H signals an2 Determine chemical shifts and coupling constants an1->an2 an3 Assign signals to the molecular structure an2->an3

Figure 2: A generalized workflow for NMR analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized by shimming.

    • For ¹H NMR, a standard pulse sequence is used.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.

  • Data Processing:

    • The acquired free induction decays (FIDs) are Fourier transformed to yield the NMR spectra.

    • The spectra are then phased and baseline corrected.

    • The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Predicted IR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretchingAromatic C-H
~2950 - 2850C-H stretchingAliphatic C-H (-OCH₃)
~1600 - 1580C=C and C=N stretchingPyridine ring
~1530 - 1500Asymmetric N-O stretchingNitro group (-NO₂)
~1350 - 1330Symmetric N-O stretchingNitro group (-NO₂)
~1250 - 1200Asymmetric C-O-C stretchingAryl ether (-OCH₃)
~1050 - 1000Symmetric C-O-C stretchingAryl ether (-OCH₃)
~850 - 800C-H out-of-plane bendingAromatic C-H
~700 - 600C-Br stretchingAryl bromide

Note: The presence of strong absorption bands for the nitro group is a key diagnostic feature in the IR spectrum.

Experimental Protocol for FTIR Spectroscopy

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Place a small amount of solid sample prep2 directly onto the ATR crystal prep1->prep2 acq1 Record a background spectrum acq2 Record the sample spectrum acq1->acq2 an1 Identify characteristic absorption bands an2 Correlate bands to functional groups an1->an2

References

An In-depth Technical Guide to 3-Bromo-2-methoxy-5-nitropyridine: Reactivity and Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block

3-Bromo-2-methoxy-5-nitropyridine is a halogenated and functionalized pyridine derivative with the chemical formula C₆H₅BrN₂O₃.[1][2] At room temperature, it exists as a pale yellow to light brown crystalline solid.[1] Its molecular architecture, featuring a pyridine ring substituted with bromo, methoxy, and nitro groups, makes it a highly reactive and versatile intermediate in synthetic chemistry.[1] This compound is entirely synthetic and finds its primary applications in medicinal chemistry as a scaffold for synthesizing bioactive compounds, including antiviral and anticancer agents, as well as in agrochemical research.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 15862-50-7[2]
Molecular Formula C₆H₅BrN₂O₃[2]
Molecular Weight 233.03 g/mol [2]
Appearance Pale yellow to light brown crystalline solid[1]
Melting Point Not available
Boiling Point Not available
Density 1.73 g/cm³[3]
Flash Point 126.1 °C[3]
pKa -2.99 ± 0.20 (Predicted)[1]
Storage Inert atmosphere, Room Temperature[1]

Electronic Properties: The Interplay of Substituents

The reactivity of this compound is dictated by the electronic interplay of its three key substituents on the pyridine ring. Understanding these electronic effects is crucial for predicting its behavior in chemical reactions.

  • Nitro Group (-NO₂): The nitro group at the 5-position is a strong electron-withdrawing group through both resonance and inductive effects. This significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.

  • Bromo Group (-Br): The bromine atom at the 3-position is an electronegative atom that exerts an electron-withdrawing inductive effect. However, it can also donate electron density to the ring through resonance. In the context of this molecule, its primary role is as a good leaving group in cross-coupling and nucleophilic substitution reactions.

  • Methoxy Group (-OCH₃): The methoxy group at the 2-position is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effects of the nitro and bromo groups. This substituent also influences the regioselectivity of certain reactions.

The combination of these substituents creates a unique electronic landscape on the pyridine ring, with specific positions being more activated or deactivated towards different types of reagents.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 2-methoxy-5-nitropyridine.[1] Another reported method is the nucleophilic aromatic substitution of a chloro-precursor.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a related isomer, 5-bromo-2-methoxy-3-nitropyridine, from 5-bromo-2-chloro-3-nitropyridine, which illustrates the general principle of nucleophilic substitution.

Diagram 1: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

G A 5-bromo-2-chloro-3-nitropyridine C 0 °C to Room Temperature A->C B Sodium methoxide in Methanol B->C D 5-bromo-2-methoxy-3-nitropyridine C->D

Caption: Synthesis of 5-bromo-2-methoxy-3-nitropyridine.

Step-by-Step Procedure: [4]

  • To a stirred solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) at 0 °C, a solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) is added dropwise over 10 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is allowed to warm to room temperature and stirred for an additional 18 hours.

  • The reaction mixture is concentrated under vacuum to approximately half its original volume.

  • The concentrated mixture is poured into ice water (~500 mL) to precipitate the product.

  • The precipitate is filtered, washed with cold water, and dried under vacuum to yield the final product as a pale yellow solid (98% yield).[4]

Reactivity and Key Reactions

The unique electronic properties of this compound make it a versatile substrate for a variety of organic transformations, particularly cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex molecules for pharmaceuticals and materials science.[5][6]

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base.[7]

Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle

G A Pd(0)Ln B Oxidative Addition A->B R-X C R-Pd(II)Ln-X B->C D Transmetalation C->D R'-B(OH)₂ + Base E R-Pd(II)Ln-R' D->E F Reductive Elimination E->F F->A R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling: [8]

  • A dry reaction vessel is charged with this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2–3 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • Degassed solvent (e.g., 1,4-dioxane/water mixture) is added via syringe.

  • The reaction mixture is heated to 80–110 °C and stirred for 2–18 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up by dilution with a suitable organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating in vacuo.

  • The crude product is then purified by flash column chromatography.

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I).[9][10]

Diagram 3: Sonogashira Coupling Workflow

G A Aryl Halide + Terminal Alkyne B Add Pd catalyst, Cu(I) cocatalyst, and Base A->B C Reaction in Anhydrous Solvent B->C D Work-up and Purification C->D E Coupled Product D->E

Caption: General workflow for a Sonogashira coupling reaction.

General Experimental Protocol for Sonogashira Coupling: [9][11]

  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF) at room temperature, add sequentially a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) cocatalyst (e.g., CuI, 0.025 eq), a base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq).

  • The reaction is stirred for approximately 3 hours.

  • The reaction mixture is then diluted with an organic solvent like diethyl ether and filtered through a pad of Celite®.

  • The filtrate is washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated in vacuo.

  • The resulting crude product is purified by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SₙAr)

The strongly electron-withdrawing nitro group makes the pyridine ring of this compound susceptible to nucleophilic aromatic substitution. While the bromine atom can act as a leaving group, other positions on the ring can also be activated for nucleophilic attack depending on the reaction conditions and the nucleophile used. Nitropyridines are known to react with carbanions to give products of C-H alkylation via vicarious nucleophilic substitution.[12]

Applications in Drug Discovery and Development

The versatility of this compound as a synthetic intermediate has led to its use in the development of various pharmaceutical compounds. Its ability to participate in a wide range of chemical transformations allows for the efficient construction of complex molecular architectures found in many drug candidates.[1][5][6]

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.[1][13] It is harmful if swallowed, in contact with skin, or if inhaled.[13] Always use this compound in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13] Store in a tightly closed container in a cool, dry place away from heat, sparks, and open flames.[13]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique electronic properties, arising from the interplay of its bromo, methoxy, and nitro substituents, allow for a wide range of chemical transformations. A thorough understanding of its reactivity is essential for its effective utilization in the synthesis of novel compounds for pharmaceutical and agrochemical applications.

References

Navigating the Solution Space: A Technical Guide to the Solubility of 3-Bromo-2-methoxy-5-nitropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Bromo-2-methoxy-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. By examining the molecule's structural attributes and drawing comparisons with related compounds, we present a predictive solubility profile. Furthermore, this document details a rigorous, step-by-step experimental protocol for the precise determination of solubility, ensuring the generation of reliable and reproducible data.

Introduction: The Critical Role of Solubility in a Research Context

This compound (C₆H₅BrN₂O₃) is a crystalline solid, typically appearing as a pale yellow to light brown substance.[1] Its utility as a precursor in the synthesis of novel bioactive molecules underscores the importance of understanding its physicochemical properties, paramount among which is solubility.[1] Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a critical determinant of a compound's behavior in biological assays. A thorough understanding of the solubility of this compound is therefore not merely academic, but a fundamental prerequisite for its effective application in research and development.

This guide will delve into the theoretical underpinnings of this compound's solubility, followed by a practical, field-proven methodology for its empirical determination.

Predicting Solubility: A Molecular Structure-Based Approach

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2] The molecular structure of this compound, with its combination of functional groups, presents a nuanced polarity profile that will dictate its interaction with various organic solvents.

  • The Pyridine Ring: The core pyridine structure, with its nitrogen atom, imparts a degree of polarity and the capacity for hydrogen bonding.[3]

  • The Methoxy Group (-OCH₃): This electron-donating group can participate in hydrogen bonding as an acceptor and contributes to the molecule's overall polarity.

  • The Bromo Group (-Br): The bromine atom is an electron-withdrawing group that increases the molecular weight and contributes to the dipole moment of the molecule.

  • The Nitro Group (-NO₂): This strongly electron-withdrawing and highly polar group significantly influences the overall polarity of the compound.

Considering these structural features, it is anticipated that this compound will exhibit favorable solubility in polar aprotic and polar protic solvents, and limited solubility in non-polar solvents.

Comparative Analysis with Structurally Related Compounds

To further refine our solubility predictions, we can examine the known solubility of structurally analogous compounds:

  • 2-Methoxypyridine: This compound is reported to be soluble in most organic solvents and possesses moderate solubility in water.[4]

  • Nitropyridines: As a general class, nitropyridines tend to be insoluble in water but soluble in organic solvents such as ether.[5] For instance, 2,4-dichloro-5-nitropyridine demonstrates good solubility in polar aprotic and alcohol-based solvents, with poor solubility in non-polar organic solvents.[6]

Based on this comparative analysis, a qualitative solubility profile for this compound can be predicted.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the methoxy and nitro groups, and the pyridine nitrogen.
Polar Protic WaterSparingly Soluble[1]The presence of the larger bromo and aromatic ring components likely limits significant aqueous solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighStrong dipole moments can effectively solvate the polar regions of the molecule.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighGood general-purpose solvents for moderately polar organic compounds.
Non-Polar Hexane, TolueneLow to InsolubleThe significant polarity of the nitro and methoxy groups will likely lead to poor interaction with non-polar solvents.
Halogenated Dichloromethane, ChloroformModerateCan solvate a range of organic compounds, but the high polarity of the nitro group may limit very high solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and actionable solubility data, a systematic experimental approach is essential. The isothermal equilibrium method, often referred to as the "shake-flask" method, is the gold standard for determining the thermodynamic solubility of a compound.[7]

Principle of the Isothermal Equilibrium Method

This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature. The concentration of the dissolved compound in the clear supernatant is then quantified to determine the solubility.

Step-by-Step Experimental Workflow

The following protocol provides a detailed methodology for determining the solubility of this compound.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial for ensuring equilibrium.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

  • Sample Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • The concentration of this compound in the clear filtrate can be determined using a suitable analytical method.

      • HPLC-UV: This is a highly accurate and specific method. A calibration curve must be prepared using standard solutions of the compound of known concentrations.

      • UV-Vis Spectrophotometry: If the compound has a suitable chromophore and the solvent is transparent in the UV-Vis region, this method can be employed. A calibration curve is also required.

  • Data Reporting:

    • The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solute to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D E Settle excess solid D->E F Filter supernatant E->F G Analyze filtrate (HPLC/UV-Vis) F->G H Calculate concentration G->H I I H->I Report solubility (mg/mL or mol/L) G cluster_solute Solute-Solute Interactions cluster_solvent Solvent-Solvent Interactions cluster_solution Solute-Solvent Interactions A Crystal Lattice Energy C Solvation Energy A->C Overcome B Intermolecular Forces B->C Overcome

References

A Comprehensive Technical Guide to the Safe Handling and Application of 3-Bromo-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols, handling procedures, and chemical reactivity of 3-Bromo-2-methoxy-5-nitropyridine (CAS No. 15862-50-7), a key intermediate in pharmaceutical and agrochemical research. As a Senior Application Scientist, the following content is synthesized from established safety data and practical field insights to ensure both operational safety and experimental success.

Core Safety Directives & Hazard Analysis

This compound is a halogenated, nitro-substituted aromatic compound that demands careful handling due to its irritant properties.[1][2][3] Understanding its hazard profile is the foundation of safe laboratory practice.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear framework for understanding the primary hazards associated with this compound.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][3]
Eye Irritation2 / 2AH319: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][3]
Acute Toxicity (Oral)4H302: Harmful if swallowed.[4]

This data is a synthesis of information from multiple supplier safety data sheets.

The primary risks upon acute exposure are irritation to the skin, eyes, and respiratory tract.[1] While comprehensive long-term toxicological data is limited, it is prudent to handle this compound with the assumption of potential systemic toxicity with prolonged or high-dose exposure.[1]

Physicochemical Properties and Stability

Understanding the physical properties is critical for safe storage and handling.

PropertyValueSource
Appearance Off-white to light yellow/brown crystalline solid.[1][5]
Molecular Formula C₆H₅BrN₂O₃[4]
Molecular Weight 233.02 g/mol [4]
Melting Point 89°C[4]
Boiling Point ~285°C (Predicted)[4]
Storage Temperature Room Temperature, under inert atmosphere.[4]

Chemical Stability: The compound is stable under recommended storage conditions.[6] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][6] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.[5][7]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This begins with engineering controls and is supplemented by robust personal protective equipment.

Engineering Controls: The First Line of Defense

All operations involving this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[5] This is the most critical engineering control to prevent inhalation of the powdered compound or any vapors. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Mandatory Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling this compound. This protocol is a self-validating system; adherence at each step ensures comprehensive protection.

Caption: Mandatory PPE for handling this compound.

Standard Operating Procedures: From Benchtop to Waste

Adherence to a strict workflow minimizes risk and ensures procedural integrity.

Handling and Storage Protocol
  • Receiving and Storage: Upon receipt, store the container in a cool, dry, and well-ventilated area away from incompatible materials.[1][2] The container must be kept tightly closed and stored under an inert atmosphere is recommended for long-term stability.[4]

  • Dispensing: Conduct all weighing and transfer operations within a chemical fume hood to avoid generating airborne dust.

  • General Hygiene: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[2] Contaminated clothing should be removed immediately and laundered before reuse.[9]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers to ensure complete irrigation.[5] Seek immediate medical attention.[10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][10] If skin irritation persists, seek medical attention.
Inhalation Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][10]
Ingestion Wash out the mouth with copious amounts of water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3][5] Call a physician or poison control center immediately.
Spill Management and Decontamination
  • Small Spills: For minor spills within a fume hood, trained personnel wearing appropriate PPE should gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[11] Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Decontaminate the area with a detergent solution followed by water.[11]

  • Large Spills: Evacuate the immediate area and alert laboratory personnel. If safe to do so, turn off ignition sources.[12] Prevent the spill from entering drains.[6] Contact your institution's environmental health and safety (EHS) department immediately.

Reactivity Profile and Synthetic Applications

This compound is a versatile synthetic intermediate due to its distinct functional groups, each offering a handle for further chemical modification.

Reactivity cluster_reactions Key Reaction Pathways substance This compound C3-Br C5-NO₂ C2-OCH₃ suzuki Suzuki Coupling (C-C Bond Formation) substance:f0->suzuki Pd-catalyzed cross-coupling with boronic acids. snar Nucleophilic Aromatic Substitution (SNAr) substance:f1->snar Activated site for nucleophilic attack. reduction Nitro Group Reduction (Amine Synthesis) substance:f1->reduction Reduction to aniline derivative (e.g., H₂/Pd-C, Fe/AcOH).

Caption: Major reaction pathways for this compound.

Suzuki-Miyaura Cross-Coupling

The C3-Brorine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13] This reaction is a cornerstone of modern medicinal chemistry for creating biaryl structures.

Causality in Protocol Design:

  • Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or those generated in situ from Pd₂(dba)₃ with phosphine ligands (e.g., SPhos), are commonly employed.[13] The choice of ligand is critical; electron-rich, bulky phosphines can enhance catalytic activity, especially for heteroaromatic substrates where catalyst inhibition by the pyridine nitrogen is a concern.

  • Base: An inorganic base like K₃PO₄ or K₂CO₃ is required to activate the boronic acid partner in the catalytic cycle.[13][14]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reaction components.[13]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack. While the bromine at C3 is a leaving group, nucleophilic substitution can also occur at other positions depending on the reaction conditions and the nucleophile.[10][15] This pathway allows for the introduction of various functionalities, including amines, alkoxides, and thiolates.

Reduction of the Nitro Group

The nitro group at the C5 position can be readily reduced to an amine, providing a route to 5-amino-3-bromo-2-methoxypyridine derivatives. This transformation is fundamental for introducing further diversity, for example, through amide bond formation or diazotization reactions.

Common Reduction Protocols:

  • Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst is a highly efficient method.[7] Caution is advised as this method can sometimes lead to dehalogenation (removal of the bromine). Using Raney Nickel may be a milder alternative to avoid dehalogenation.[7]

  • Metal/Acid Reduction: Metals like iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid (AcOH) provide a chemoselective and milder alternative for reducing the nitro group while preserving the C-Br bond.[7]

Waste Management and Disposal

Proper disposal is a critical final step in the safe handling workflow. All waste generated from procedures involving this compound must be treated as hazardous.

  • Waste Segregation: As a halogenated organic compound, all waste streams containing this compound (including residual solids, contaminated consumables, and reaction liquors) must be collected in a designated "Halogenated Organic Waste" container.[16][17] Do not mix with non-halogenated waste to prevent complicating the disposal process.[18]

  • Container Management: Waste containers must be made of compatible materials, kept securely closed when not in use, and clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[12] Liquid waste containers should not be filled beyond 75% capacity to allow for vapor expansion.[12]

  • Final Disposal: All hazardous waste must be disposed of through your institution's licensed professional waste disposal service in accordance with all local, state, and national regulations.[5][17] Do not attempt to dispose of this chemical down the drain or as regular solid waste.

References

An In-Depth Technical Guide to 3-Bromo-2-methoxy-5-nitropyridine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2-methoxy-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its pyridine core is strategically substituted with a bromine atom, a methoxy group, and a nitro group, creating a molecule with versatile reactivity and vast synthetic potential.[1] This guide provides an in-depth analysis of its chemical and physical properties, validated synthesis protocols, analytical characterization, and critical safety procedures. The unique electronic nature of the substituents makes this compound an invaluable intermediate for constructing complex molecular architectures, particularly in the development of novel bioactive agents.[2][3]

Physicochemical and Structural Characteristics

This compound is a crystalline solid, typically appearing pale yellow to light brown.[1] The molecule's architecture is key to its chemical behavior. The electron-donating methoxy group at the 2-position and the electron-withdrawing nitro group at the 5-position significantly influence the electron density of the pyridine ring, while the bromine atom at the 3-position serves as an excellent leaving group for cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 15862-50-7[4][5][6][7]
Molecular Formula C₆H₅BrN₂O₃[4][8]
Molecular Weight 233.02 g/mol [9]
Appearance Off-white to light yellow solid[1]
Melting Point 89°C[7]
Boiling Point 285.0 ± 35.0 °C (Predicted)[7]
Density 1.7 ± 0.1 g/cm³ (Predicted)[7]
Solubility Sparingly soluble in water[1]
Storage Inert atmosphere, Room Temperature[1]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is achieved through the electrophilic bromination of 2-methoxy-5-nitropyridine.[1] This reaction leverages the directing effects of the existing substituents on the pyridine ring.

Causality in Experimental Design

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. Unlike elemental bromine (Br₂), NBS provides a low, steady concentration of electrophilic bromine, which minimizes side reactions and enhances regioselectivity.[10] The reaction is an electrophilic aromatic substitution. The methoxy group at C2 is an ortho-, para-director, and a strong activator. The nitro group at C5 is a meta-director and a strong deactivator. The combined effect directs the incoming electrophile (bromine) to the C3 position, which is ortho to the activating methoxy group and meta to the deactivating nitro group.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the bromination of 2-methoxy-5-nitropyridine using N-Bromosuccinimide (NBS).

Materials:

  • 2-methoxy-5-nitropyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Catalytic amount of acid (e.g., H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-5-nitropyridine (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: While stirring, add N-Bromosuccinimide (1.05 eq) to the solution in portions at room temperature.

  • Initiation: Add a catalytic amount of a strong acid like sulfuric acid to initiate the electrophilic substitution.

  • Reaction Progression: Heat the mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 2-methoxy-5-nitropyridine in anhydrous acetonitrile AddNBS Add N-Bromosuccinimide (NBS) and catalytic acid Start->AddNBS Stirring Reflux Heat to reflux (Monitor by TLC) AddNBS->Reflux Quench Cool and quench with Sat. NaHCO₃ Reflux->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry (MgSO₄) and Concentrate Wash->Dry Purify Purify via Recrystallization or Chromatography Dry->Purify FinalProduct This compound Purify->FinalProduct SyntheticUtility cluster_bromo C3-Bromo Reactions cluster_nitro C5-Nitro Reactions Start This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) Start->Suzuki Pd cat. Sonogashira Sonogashira Coupling (+ R-C≡CH) Start->Sonogashira Pd/Cu cat. Buchwald Buchwald-Hartwig (+ R₂NH) Start->Buchwald Pd cat. Reduction Reduction (e.g., Fe/HCl, H₂/Pd) Start->Reduction Amine Resulting Amine (-NH₂) Reduction->Amine Amide Acylation (Amide Formation) Amine->Amide

References

3-Bromo-2-methoxy-5-nitropyridine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-2-methoxy-5-nitropyridine

This document provides a comprehensive safety and handling guide for this compound (CAS No. 15862-50-7), a key intermediate in pharmaceutical and agrochemical research.[1] Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, causality-driven framework for risk assessment and mitigation. Our focus is on not just what to do, but why specific precautions are scientifically mandated.

Core Hazard Profile & Chemical Identity

This compound is a halogenated and nitrated pyridine derivative, a structural class of compounds widely used as building blocks in organic synthesis.[1] It exists as a light yellow to off-white crystalline solid at room temperature.[1][2] Its utility in creating more complex molecules is derived from the reactivity conferred by its functional groups: the bromo group serves as a leaving group for cross-coupling reactions, while the nitro group can be reduced to an amine for further functionalization.

However, this same chemical reactivity is the foundation of its toxicological profile. The primary hazards are associated with its irritant properties, which are common for electrophilic aromatic compounds.

PropertyValueSource
CAS Number 15862-50-7[3][4]
Molecular Formula C6H5BrN2O3[3][4]
Molecular Weight 233.02 g/mol [3][5]
Appearance Light yellow crystalline solid[1]
Melting Point 89°C[2][3]
Boiling Point ~285.0 °C (Predicted)[2][3]
Storage Temperature Room Temperature, Inert Atmosphere[1][2]

Globally Harmonized System (GHS) Hazard Analysis

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the signal word "Warning".[2][6] This classification stems from three primary hazard statements, which form the basis of all handling protocols.

GHS ClassificationHazard CodeHazard StatementRationale
Skin Irritation H315Causes skin irritationHalogenated aromatic compounds can penetrate the lipid layers of the skin, causing local irritation and inflammation.
Eye Irritation H319Causes serious eye irritationThe fine crystalline nature of the solid can cause mechanical abrasion, while its chemical properties can lead to significant irritation of the mucous membranes of the eyes.
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritationInhalation of the dust can irritate the respiratory tract, a common hazard for fine organic solids. The nitro group can exacerbate this effect.

Diagram 1: GHS Hazard Identification Workflow

GHS_Hazard_Workflow GHS Hazard Identification for this compound substance This compound (C6H5BrN2O3) prop1 Physical State: Solid, Crystalline Powder substance->prop1 prop2 Chemical Nature: Halogenated Nitroaromatic substance->prop2 hazard1 Inhalation of Dust prop1->hazard1 hazard3 Direct Contact with Eyes prop1->hazard3 hazard2 Direct Contact with Skin prop2->hazard2 prop2->hazard3 outcome1 H335: May cause respiratory irritation hazard1->outcome1 outcome2 H315: Causes skin irritation hazard2->outcome2 outcome3 H319: Causes serious eye irritation hazard3->outcome3

Caption: Logical flow from chemical properties to GHS hazard classification.

Proactive Risk Mitigation: Engineering and Administrative Controls

The most effective safety protocols are those that remove or minimize the hazard at its source. Reliance on PPE alone is insufficient.

3.1. Engineering Controls: The Primary Barrier

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed inside a certified chemical fume hood.[3] This is non-negotiable. The hood provides critical containment of airborne particulates and vapors, directly mitigating the H335 respiratory hazard.

  • Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[6] This serves as a secondary layer of protection.

3.2. Administrative Controls: Standardizing Safe Practices

  • Designated Areas: All work with this compound should be restricted to a designated and clearly labeled area of the laboratory.

  • Restricted Access: Only trained personnel who have read and understood this safety guide and the corresponding MSDS should be permitted to handle the compound.[4]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][7]

Personal Protective Equipment (PPE): The Final Defense

PPE is essential to protect against direct contact. The selection of appropriate PPE must be a conscious, protocol-driven decision.

Protection TypeSpecificationStandardRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US).[6][8]Protects against splashes and airborne dust, mitigating the H319 (serious eye irritation) hazard.
Skin Protection Chemical-impermeable gloves (Nitrile is a suitable choice for incidental contact). Fire/flame resistant lab coat.EN 374 (EU).[8]Prevents direct skin contact, mitigating the H315 (skin irritation) hazard. A lab coat contains contamination on personal clothing.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 for dust) should be used if working outside a fume hood or during a large spill clean-up.[9]NIOSH (US) or EN 149 (EU).[10]Mitigates the H335 (respiratory irritation) hazard in situations where engineering controls are insufficient.

Experimental Protocols: A Step-by-Step Guide to Safety

5.1. Protocol for Safe Handling and Use

  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Don all required PPE as specified in Section 4.

  • Weighing: Tare the balance with a weigh boat inside the fume hood. Carefully transfer the solid from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust.[6] Close the stock bottle immediately.

  • Transfer: If transferring the solid to a reaction vessel, do so carefully within the fume hood. If making a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: Clean any residual solid from the spatula and work surface with a damp cloth (if compatible) or appropriate solvent. Dispose of contaminated wipes as hazardous waste.

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste container.[9]

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

5.2. Protocol for Safe Storage

  • Container: Store the compound in its original, tightly sealed container.[1][6]

  • Location: Keep in a cool, dry, and well-ventilated place.[1][6] A dedicated cabinet for solid reagents is appropriate.

  • Incompatibilities: Segregate from strong oxidizing agents, bases, and reactive metals.[1][3] Heat, flames, and sparks must be avoided in the storage area.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and GHS hazard pictograms.

Emergency Response Protocols

Rapid and correct response during an emergency is critical.

6.1. First-Aid Measures

  • Inhalation: Immediately move the person to fresh air.[6] If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[3]

  • Skin Contact: Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice.[1]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][6] Continue rinsing and seek immediate medical attention.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[6] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]

6.2. Accidental Release (Spill) Protocol

Diagram 2: Emergency Spill Response Workflow

Spill_Response_Workflow Emergency Spill Response for this compound spill Spill Detected q1 Is the spill large or in a poorly ventilated area? spill->q1 evacuate Evacuate the area. Alert emergency responders. q1->evacuate Yes ppe Ensure proper PPE is worn (Gloves, Goggles, Respirator). q1->ppe No ventilate Increase ventilation. Restrict access to the area. ppe->ventilate contain Cover spill with inert absorbent material (e.g., sand, vermiculite). Avoid creating dust. ventilate->contain collect Carefully sweep or scoop material into a labeled, sealed container for hazardous waste disposal. contain->collect clean Clean the spill area thoroughly. Decontaminate tools. collect->clean report Report the incident to lab supervisor. clean->report

Caption: Decision workflow for handling an accidental laboratory spill.

6.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Hazards from Combustion: Fire may produce toxic and corrosive fumes, including carbon monoxide, nitrogen oxides (NOx), and hydrogen bromide.[3]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Toxicological and Ecological Considerations

While acute toxicity data points primarily to irritant effects, there is limited information on the long-term or chronic effects of exposure to this compound.[1] It is not currently classified as a known carcinogen by IARC or the EPA.[1] However, prolonged or high-dose exposure could potentially lead to systemic toxicity affecting the liver and kidneys.[1]

Ecological data is largely unavailable. Therefore, it is imperative that the compound and its waste are handled in a manner that prevents environmental release.[3][6] Do not allow the material to enter drains or water courses.[3] All waste must be disposed of through a licensed hazardous waste disposal authority, in accordance with all applicable national and regional regulations.[3]

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Antiviral Compounds Utilizing 3-Bromo-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical binding interactions with biological targets.[1][2][3] This guide provides an in-depth exploration of 3-Bromo-2-methoxy-5-nitropyridine, a highly functionalized and versatile starting material for the synthesis of novel antiviral compounds. We will detail the strategic application of its distinct functional groups—the nitro group for activating nucleophilic substitution, the bromine atom as a handle for cross-coupling reactions, and the methoxy group as a precursor to the biologically significant pyridone moiety. This document provides researchers, scientists, and drug development professionals with core synthetic strategies, detailed experimental protocols, and insights into creating compound libraries for antiviral screening.

Introduction: The Strategic Value of this compound

This compound is a powerful building block for antiviral drug discovery, offering three distinct and orthogonally reactive sites on a single pyridine core. The strategic value of this reagent lies in the specific roles each functional group plays in synthetic transformations:

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, it strongly activates the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[1][4][5] Furthermore, it can be readily reduced to an amine, providing a key vector for further diversification through amide coupling or other functionalizations.[6]

  • The Bromine Atom (-Br): Positioned at C3, the bromine atom is an excellent leaving group and a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7][8] This enables the facile introduction of diverse aryl and heteroaryl fragments, which are crucial for modulating the pharmacological profile of the target compounds.

  • The Methoxy Group (-OCH₃): The 2-methoxy group serves multiple purposes. It influences the ring's electronics and can itself be a target for nucleophilic displacement.[4] Critically, it serves as a masked pyridone.[9] Demethylation at a late synthetic stage can unmask a 2-pyridone (or its 2-hydroxypyridine tautomer), a pharmacophore present in numerous antiviral agents, including analogues of Favipiravir.[10][11]

This combination of functionalities allows for a modular and logical approach to building complex molecular architectures with potential therapeutic value against a range of viral pathogens.

Core Synthetic Methodologies & Mechanistic Considerations

The strategic application of this compound revolves around three primary transformations. The sequence of these reactions can be tailored to achieve the desired molecular complexity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the nitropyridine ring is the driving force for SNAr reactions. The strong electron-withdrawing nitro group significantly lowers the energy of the transition state, facilitating the displacement of leaving groups.[4][12] While the classic SNAr mechanism proceeds via a discrete Meisenheimer intermediate, recent studies suggest that for many heterocyclic systems with good leaving groups, the reaction may proceed through a concerted (cSNAr) mechanism.[4][13] In this system, the methoxy group at the C2 position is a primary site for substitution by various nucleophiles such as amines and thiols, allowing for the introduction of key side chains.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability in forming C-C bonds.[8] The bromine atom at the C3 position of the pyridine ring serves as the electrophilic partner. This reaction allows for the coupling of the pyridine core with a wide array of aryl- and heteroaryl-boronic acids or esters.[7][14][15] This methodology is invaluable for building the biaryl structures common in many antiviral drugs and for exploring the structure-activity relationship (SAR) by systematically varying the appended aromatic system.

Nitro Group Reduction and Derivatization

The chemical reduction of the nitro group to a primary amine unlocks a new dimension of synthetic possibilities. This transformation is typically achieved with high efficiency using catalytic hydrogenation (e.g., Pd/C, H₂) or other reducing agents like tin(II) chloride.[6] The resulting aminopyridine is a versatile intermediate that can be acylated to form amides, diazotized for further substitutions, or used as a nucleophile in subsequent reactions, dramatically expanding the accessible chemical space.

Experimental Protocol: Synthesis of a 3-Aryl-5-amino-2-pyridone Scaffold

This section provides a representative, multi-step protocol for synthesizing a core scaffold that serves as a precursor for Favipiravir analogues and other potential antiviral agents. The workflow demonstrates the sequential application of the core methodologies described above.

Overall Synthetic Workflow

The following diagram outlines the three-step process starting from this compound to achieve a versatile aminopyridone scaffold.

G A 3-Bromo-2-methoxy- 5-nitropyridine B Step 1: Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, Arylboronic Acid) A->B C-C Bond Formation C 3-Aryl-2-methoxy- 5-nitropyridine B->C D Step 2: Nitro Reduction (Pd/C, H₂) C->D -NO₂ → -NH₂ E 5-Amino-3-aryl- 2-methoxypyridine D->E F Step 3: Demethylation (HBr or BBr₃) E->F O-Demethylation (Pyridone Formation) G 5-Amino-3-aryl- pyridin-2(1H)-one F->G

Caption: Synthetic workflow for the preparation of a 5-Amino-3-aryl-pyridin-2(1H)-one scaffold.

Detailed Step-by-Step Protocols

Materials & Equipment:

  • Standard laboratory glassware, round-bottom flasks, condensers

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography system with silica gel

  • Standard analytical equipment (¹H NMR, LC-MS)

Step 1: Suzuki-Miyaura Coupling to Synthesize 3-Aryl-2-methoxy-5-nitropyridine

  • Rationale: This step introduces a desired aryl moiety at the C3 position, which can be selected to probe interactions with viral protein targets.

  • Procedure:

    • To an appropriately sized round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add a 4:1 mixture of 1,4-dioxane and water as the solvent.

    • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the mixture.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-Aryl-2-methoxy-5-nitropyridine.

Step 2: Reduction of the Nitro Group to Synthesize 5-Amino-3-aryl-2-methoxypyridine

  • Rationale: The conversion of the nitro group to an amine provides a handle for introducing functionality, such as a carboxamide group found in many antiviral nucleoside analogues.

  • Procedure:

    • Dissolve the 3-Aryl-2-methoxy-5-nitropyridine (1.0 eq) from Step 1 in methanol or ethanol in a hydrogenation flask.

    • Carefully add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.

    • Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas (H₂) three times.

    • Pressurize the vessel with H₂ (typically 50 psi or balloon pressure) and stir the reaction vigorously at room temperature for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to obtain the 5-Amino-3-aryl-2-methoxypyridine, which is often used in the next step without further purification.

Step 3: O-Demethylation to form 5-Amino-3-aryl-pyridin-2(1H)-one

  • Rationale: This final step unmasks the 2-pyridone moiety, a critical pharmacophore for RNA-dependent RNA polymerase (RdRP) inhibition in some antiviral agents.

  • Procedure:

    • Dissolve the 5-Amino-3-aryl-2-methoxypyridine (1.0 eq) from Step 2 in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a strong Lewis acid or proton acid capable of cleaving the methyl ether. Common reagents include boron tribromide (BBr₃, 1.5 eq in DCM) or aqueous hydrobromic acid (48% HBr, excess).

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of DCM/isopropanol).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization or flash column chromatography to yield the final 5-Amino-3-aryl-pyridin-2(1H)-one scaffold.

Summary of Reaction Parameters
StepReaction TypeKey ReagentsSolventTemp. (°C)Typical Yield
1 Suzuki CouplingArylboronic Acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O9065-90%
2 Nitro ReductionH₂, 10% Pd/CMethanol25>90%
3 O-DemethylationHBr (48% aq.) or BBr₃Acetonitrile or DCM0 to 2550-75%

Advanced Applications: Bioisosteric Replacement for Library Development

The synthesized scaffolds are ideal platforms for applying bioisosteric replacement strategies to optimize antiviral activity and drug-like properties.[16][17] Bioisosteres are functional groups or atoms that possess similar physicochemical properties and can produce broadly similar biological effects.[17][18] Modifying the lead compound by replacing key functionalities can improve potency, selectivity, and metabolic stability.[16][19]

Key Bioisosteric Modifications:

  • Amine (-NH₂) Surrogates: The 5-amino group can be modified or replaced to alter hydrogen bonding capacity and basicity.

  • Aryl Group Variation: The aryl group introduced via Suzuki coupling can be replaced with various heterocycles (e.g., thiophene, pyrazole, pyridine) to explore different binding pockets.[17][20]

  • Pyridone (-C=O) Isosteres: The carbonyl of the pyridone can be replaced with other groups like a thiocarbonyl (-C=S) to modulate electronic and binding properties.

  • Fluorine Substitution: The introduction of fluorine in place of hydrogen on the aryl ring can block sites of metabolism and alter electronic properties, often leading to enhanced potency.[17][18][19]

G cluster_0 Core Scaffold cluster_1 Potential Bioisosteric Replacements Core 5-Amino-3-Aryl-Pyridin-2(1H)-one R1 Position 5: -NH₂ → -OH, -CH₂NH₂, -NH-Acyl Core->R1 Modulate H-Bonding R2 Position 3 (Aryl): Phenyl → Thienyl, Pyridyl, Pyrazolyl Core->R2 Explore Binding Pockets R3 Aryl Substitution: -H → -F, -Cl, -CF₃ Core->R3 Block Metabolism, Alter Electronics R4 Position 2 (Carbonyl): -C=O → -C=S, -C=NH Core->R4 Modify Acceptor Properties

Caption: Chart of potential bioisosteric modifications to the core antiviral scaffold.

Conclusion

This compound is a commercially available and highly effective starting material for the synthesis of diverse heterocyclic compounds for antiviral drug discovery. Its well-defined reactive sites allow for a predictable and modular synthetic approach using robust and high-yielding reactions such as Suzuki coupling and nucleophilic aromatic substitution. The protocols and strategies outlined in this guide provide a solid foundation for researchers to construct libraries of novel pyridine and pyridone derivatives, enabling the systematic exploration of structure-activity relationships and the development of next-generation antiviral therapeutics.

References

Application Notes & Protocols: The Strategic Utility of 3-Bromo-2-methoxy-5-nitropyridine in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Within this privileged scaffold, 3-Bromo-2-methoxy-5-nitropyridine has emerged as a highly versatile and reactive intermediate for the synthesis of novel anticancer agents. Its unique substitution pattern—a bromine atom amenable to cross-coupling reactions, an activating nitro group, and a methoxy group influencing electronic properties—provides a rich platform for chemical diversification. This guide provides an in-depth exploration of this compound, including its chemical properties, synthesis, and strategic application in the development of targeted cancer therapeutics, particularly inhibitors of critical cell signaling pathways. Detailed, field-proven protocols for synthesis and biological evaluation are presented to empower researchers in oncology drug discovery.

Chemical & Physical Profile of this compound

This compound is a crystalline solid, typically appearing pale yellow to light brown.[3] Its structure is primed for sequential, regioselective modifications, making it an ideal starting point for library synthesis in a drug discovery campaign. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl moieties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15862-50-7[4][5]
Molecular Formula C₆H₅BrN₂O₃[4][5]
Molecular Weight 233.02 g/mol [4]
Appearance Off-white to light yellow solid[4]
Melting Point 89°C[4]
Boiling Point 285.0 ± 35.0 °C (Predicted)[4]
Density 1.730 ± 0.06 g/cm³ (Predicted)[4]
Storage Inert atmosphere, Room Temperature[4]

Synthetic Protocols: From Intermediate to Bioactive Scaffold

The synthesis of this compound and its subsequent elaboration into complex bioactive molecules are critical processes in leveraging its potential. Below are representative protocols.

Protocol 2.1: Synthesis of this compound

This protocol describes a common method for preparing the title compound from a commercially available precursor. The reaction involves a nucleophilic substitution of a chloro group with a methoxy group.

Rationale: The choice of sodium methoxide as the reagent and methanol as the solvent provides a straightforward and high-yielding pathway for the desired methoxylation. The reaction is typically run at or below room temperature to control exotherms and minimize side reactions.

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine

  • Sodium methoxide (25% w/w solution in methanol)

  • Methanol

  • Ice water

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • To a stirred solution of 5-bromo-2-chloro-3-nitropyridine (e.g., 86 mmol) in methanol (75 mL) at 0 °C, add dropwise a solution of 25% w/w sodium methoxide in methanol (e.g., 87 mmol in 20 mL).[6]

  • Maintain the reaction temperature at 0 °C and continue stirring for 1 hour.[6]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 16-18 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to approximately half its original volume.[6]

  • Pour the concentrated mixture into ice water (~500 mL) to precipitate the product.[6]

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound as a pale yellow solid.[6] A typical yield is around 98%.[6]

Protocol 2.2: Exemplar Synthesis of a Pyrazolopyrazine Derivative

This protocol illustrates how this compound can be used as a building block for more complex heterocyclic systems, such as those found in kinase inhibitors. This multi-step synthesis involves reduction of the nitro group, followed by cyclization reactions.

Rationale: The initial reduction of the nitro group to an amine is a key transformation, enabling subsequent cyclization. The choice of reducing agent (e.g., iron in acidic ethanol) is crucial for selective reduction without affecting other functional groups. The subsequent steps build the pyrazolopyrazine core, a scaffold known for its biological activities.[7]

Materials:

  • This compound

  • Reduced iron powder

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid

  • Other reagents for subsequent cyclization steps (e.g., hydrazine, diketones)

Procedure (Step 1: Reduction to Diamine):

  • In a round-bottom flask, create a suspension of this compound (e.g., 0.05 mole) and reduced iron powder (e.g., 30 g) in a mixture of 95% ethanol (40 mL) and water (10 mL).[8]

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).[8]

  • Heat the mixture on a steam bath under reflux for 1 hour.[8]

  • After cooling, filter the mixture to remove the iron residue. Wash the iron residue with hot 95% ethanol (3 x 10 mL portions).[8]

  • Combine the filtrate and washings and evaporate to dryness to obtain the crude 5-bromo-2-methoxypyridine-3-amine. This intermediate can then be carried forward to subsequent cyclization steps to form the desired pyrazolopyrazine core.

Application in Anticancer Drug Discovery: Targeting Key Signaling Pathways

Pyridine-based compounds are instrumental in the development of targeted cancer therapies, particularly as kinase inhibitors.[1][9] The PI3K/Akt/mTOR signaling pathway is a central regulator of cell proliferation, survival, and growth, and its overactivation is a hallmark of many cancers.[10] Derivatives of this compound have been explored as scaffolds for potent inhibitors of this pathway.[11][12]

The synthetic versatility of the this compound core allows for the strategic placement of pharmacophores that can interact with the ATP-binding pocket of kinases like PI3K, Akt, or mTOR, leading to inhibition of their activity and subsequent downstream signaling. This targeted inhibition can induce cell cycle arrest and apoptosis in cancer cells.[13][14]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Derivative of 3-Bromo-2-methoxy- 5-nitropyridine Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points.

Protocols for In Vitro Biological Evaluation

Once novel compounds are synthesized from the this compound scaffold, a cascade of in vitro assays is necessary to determine their anticancer efficacy.[15][16]

Protocol 4.1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

Rationale: This assay provides a high-throughput method to quantify cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.[17] It is a primary screening tool to determine the cytotoxic or cytostatic concentration range (e.g., IC₅₀ value) of a test compound.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom, opaque-walled plates

  • Test compound stock solution (in DMSO)

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Remove the seeding medium and add 100 µL of the medium containing the test compound at various concentrations to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 4.2: Cell Cycle Analysis by Flow Cytometry

Rationale: Many anticancer agents exert their effect by inducing cell cycle arrest at specific phases (G1, S, or G2/M), preventing cancer cells from proliferating.[18] This assay uses propidium iodide (PI) to stain DNA, allowing for the quantification of cells in each phase of the cell cycle based on DNA content.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect them by centrifugation (e.g., 300 x g for 5 minutes).

  • Wash the cell pellet once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

workflow cluster_0 Synthesis & Chemistry cluster_1 In Vitro Screening Cascade Start 3-Bromo-2-methoxy- 5-nitropyridine Synth Chemical Synthesis (e.g., Suzuki Coupling, Amidation) Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Viability Primary Screen: Cell Viability Assay (Determine IC50) Purify->Viability Mechanism Mechanism of Action: Cell Cycle Analysis & Apoptosis Assay Viability->Mechanism Target Target Validation: Kinase Inhibition Assay (e.g., PI3K, Akt) Mechanism->Target Lead_Opt Lead Optimization Target->Lead_Opt

Caption: Drug discovery workflow using the pyridine intermediate.

Representative Data & Interpretation

The following table presents hypothetical, yet representative, data for a novel compound, "PYR-123," derived from this compound, compared to a standard-of-care agent.

Table 2: Comparative In Vitro Anticancer Activity Profile

ParameterPYR-123Doxorubicin (Control)Interpretation
IC₅₀ (MCF-7 cells, 48h) 4.5 µM1.2 µMPYR-123 shows potent cytotoxic activity, albeit less potent than the broad-spectrum agent Doxorubicin.
Apoptosis Rate (at IC₅₀) 45%60%A significant portion of cell death induced by PYR-123 is via apoptosis, a desired mechanism for anticancer drugs.
Cell Cycle Arrest (at IC₅₀) G2/M Phase (55% of cells)G2/M Phase (65% of cells)PYR-123 effectively halts cell division at the G2/M checkpoint, consistent with many kinase inhibitors and microtubule agents.[13]
PI3Kα Inhibition (IC₅₀) 85 nMN/AThis indicates high potency and selectivity towards a key target in the PI3K pathway, suggesting a targeted mechanism of action.

Conclusion

This compound is a powerful and strategic building block in the arsenal of medicinal chemists focused on oncology. Its well-defined reactivity allows for the efficient and modular synthesis of diverse compound libraries aimed at inhibiting critical cancer-driving pathways. The protocols and conceptual frameworks provided herein serve as a guide for researchers to harness the full potential of this intermediate, from initial synthesis to robust biological characterization, ultimately accelerating the discovery of next-generation targeted anticancer therapeutics.

References

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This reaction is particularly vital in medicinal chemistry for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in a vast number of biologically active molecules and approved pharmaceuticals.[1]

This guide focuses on the Suzuki coupling of 3-Bromo-2-methoxy-5-nitropyridine, a heteroaromatic building block of significant interest. The electron-deficient nature of the pyridine ring, amplified by the presence of the nitro group, makes this substrate particularly reactive towards the oxidative addition step in the palladium catalytic cycle.[2] However, the presence of the pyridine nitrogen and the methoxy group introduces specific challenges, including potential catalyst inhibition through coordination.[1][3]

These application notes provide a comprehensive technical guide, detailing field-proven protocols and explaining the rationale behind experimental choices to empower researchers in successfully utilizing this compound in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide, in this case, this compound, to a Pd(0) complex. This step forms a Pd(II) intermediate. The electron-withdrawing nature of the nitropyridine ring facilitates this rate-determining step.[6]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the palladium(II) complex. The presence of a base is crucial for this step.[8][9] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then reacts with the Pd(II) complex.[10]

  • Reductive Elimination: In the final step, the two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X Transmetalation Transmetalation ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR R'-B(OH)₂ Base ArPdR->Pd0 Ar-R' RedElim Reductive Elimination Product Ar-R' ArX Ar-X (this compound) Boronic R'-B(OH)₂ + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. Below are detailed protocols for both conventional and microwave-assisted Suzuki coupling of this compound.

Protocol 1: Conventional Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid using a conventional heating method.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[3]

  • Catalyst Addition: Add the palladium catalyst (0.05 mmol).

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane/water).[3]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conventional_Workflow start Start setup Combine Reactants, Base, and Catalyst in Schlenk Flask start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (90-100 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Cool, Dilute, and Extract monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Figure 2: Experimental workflow for conventional Suzuki coupling.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[11]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos or Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane, DMF, or Toluene/Water), degassed

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the base (2.0 mmol), the palladium precursor (e.g., 2 mol%), and the ligand (e.g., 4 mol%).[3]

  • Solvent Addition: Add the chosen degassed solvent.

  • Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[12]

  • Work-up and Purification: Follow the same work-up and purification procedures as described in the conventional protocol.

Data Presentation: Comparison of Reaction Conditions

The choice of reaction parameters is critical for a successful Suzuki coupling. The following table summarizes typical conditions that can be used as a starting point for the optimization of the reaction with this compound.

ParameterConventional HeatingMicrowave IrradiationRationale & Key Considerations
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂, Pd₂(dba)₃For electron-deficient substrates, a variety of palladium catalysts can be effective.[13] The choice may depend on the specific boronic acid used.
Ligand PPh₃, dppfSPhos, XPhosBulky, electron-rich phosphine ligands are often beneficial for challenging couplings, as they can promote reductive elimination and stabilize the catalyst.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄, CsFThe choice of base is crucial for activating the boronic acid.[10] Stronger bases like K₃PO₄ are often effective. Fluoride bases like CsF can also be advantageous in certain cases.[10]
Solvent 1,4-Dioxane/H₂O, Toluene, DMF1,4-Dioxane, DMF, AcetonitrileThe solvent system must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent and water is common.[5]
Temperature 80-110 °C100-150 °CHigher temperatures are often required, but should be optimized to avoid decomposition of starting materials or products. Microwave heating allows for rapid heating to the target temperature.[11]
Time 2-24 hours5-60 minutesMicrowave irradiation drastically reduces reaction times.[12]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst.- Screen a variety of bases and solvents.- Increase the reaction temperature.
Protodeborylation - Hydrolysis of the boronic acid- Use anhydrous solvents and fresh boronic acid.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[3]
Homocoupling of Boronic Acid - Presence of oxygen- Thoroughly degas all solvents and run the reaction under a strict inert atmosphere.[3]
Dehalogenation - Formation of palladium hydride species- Screen different bases and solvents.[3]
Catalyst Inhibition - Coordination of the pyridine nitrogen to the palladium center- Use a ligand that can effectively compete with the pyridine for coordination sites on the palladium.[3]

Conclusion

The Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of novel heterocyclic compounds. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can overcome the potential challenges associated with this substrate. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing efficient and reliable synthetic routes to a wide range of valuable molecules for drug discovery and materials science.

References

Application Note & Protocol: The Buchwald-Hartwig Amination of 3-Bromo-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance and Unique Challenges

The Buchwald-Hartwig amination has become an indispensable transformation in modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1][2][3] Its significance is particularly pronounced in pharmaceutical and materials science, where substituted (hetero)aryl amines represent a foundational structural motif in a vast array of biologically active molecules and functional materials.[4][5][6] This reaction largely supersedes traditional, harsher methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr), offering broader substrate scope and superior functional group tolerance.[1][4]

This guide provides an in-depth analysis and a detailed experimental protocol for the Buchwald-Hartwig amination of 3-Bromo-2-methoxy-5-nitropyridine. This specific substrate serves as an excellent case study due to the confluence of electronic and steric challenges it presents:

  • Severe Electron Deficiency: The pyridine nitrogen and the potent electron-withdrawing nitro group significantly reduce the electron density of the aromatic ring. While this can activate the ring for some reactions, in palladium-catalyzed couplings, it can hinder the initial oxidative addition step and increase the risk of catalyst deactivation.[7]

  • Base-Sensitive Nitro Group: The nitro functionality is incompatible with many of the strong alkoxide bases (e.g., sodium tert-butoxide) commonly employed in Buchwald-Hartwig aminations, which can lead to undesired side reactions or decomposition.[8]

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition and sluggish reaction rates.[7]

Navigating these challenges requires a carefully considered, rational approach to the selection of the catalyst system—specifically the palladium source, ligand, and base—to achieve high efficiency and yield.

Reaction Principle and Catalytic Mechanism

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][9] Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted sequence involves three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[2][10]

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex, stabilized by phosphine ligands (L), initiates the cycle by inserting into the carbon-bromine (C–Br) bond of the pyridine substrate. This is often the rate-determining step and results in a square planar Pd(II) intermediate.[9][11][12]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center, displacing a ligand or the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to ensure it is strong enough to deprotonate the amine but not so harsh as to degrade the substrate.[9][13]

  • Reductive Elimination: This final, bond-forming step involves the elimination of the desired N-aryl product from the palladium-amido complex. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][10]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 L-Pd(0)-L OA_Complex Pd(II) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amido_Complex Pd(II)-Amido Complex OA_Complex->Amido_Complex Amine Binding & Deprotonation (+ R₂NH, + Base) Amido_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration Product Product (Ar-NR₂) Product_Complex->Product ArBr 3-Bromo-2-methoxy- 5-nitropyridine ArBr->OA_Complex Amine Amine (R₂NH) Amine->Amido_Complex Base Base (e.g., K₃PO₄) Base->Amido_Complex Salt Salt (Base-H⁺ Br⁻)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Experimental Protocol

This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization of the ligand, base, and temperature may be required to achieve maximum yield for a specific amine partner.

Reagents and Materials
ReagentM.W. ( g/mol )StoichiometryExample Amount (for 1 mmol scale)Purpose
This compound233.031.0 equiv233 mgAryl Halide
Amine Coupling Partner-1.2 equiv1.2 mmolNucleophile
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.721-2 mol% (Pd)9.2 - 18.4 mg (for 2-4 mol% Pd₂)Palladium Precursor
Xantphos578.682-4 mol%11.6 - 23.2 mgLigand
Potassium Phosphate (K₃PO₄), anhydrous212.272.0 equiv425 mgBase
Anhydrous, Degassed Toluene--5-10 mL (0.1-0.2 M)Solvent
Step-by-Step Procedure

Critical: This reaction is highly sensitive to oxygen and moisture. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or inside a glovebox.[14] Glassware should be oven- or flame-dried prior to use.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the anhydrous base (e.g., K₃PO₄).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask. If the amine is a liquid, it can be added via syringe. If it is a solid, it should be added with the other solids.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent (the bromopyridine).

  • Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress periodically by thin-layer chromatography (TLC) or LC-MS. Take aliquots carefully under a positive pressure of inert gas. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete (or has ceased to progress), allow the flask to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent. Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aminopyridine product.

Experimental_Workflow Start Start: Oven-Dried Schlenk Flask Inert Establish Inert Atmosphere (Ar/N₂) Start->Inert AddSolids Add Pd₂(dba)₃, Ligand, Base, & Aryl Halide Inert->AddSolids AddAmine Add Amine Partner AddSolids->AddAmine AddSolvent Add Anhydrous, Degassed Toluene AddAmine->AddSolvent Heat Heat with Vigorous Stirring (e.g., 110 °C) AddSolvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Reaction Incomplete Cool Cool to Room Temp. Monitor->Cool Reaction Complete Workup Dilute, Filter through Celite, & Perform Aqueous Extraction Cool->Workup Dry Dry Organic Layer & Concentrate Workup->Dry Purify Purify via Flash Column Chromatography Dry->Purify End Characterize Pure Product Purify->End

Caption: General experimental workflow for the amination reaction.

Optimization and Troubleshooting

Achieving optimal results often requires screening several parameters. The electron-deficient and coordinating nature of the substrate makes the choice of ligand and base particularly influential.[7]

Parameter Screening Guide

The following table provides recommended starting points for optimizing the reaction. It is often best to screen ligands and bases first, as they typically have the most significant impact on yield.

ParameterCondition 1 (Recommended Start)Condition 2 (Alternative)Condition 3 (For Challenging Cases)Rationale & Causality
Ligand XantphosRuPhosBrettPhosXantphos is a robust, versatile ligand for heteroaryl couplings.[10] Bulky biarylphosphine ligands like RuPhos and BrettPhos are exceptionally effective for challenging, electron-poor substrates and can accelerate the rate-limiting oxidative addition and reductive elimination steps.[5][7][15]
Base K₃PO₄ (Potassium Phosphate)Cs₂CO₃ (Cesium Carbonate)K₂CO₃ (Potassium Carbonate)These weaker inorganic bases are compatible with the base-sensitive nitro group.[8][16] K₃PO₄ is a good starting point. Cs₂CO₃ is more soluble in organic solvents and can sometimes improve reaction rates.[16]
Solvent Toluene1,4-Dioxanetert-Amyl AlcoholToluene and dioxane are standard, high-boiling aprotic solvents.[8] Alcoholic solvents can sometimes accelerate reactions but should be used with caution depending on the amine partner.
Temp. 110 °C90 °CMicrowave (120-140 °C)Higher temperatures are generally required to drive the reaction to completion.[16] Microwave irradiation can significantly reduce reaction times, but requires careful optimization to prevent substrate decomposition.
Common Issues and Solutions
IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Suboptimal ligand/base combination.3. Insufficient temperature.1. Ensure a rigorously inert atmosphere. Use a palladium precatalyst (e.g., XPhos Pd G3) which is more air-stable.[15]2. Screen alternative ligands and bases from the table above.[7][15]3. Increase the reaction temperature or switch to microwave heating.[14]
Formation of Side Products 1. Degradation of the nitro group by the base.2. Hydrodehalogenation (replacement of -Br with -H).1. Use a weaker base like K₂CO₃ or Cs₂CO₃.[16]2. This can occur if the reductive elimination is slow. A bulkier, more electron-donating ligand (e.g., BrettPhos) can often promote the desired C–N bond formation over this side reaction.[15]
Dark, Tar-like Reaction Mixture Substrate or product decomposition at high temperatures.Reduce the reaction temperature and accept a longer reaction time. Ensure all reagents, especially the solvent, are high purity and anhydrous.

Safety Precautions

  • Palladium Catalysts & Ligands: Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood. They can be toxic and are often air-sensitive.

  • Bases: Inorganic bases like K₃PO₄ and Cs₂CO₃ are irritants. Avoid inhalation of dust and skin contact.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Handle only in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Pressurized Systems: When heating sealed vessels, use a blast shield and ensure the vessel is designed to withstand the expected pressure.

References

Application Notes and Protocols for 3-Bromo-2-methoxy-5-nitropyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Medicinal Chemistry

3-Bromo-2-methoxy-5-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern pharmaceutical synthesis. Its strategic importance stems from the specific arrangement of its functional groups: a bromine atom, a methoxy group, and a nitro group on a pyridine scaffold. This unique combination offers multiple reaction sites, enabling chemists to perform regioselective modifications crucial for constructing complex molecular architectures.[1][2]

The pyridine core is a prevalent motif in numerous biologically active compounds. The substituents on this particular intermediate provide a versatile platform for a range of chemical transformations. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group at the 5-position activates the ring for nucleophilic aromatic substitution. The methoxy group at the 2-position influences the electronic properties and steric environment of the molecule. These characteristics make this compound a valuable intermediate in the synthesis of antiviral and anticancer agents.[1]

Physicochemical and Safety Data

A thorough understanding of the compound's properties and handling requirements is essential for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 15862-50-7[1][3][4]
Molecular Formula C6H5BrN2O3[1][3][4]
Molecular Weight 233.02 g/mol [3][4]
Appearance Light yellow to light brown crystalline solid[1]
Melting Point 89°C[3]
Boiling Point 285.0 ± 35.0 °C at 760 mmHg[3]
Density 1.73 g/cm³[5]
Flash Point 126.1 °C[3][5]
Solubility Sparingly soluble in water[1]
Storage Inert atmosphere, Room Temperature[1]

Safety and Handling Precautions:

This compound is classified as a hazardous chemical.[1] It is harmful if swallowed, in contact with skin, or inhaled.[3] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Key Synthetic Applications and Protocols

The reactivity of this compound makes it a versatile intermediate for several key synthetic transformations. Its utility is particularly notable in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction is used to introduce aryl or heteroaryl substituents at the 3-position of the pyridine ring.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh3)4 or a combination of a palladium(II) precursor like Pd(OAc)2 with a phosphine ligand is commonly used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., Na2CO3, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot

Buchwald_Hartwig_Amination cluster_start Starting Materials cluster_conditions Reaction Conditions A This compound G Reaction Mixture A->G B Amine (R-NH2) B->G C Pd Catalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., XPhos) D->G E Base (e.g., NaOt-Bu) E->G F Solvent (e.g., Toluene) F->G H Purification G->H Workup I 3-Amino-2-methoxy-5-nitropyridine Derivative H->I

References

Application Notes and Protocols for the Agrochemical Synthesis with 3-Bromo-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-2-methoxy-5-nitropyridine in Agrochemical Innovation

In the landscape of modern crop protection, the pyridine ring is a cornerstone of many highly effective fungicides, herbicides, and insecticides.[1] Its presence is often correlated with favorable bioavailability and target interaction. Within the vast family of pyridine-based building blocks, this compound (CAS No. 15862-50-7) has emerged as a particularly valuable intermediate.[2] Its strategic arrangement of functional groups—a reactive bromine atom, an activating nitro group, and a methoxy moiety—renders it a versatile precursor for the synthesis of a new generation of agrochemicals.[2]

This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the chemical principles that underpin its reactivity and offering detailed protocols for its application. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel agrochemical solutions.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 15862-50-7[2]
Molecular Formula C₆H₅BrN₂O₃[3]
Molecular Weight 233.03 g/mol [3]
Appearance Off-white to light yellow solid[2]
Melting Point 89°C[2]
Solubility Sparingly soluble in water[2]
Storage Inert atmosphere, Room Temperature[2]

Core Reactivity: The Chemistry of a Highly Functionalized Pyridine Ring

The synthetic versatility of this compound is primarily dictated by the interplay of its three key functional groups. The electron-withdrawing nitro group, positioned para to the bromine atom, strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This makes the bromine atom an excellent leaving group, allowing for the facile introduction of a wide range of nucleophiles. The methoxy group at the 2-position further influences the electronic properties of the ring.

The primary transformation of interest for agrochemical synthesis is the SNAr reaction, which is instrumental in forming diaryl ether or aryl-amino linkages, common structural motifs in potent fungicides.

Key Agrochemical Application: Synthesis of Strobilurin Fungicide Precursors

This compound is a key building block in the synthesis of strobilurin fungicides, a class of agrochemicals renowned for their broad-spectrum activity and unique mode of action (inhibition of mitochondrial respiration). While specific industrial synthesis routes for commercial fungicides are often proprietary, the following sections detail the fundamental transformations and provide representative protocols.

Nucleophilic Aromatic Substitution (SNAr) for Diaryl Ether Formation

The formation of a diaryl ether linkage is a critical step in the synthesis of many complex agrochemicals. In this representative protocol, this compound is reacted with a substituted phenol to yield a 3-aryloxy-2-methoxy-5-nitropyridine derivative.

Protocol 1: Synthesis of a 3-Aryloxy-2-methoxy-5-nitropyridine Derivative

This protocol outlines a general procedure for the SNAr reaction between this compound and a generic substituted phenol.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-chlorophenol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.1 equivalents) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryloxy-2-methoxy-5-nitropyridine derivative.

Expected Outcome and Data:

Reactant (Phenol)ProductTypical Yield
4-Chlorophenol3-(4-Chlorophenoxy)-2-methoxy-5-nitropyridine85-95%

Note: Yields are representative and may vary depending on the specific substituted phenol and reaction scale.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenol, forming the more nucleophilic phenoxide.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the SNAr reaction.

  • Temperature: Heating is typically required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Diagram 1: SNAr Reaction Workflow

sn_ar_workflow reagents 1. Dissolve Phenol in DMF 2. Add K₂CO₃ start_material Add 3-Bromo-2-methoxy- 5-nitropyridine reagents->start_material reaction Heat to 80-100°C (Monitor by TLC) start_material->reaction workup 1. Cool to RT 2. Quench with Water 3. Extract with EtOAc reaction->workup purification 1. Dry over MgSO₄ 2. Concentrate 3. Column Chromatography workup->purification product Pure 3-Aryloxy-2-methoxy- 5-nitropyridine purification->product

Caption: A typical experimental workflow for the SNAr reaction.

Diagram 2: Generalized SNAr Mechanism

sn_ar_mechanism reactants Py-Br + Nu⁻ transition_state [Meisenheimer Complex]⁻ reactants->transition_state Nucleophilic Attack products Py-Nu + Br⁻ transition_state->products Loss of Leaving Group

Caption: The generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Downstream Modification: Reduction of the Nitro Group

The nitro group, having served its purpose as an activating group for the SNAr reaction, can be readily converted to an amino group. This transformation opens up a plethora of possibilities for further derivatization, such as the formation of amides, ureas, or other heterocyclic systems, which are prevalent in agrochemicals.

Protocol 2: Reduction of a 3-Aryloxy-2-methoxy-5-nitropyridine Derivative

This protocol describes a general procedure for the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

  • 3-Aryloxy-2-methoxy-5-nitropyridine derivative

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus

Procedure:

  • In a hydrogenation flask, dissolve the 3-aryloxy-2-methoxy-5-nitropyridine derivative in methanol or ethyl acetate.

  • Carefully add Pd/C (5-10 mol %) to the solution.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-amino-3-aryloxy-2-methoxypyridine derivative.

  • The crude product can be used directly in the next step or purified by column chromatography if necessary.

Expected Outcome and Data:

Starting MaterialProductTypical Yield
3-(4-Chlorophenoxy)-2-methoxy-5-nitropyridine5-Amino-3-(4-chlorophenoxy)-2-methoxypyridine>95%

Note: This reduction is typically high-yielding.

Causality Behind Experimental Choices:

  • Catalyst: Pd/C is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.

  • Solvent: Methanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert and effectively dissolve the reactants.

  • Hydrogen Pressure: Atmospheric or slightly elevated pressure is usually sufficient for this transformation.

Diagram 3: Synthetic Pathway from Intermediate to Functionalized Amine

synthetic_pathway start 3-Bromo-2-methoxy- 5-nitropyridine snar SNAr Reaction (Protocol 1) start->snar intermediate 3-Aryloxy-2-methoxy- 5-nitropyridine snar->intermediate reduction Nitro Reduction (Protocol 2) intermediate->reduction product 5-Amino-3-aryloxy- 2-methoxypyridine reduction->product

Caption: A two-step synthesis of a functionalized aminopyridine.

Conclusion and Future Perspectives

This compound is a high-value intermediate for the synthesis of advanced agrochemicals. Its well-defined reactivity, centered around the SNAr reaction, provides a reliable platform for the construction of complex molecular architectures. The protocols detailed in this guide serve as a foundation for the development of novel fungicides and other crop protection agents. As the demand for more effective and environmentally benign agrochemicals continues to grow, the strategic application of versatile building blocks like this compound will be paramount in driving innovation in the field.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-2-methoxy-5-nitropyridine in Synthesis

In the landscape of modern medicinal and materials chemistry, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of pharmaceuticals and functional materials.[1][2] Within this class, this compound stands out as a highly versatile and strategically important building block. This trifunctionalized heterocycle offers a synthetically tractable handle—the C-Br bond at the 3-position—for sophisticated molecular elaboration via palladium-catalyzed cross-coupling reactions.

The electronic character of this substrate is uniquely polarized. The methoxy group at the 2-position acts as an electron-donating group, while the nitro group at the 5-position is a powerful electron-withdrawing group. This electronic push-pull system, combined with the inherent electron-withdrawing nature of the pyridine nitrogen, significantly influences the reactivity of the C-Br bond, making it an excellent substrate for oxidative addition to a palladium(0) center—the crucial first step in most cross-coupling catalytic cycles.[1]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this building block for the synthesis of complex molecular architectures. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and offer insights into the causal relationships between reaction components and outcomes.

The Engine of Innovation: Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized chemical synthesis, and their power lies in a reliable and well-understood catalytic cycle.[3][4] While specific conditions vary, the core mechanism for most C-C and C-N bond-forming reactions remains consistent and proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. The electron-deficient nature of the pyridine ring in this specific substrate facilitates this key step.

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings):

    • In reactions like Suzuki or Stille coupling, an organometallic reagent (e.g., organoboron or organotin) undergoes transmetalation, transferring its organic group to the palladium center and displacing the bromide.[5]

    • In Buchwald-Hartwig amination, an amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.[6]

  • Reductive Elimination: This final, irreversible step forms the new C-C or C-N bond, yielding the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7][8]

The efficiency and success of this cycle are critically dependent on the careful selection of ligands, bases, and solvents, which stabilize the palladium intermediates and modulate their reactivity.

Palladium_Catalytic_Cycle General Palladium Cross-Coupling Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd_complex transmetalation Transmetalation (M-R') or Amine Coordination/Deprotonation pd_complex->transmetalation pd_intermediate Ar-Pd(II)(R')L_n transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product

Caption: General Palladium Cross-Coupling Cycle.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and hetero-biaryl linkages by coupling an organohalide with an organoboron compound.[8][9][10] For this compound, this reaction opens a direct path to a diverse array of 3-aryl or 3-vinyl substituted pyridines.

Causality Behind Component Selection:

  • Palladium Precatalyst: Pd(PPh₃)₄ is a reliable choice as it is a stable Pd(0) source. Alternatively, a combination of a Pd(II) salt like Pd(OAc)₂ with phosphine ligands is often used, where the Pd(II) is reduced in situ to the active Pd(0) species.[8]

  • Ligand: For many pyridine substrates, bulky and electron-rich phosphine ligands like SPhos or XPhos can be beneficial. They promote the rate of both oxidative addition and reductive elimination and prevent the formation of inactive palladium complexes.[9]

  • Base: A base such as K₃PO₄ or K₂CO₃ is essential. Its role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8][10]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. The water is crucial for dissolving the inorganic base and aiding in the formation of the boronate "ate" complex.[8][9]

Comparative Data: Suzuki-Miyaura Coupling of Bromopyridines

The following table summarizes typical conditions and yields for Suzuki-Miyaura couplings of structurally related bromopyridines, providing a strong basis for protocol design with this compound.

Catalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)SubstrateYield (%)Reference
Pd(PPh₃)₄ (5)K₃PO₄ (2-3)1,4-Dioxane / H₂O (4:1)90182-Bromo-3-methylpyridine75-85[8]
Pd₂(dba)₃ (1.5) / SPhos (3.6)K₃PO₄ (3)Toluene100183-Amino-2-chloropyridineHigh[8]
PdCl₂(dppf) (2-3)Cs₂CO₃ (2)DMF1008-162-Bromo-3-methoxypyridineGood-Excellent[9]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for substituted bromopyridines and serves as a robust starting point.[8][10][11]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the oven-dried Schlenk flask, add this compound, phenylboronic acid, and anhydrous potassium phosphate.

  • Inerting: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts and wash with brine (20 mL).

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methoxy-5-nitro-3-phenylpyridine.

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, coupling aryl halides with primary or secondary amines.[6][7][12] This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals. For this compound, this provides a direct route to 3-amino-substituted pyridines.

Causality Behind Component Selection:

  • Palladium Precatalyst & Ligand: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered, electron-rich phosphine ligand is crucial. Ligands such as XPhos, (±)-BINAP, or DavePhos are highly effective.[6][13] These bulky ligands facilitate the reductive elimination step, which is often the rate-limiting step, and prevent catalyst deactivation, especially with heteroaromatic substrates.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[7][13]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are used to prevent unwanted side reactions with the strong base and to ensure good solubility of the reactants and catalyst system.[7][13]

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a generalized procedure adapted for coupling a representative secondary amine with a substituted bromopyridine.[6][7][13]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (10 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (Pd₂(dba)₃), the phosphine ligand (XPhos), and the base (NaOt-Bu).

  • Inerting: Seal the flask and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Reagent Addition: Under the inert atmosphere, add this compound.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the addition of morpholine via syringe.

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional solvent.

    • Wash the combined organic filtrates with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(2-methoxy-5-nitropyridin-3-yl)morpholine.

Experimental_Workflow General Cross-Coupling Experimental Workflow setup 1. Reaction Setup (Add solids: Ar-Br, Coupling Partner, Base, Catalyst, Ligand) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert solvent 3. Solvent Addition (Anhydrous, Degassed) inert->solvent reaction 4. Reaction (Heat & Stir) solvent->reaction monitor 5. Monitoring (TLC / LC-MS) reaction->monitor workup 6. Aqueous Work-up (Quench, Extract, Wash) monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: General experimental workflow for cross-coupling.

III. Other Key Transformations: Sonogashira, Heck, and Stille Couplings

While Suzuki and Buchwald-Hartwig reactions are workhorses, other cross-coupling methods offer unique synthetic advantages for functionalizing this compound.

  • Sonogashira Coupling: This reaction forges a C(sp²)-C(sp) bond between the pyridine and a terminal alkyne.[14][15][16] It typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA).[16] The resulting alkynylpyridines are versatile intermediates for further transformations.

  • Heck Reaction: The Heck reaction couples the bromopyridine with an alkene to form a substituted alkene, creating a new C(sp²)-C(sp²) bond.[3][4][17] Standard conditions involve a palladium catalyst (e.g., Pd(OAc)₂), often with a phosphine ligand, and a base (e.g., Et₃N or K₂CO₃).[4]

  • Stille Coupling: This reaction couples the substrate with an organotin reagent.[5][18] A key advantage of the Stille coupling is its tolerance for a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback.[5]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. Through the judicious application of palladium-catalyzed cross-coupling reactions, chemists can selectively and efficiently forge new carbon-carbon and carbon-nitrogen bonds at the 3-position. The success of these transformations hinges on a rational understanding of the catalytic cycle and the specific roles played by the catalyst, ligands, base, and solvent. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to unlock the full synthetic potential of this valuable heterocyclic scaffold, paving the way for the discovery of new pharmaceuticals and advanced materials.

References

Application Notes & Protocols: Sonogashira Coupling of 3-Bromo-2-methoxy-5-nitropyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The 2-alkynyl-6-methoxy-3-nitropyridine scaffold is a cornerstone for the development of complex heterocyclic molecules. Its strategic importance lies in the versatile reactivity of the constituent functional groups. The alkynyl moiety serves as a linchpin for further transformations such as cycloadditions or as a structural element in conjugated systems. The nitro group, a potent electron-withdrawing group, not only influences the electronic properties of the pyridine ring but also acts as a synthetic handle for reduction to an amino group, opening pathways to a diverse range of derivatives. The Sonogashira cross-coupling reaction is one of the most powerful and reliable methods for installing the critical C(sp²)-C(sp) bond, linking the pyridine core to a terminal alkyne.[1][2][3]

This guide provides a comprehensive overview, field-proven protocols, and mechanistic insights for the successful execution of the Sonogashira coupling involving 3-bromo-2-methoxy-5-nitropyridine, a substrate whose electronic properties present unique challenges and opportunities.

Mechanistic Overview: The Pd/Cu Dual Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4] Understanding this mechanism is paramount for rational troubleshooting and optimization.

  • Palladium Cycle: The cycle begins with the active 14-electron Pd(0) complex. This species undergoes oxidative addition with the this compound, forming a Pd(II) intermediate. The strong electron-withdrawing effect of the nitro group at the 5-position makes the C-Br bond more susceptible to this oxidative addition step.

  • Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[5] This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers the acetylenic ligand to the Pd(II) complex, regenerating the copper(I) catalyst. This is the key step where the two cycles intersect.

  • Reductive Elimination: The resulting di-organopalladium(II) complex undergoes reductive elimination to yield the final 2-alkynyl-6-methoxy-3-nitropyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[4]

A potential and common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[4]

Sonogashira Catalytic Cycle Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_int1 Oxidative Addition Intermediate Transmetalation Transmetalation Pd_int1->Transmetalation Pd_int2 Di-organo Pd(II) Complex Pd_int2->Pd0 Reductive Elimination Product R¹-≡-R² (Coupled Product) Pd_int2->Product ArX R¹-X (Bromopyridine) ArX->Pd_int1 Oxidative Addition CuX Cu(I)X Cu_acetylide Cu(I)-≡-R² CuX->Cu_acetylide Cu_acetylide->Transmetalation Alkyne H-≡-R² (Terminal Alkyne) Alkyne->Cu_acetylide Deprotonation Base Base (e.g., Et₃N) BaseH [Base-H]⁺X⁻ Base->BaseH Transmetalation->Pd_int2 Transmetalation->CuX

Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.

Experimental Workflow Overview

The successful execution of this protocol involves a systematic workflow from preparation to purification. The following diagram outlines the critical stages of the process.

Experimental_Workflow Figure 2: High-Level Experimental Workflow A 1. Reagent & Glassware Preparation (Oven-dry glassware) B 2. Inert Atmosphere Setup (Schlenk line, Argon backfill) A->B C 3. Reagent Addition (Bromopyridine, Catalysts, Base) B->C D 4. Solvent & Alkyne Addition (Degassed solvent) C->D E 5. Reaction Execution (Heating & Monitoring via TLC/LC-MS) D->E F 6. Reaction Quench & Work-up (Filtration, Extraction) E->F G 7. Purification (Column Chromatography) F->G H 8. Product Analysis (NMR, MS) G->H

Caption: A streamlined workflow for the Sonogashira coupling protocol.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Adjustments may be necessary for different scales or alkyne substrates.

4.1. Materials and Reagents

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound234.022341.01.0
Terminal Alkyne (e.g., Phenylacetylene)102.131231.21.2
PdCl₂(PPh₃)₂701.90210.030.03 (3 mol%)
Copper(I) Iodide (CuI)190.4511.40.060.06 (6 mol%)
Triethylamine (Et₃N)101.19304 (0.42 mL)3.03.0
Anhydrous, Degassed Solvent (e.g., THF or DMF)-10 mL--

4.2. Step-by-Step Procedure

  • Glassware Preparation: Ensure a 25 mL Schlenk flask equipped with a magnetic stir bar is thoroughly oven-dried and allowed to cool to room temperature under a stream of dry argon or nitrogen.

  • Inert Atmosphere: Assemble the flask on a Schlenk line. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere. Causality: This step is critical to prevent oxidative deactivation of the Pd(0) catalyst and to suppress the undesirable Glaser homocoupling of the alkyne.[4]

  • Solid Reagent Addition: Under a positive pressure of argon, add this compound (234 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (21 mg, 0.03 mmol), and copper(I) iodide (11.4 mg, 0.06 mmol) to the flask. The CuI should be white or off-white; if it is green or brown, it has oxidized and should be purified or replaced.

  • Solvent and Base Addition: Add 10 mL of anhydrous, degassed tetrahydrofuran (THF) via syringe. Follow with the addition of triethylamine (0.42 mL, 3.0 mmol). Expert Insight: Triethylamine serves as both the base to neutralize the HBr formed during the reaction and as a ligand that can stabilize the catalytic species. Using a freshly distilled, high-purity amine base is recommended.[6]

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 123 mg, 1.2 mmol) dropwise via syringe. The solution will typically turn from a pale yellow to a darker, sometimes brown or black, mixture.

  • Reaction Execution: Place the flask in a preheated oil bath at 65 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The disappearance of the starting bromopyridine indicates reaction completion, usually within 2-6 hours.

  • Quenching and Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 20 mL of ethyl acetate and filter it through a short plug of Celite® to remove the catalyst residues and amine salts. Wash the Celite® pad with an additional 10 mL of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous ammonium chloride (to remove copper salts), 20 mL of water, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Optimization and Troubleshooting

The success of the Sonogashira coupling can be sensitive to several parameters. The following table and guide provide insights for optimization and troubleshooting.

Table 2: Key Optimization Parameters

ParameterStandard ConditionVariation & RationalePotential Outcome
Catalyst PdCl₂(PPh₃)₂ (3 mol%)Use Pd(PPh₃)₄ for direct access to Pd(0). Use bulky, electron-rich phosphine ligands (e.g., XPhos) with Pd(OAc)₂ for challenging substrates.[7]Improved yields for less reactive partners; may accelerate oxidative addition.
Base Triethylamine (Et₃N)Inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, especially in polar aprotic solvents like DMF.[8][9]Can reduce side reactions associated with the amine base. May require higher temperatures.
Solvent THF / DMFToluene can be used for higher-boiling reactions. Amine bases can sometimes be used as the solvent.[6]Solvent choice affects solubility and reaction temperature, influencing kinetics.
Temperature 65 °CRoom temperature may be sufficient for highly reactive partners (iodides). Higher temperatures (80-100 °C) may be needed for less reactive bromides.[10]Balances reaction rate against thermal decomposition of reactants or products.
Copper CuI (6 mol%)Copper-free conditions can be employed to eliminate Glaser homocoupling, but often require specialized ligands and higher catalyst loading.[11][12]Eliminates homocoupling byproducts but may lead to slower reaction rates.

Troubleshooting Guide

  • Problem: Low or No Conversion.

    • Cause: Inactive catalyst.

    • Solution: Ensure strictly anaerobic and anhydrous conditions. Use fresh, high-purity catalyst and solvent.[13]

  • Problem: Significant Alkyne Homocoupling (Glaser Product).

    • Cause: Presence of oxygen.

    • Solution: Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction. Consider copper-free conditions if the problem persists.[4]

  • Problem: Hydrodehalogenation (Bromine replaced by Hydrogen).

    • Cause: Competing reductive pathway.

    • Solution: Ensure the base is pure and dry. Sometimes, switching to an inorganic base can mitigate this side reaction.[13]

  • Problem: Complex Mixture of Products.

    • Cause: Substrate or product decomposition at elevated temperatures.

    • Solution: Attempt the reaction at a lower temperature for a longer duration. Screen different catalyst/ligand systems that may operate under milder conditions.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-methoxy-5-nitropyridine with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry

The pyridine ring is a cornerstone structural motif in a vast number of approved pharmaceuticals, owing to its unique electronic properties and ability to engage in crucial hydrogen bonding interactions with biological targets.[1] Among the myriad of functionalized pyridines, 3-bromo-2-methoxy-5-nitropyridine stands out as a highly versatile and valuable building block in modern drug discovery and organic synthesis.[2][3] Its strategic substitution pattern—a reactive bromine atom for cross-coupling, an electron-donating methoxy group, and a powerful electron-withdrawing nitro group—offers a powerful platform for the synthesis of complex molecular architectures.[4]

The Suzuki-Miyaura cross-coupling reaction is a preeminent method for the formation of carbon-carbon bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[5][6] This application note provides a detailed guide to the Suzuki-Miyaura coupling of this compound with various boronic acids, a transformation that opens the door to a rich diversity of 3-aryl-2-methoxy-5-nitropyridines. These products are not only significant as final drug candidates but also as key intermediates for further functionalization, such as the reduction of the nitro group to an amine, enabling subsequent derivatization.[7]

This document will delve into the mechanistic underpinnings of this reaction, provide robust and validated experimental protocols, offer insights into reaction optimization, and present a guide for troubleshooting common issues.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the carbon-bromine bond of this compound. This is often the rate-determining step. The electron-deficient nature of the pyridine ring, amplified by the nitro group, facilitates this step.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium(II) complex. This step regenerates the boron-containing starting material in a modified form and produces a diorganopalladium(II) intermediate. The choice of base is critical and can significantly influence the reaction rate and yield.[8]

  • Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to form the desired C-C bond of the 3-aryl-2-methoxy-5-nitropyridine product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot graph Suzuki_Miyaura_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)L_n-Br\n(Ar = Pyridyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Diorgano_PdII [label="Ar-Pd(II)L_n-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'\n(Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout ArBr [label="3-Bromo-2-methoxy-\n5-nitropyridine", shape=plaintext, fontcolor="#202124"]; BoronicAcid [label="Ar'B(OH)_2 + Base", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetalation; Transmetalation -> Diorgano_PdII; Diorgano_PdII -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"];

// Input arrows ArBr -> OxAdd [label=" Substrate"]; BoronicAcid -> Transmetalation [label=" Boronic Acid\n+ Base"]; } केंद Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, although the reaction can tolerate small amounts of water. Degassing the solvent prior to use by bubbling with an inert gas (e.g., argon or nitrogen) is crucial to prevent oxidation of the palladium catalyst.

  • Inert Atmosphere: The reaction should be set up under an inert atmosphere (argon or nitrogen) to protect the catalyst from oxygen, which can lead to the formation of inactive palladium species.

  • Catalyst Selection: A variety of palladium catalysts can be employed.[10] Palladium(II) precatalysts are often used and are reduced in situ to the active Pd(0) species. For challenging couplings, or to improve reaction efficiency, preformed Pd(0) catalysts or catalysts with specialized phosphine ligands may be beneficial.[11]

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol provides a robust starting point for a wide range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as DME/water)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent).

  • Seal the flask and heat the reaction mixture with vigorous stirring at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-methoxy-5-nitropyridine.

dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Helvetica", fontsize=9];

// Nodes A [label="1. Reagent Addition\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Solvent Addition\n(Degassed)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Heating & Stirring\n(80-100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Reaction Monitoring\n(TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Work-up\n(Extraction & Washing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Final Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];

// Edges A -> B; B -> C; C -> D; D -> E [label=" Upon\nCompletion"]; E -> F; F -> G; } केंद Experimental Workflow

Reaction Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling can be sensitive to the specific substrates and reaction conditions. The following table provides guidance on optimizing key parameters and troubleshooting common issues.

ParameterRecommendation & RationaleTroubleshooting
Catalyst Pd(PPh₃)₄ and PdCl₂(dppf) are generally reliable. For electron-deficient boronic acids, catalysts with more electron-rich and bulky phosphine ligands may improve reductive elimination.[12]Low Yield/No Reaction: Increase catalyst loading. Try a different palladium source or ligand. Ensure the catalyst is not deactivated.
Base K₂CO₃ is a good starting point. For less reactive boronic acids, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective. The base is crucial for the formation of the active boronate species.Decomposition of Boronic Acid: Use a milder base (e.g., NaHCO₃) or lower the reaction temperature. Protodeboronation can be an issue with some substrates.
Solvent A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) often enhances the reaction rate by aiding in the dissolution of the base and boronic acid. Anhydrous conditions can also be effective.[13]Poor Solubility: Try a different solvent system. Aprotic polar solvents like DMF or NMP can be useful but may require higher purification efforts.
Temperature Typically, reactions are run between 80-110 °C. Lower temperatures may be sufficient for highly reactive substrates, while more challenging couplings may require higher temperatures.Side Product Formation: Lower the reaction temperature. Optimize the reaction time to minimize decomposition of the product or starting materials.
Boronic Acid Electron-rich arylboronic acids tend to react more readily than electron-poor ones.[14] Using a slight excess (1.2-1.5 eq) of the boronic acid can drive the reaction to completion.Homocoupling of Boronic Acid: Ensure the reaction is thoroughly degassed to remove oxygen. This side reaction is often promoted by the presence of oxygen.

Applications in Drug Development

The 2-methoxy-5-nitropyridine scaffold and its derivatives are of significant interest in medicinal chemistry. The products of the Suzuki-Miyaura coupling serve as valuable intermediates for the synthesis of a wide range of biologically active molecules. For instance, these compounds are key precursors in the development of inhibitors for protein tyrosine kinases, which are crucial targets in oncology.[4] The nitro group can be readily reduced to an amine, providing a handle for further functionalization and the introduction of diverse pharmacophores.[1] This versatility makes the described reaction a powerful tool in the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[15]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with boronic acids is a highly effective and versatile method for the synthesis of a diverse array of 3-aryl-2-methoxy-5-nitropyridines. A thorough understanding of the reaction mechanism, careful selection of reaction components, and systematic optimization are key to achieving high yields and purity. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the efficient construction of these important molecular scaffolds for the advancement of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: 3-Bromo-2-methoxy-5-nitropyridine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 3-bromo-2-methoxy-5-nitropyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for scientists encountering challenges in their synthetic routes. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the complexities of these powerful bond-forming reactions.

Section 1: Understanding the Substrate: this compound

This compound is a key intermediate in the synthesis of various bioactive molecules.[1] Its utility stems from the strategic placement of its functional groups, which allows for selective transformations. However, the interplay of a bromine atom, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group presents a unique set of challenges in cross-coupling reactions.

FAQ 1: What are the key electronic and steric features of this compound that influence its reactivity in cross-coupling reactions?

The reactivity of this compound is governed by a delicate balance of electronic and steric effects:

  • Electronic Effects: The potent electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic attack and facilitates the oxidative addition of the C-Br bond to the palladium(0) catalyst, often the rate-limiting step in the catalytic cycle.[2] Conversely, the methoxy group at the 2-position is electron-donating, which can somewhat counteract the effect of the nitro group.

  • Steric Hindrance: The methoxy group ortho to the bromine atom can introduce steric hindrance, potentially impeding the approach of bulky phosphine ligands and the palladium catalyst. This can slow down key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Section 2: Troubleshooting Common Side Reactions

Low yields and the formation of impurities are common hurdles in cross-coupling reactions. This section addresses the most frequently encountered side reactions with this compound and provides actionable troubleshooting strategies.

FAQ 2: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) in my reaction. What are the likely causes and how can I minimize this side reaction?

Hydrodehalogenation is a prevalent side reaction in palladium-catalyzed couplings, leading to the formation of 2-methoxy-5-nitropyridine.[3][4]

Potential Causes:

  • Presence of Protic Impurities: Water or other protic impurities in the solvent or reagents can serve as a proton source.

  • β-Hydride Elimination: This can occur from certain palladium-amido intermediates in Buchwald-Hartwig aminations, leading to the hydrodehalogenated arene and an imine.[5]

  • Inefficient Reductive Elimination: If the final C-C or C-N bond-forming step is slow, competing hydrodehalogenation pathways can become more prominent.

Troubleshooting & Optimization:

Potential CauseTroubleshooting Steps
Inactive Catalyst • Ensure the palladium precatalyst is of high quality and has been stored properly under an inert atmosphere. • Consider using a pre-activated or air-stable precatalyst. • Catalyst poisoning can occur; ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[4]
Inefficient Oxidative Addition • The electron-donating nature of the methoxy group may slow this step. • Switch to more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) to promote oxidative addition.[4]
Presence of Water • Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.[4]
Choice of Base • The base can influence the rate of hydrodehalogenation. Consider screening different bases (e.g., NaOt-Bu vs. LHMDS vs. K₃PO₄).[6]
FAQ 3: My Suzuki-Miyaura coupling is suffering from low yield, and I suspect protodeboronation of my boronic acid. How can I address this?

Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a common side reaction, particularly with electron-rich boronic acids.

Preventative Measures:

  • Anhydrous Conditions: Meticulously dry all solvents and reagents and perform the reaction under a strict inert atmosphere.

  • Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases in the presence of water can accelerate protodeboronation.[7] Consider using milder bases like K₃PO₄ or Cs₂CO₃.

  • Use of Boronic Esters or Trifluoroborates: These derivatives are often more stable and less prone to protodeboronation than the corresponding boronic acids.[8]

FAQ 4: In my Sonogashira coupling, I am observing significant homocoupling of the terminal alkyne (Glaser coupling). What are the best practices to avoid this?

The copper(I) co-catalyst, typically used in Sonogashira reactions, can also catalyze the oxidative homocoupling of terminal alkynes.

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which promotes homocoupling.[6]

  • Copper-Free Conditions: For sensitive substrates, consider employing copper-free Sonogashira protocols. These often utilize bulky, electron-rich phosphine ligands to facilitate the catalytic cycle without the need for a copper co-catalyst.

  • Controlled Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration and disfavor the bimolecular homocoupling reaction.

FAQ 5: My Buchwald-Hartwig amination is sluggish or gives a low yield. What are the key parameters to optimize?

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system and reaction conditions.[9]

Key Optimization Parameters:

ParameterConsiderations
Palladium Precatalyst Pd₂(dba)₃ and Pd(OAc)₂ are common choices. Air-stable precatalysts (e.g., G3 or G4 palladacycles) can offer improved reliability.[10]
Ligand For electron-rich and sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often essential for high yields.[11]
Base Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) may be more suitable for certain amine coupling partners.[12]
Solvent Anhydrous, non-protic solvents like toluene, dioxane, or THF are generally used.[11]

Section 3: Experimental Protocols and Data

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a generalized workflow for setting up a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup node_setup 1. Oven-dry glassware and cool under inert gas (Ar or N₂). node_reagents 2. Add Pd precatalyst, ligand, base, and this compound. node_setup->node_reagents node_solvent 3. Add anhydrous, degassed solvent via syringe. node_reagents->node_solvent node_coupling_partner 4. Add the coupling partner (boronic acid, amine, alkyne, etc.) via syringe. node_solvent->node_coupling_partner node_heat 5. Heat the reaction mixture with vigorous stirring. node_coupling_partner->node_heat node_monitor 6. Monitor progress by TLC or LC-MS. node_heat->node_monitor node_workup 7. Cool, quench, and perform aqueous workup. node_monitor->node_workup node_purify 8. Purify the crude product by column chromatography. node_workup->node_purify

Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.

Troubleshooting Decision Tree for Low Yield

When faced with a low-yielding reaction, a systematic approach to troubleshooting is crucial.

G cluster_sm_consumed Starting Material Consumed cluster_sm_not_consumed Starting Material Not Consumed start Low or No Product Yield check_sm Is starting material consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No side_reactions Side reactions likely dominant. - Hydrodehalogenation - Protodeboronation - Homocoupling sm_yes->side_reactions catalyst_issue Catalyst system likely inactive or inefficient. sm_no->catalyst_issue optimize_selectivity Optimize for selectivity: - Screen ligands - Adjust base and temperature - Ensure anhydrous/anaerobic conditions side_reactions->optimize_selectivity optimize_activity Optimize for activity: - Check reagent purity - Use fresh catalyst/ligand - Increase temperature or catalyst loading - Screen different catalyst systems catalyst_issue->optimize_activity

Caption: Troubleshooting decision tree for low reaction yield.

Comparative Data for Buchwald-Hartwig Amination of Substituted Bromopyridines

The following table provides a summary of reaction conditions that have been successfully applied to the Buchwald-Hartwig amination of various bromopyridine substrates. These serve as excellent starting points for the optimization of reactions with this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene1001692
2AnilinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
3n-ButylaminePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888

Note: The data in this table is representative of conditions used for analogous bromopyridine systems and should be adapted and optimized for this compound.[11]

References

Technical Support Center: Purification of 3-Bromo-2-methoxy-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-2-methoxy-5-nitropyridine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this class of compounds. Here, we address common challenges encountered during purification and provide practical, field-proven solutions in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Foundational Knowledge & Safety

This section covers essential preliminary information about the target compound and critical safety protocols that must be observed.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

A1: this compound (CAS No. 15862-50-7) is typically a light yellow to off-white crystalline solid at room temperature.[1][2] It has a molecular weight of 233.02 g/mol .[3] Key physical data are summarized below.

PropertyValueSource(s)
Appearance Light yellow crystalline solid[1][2]
Melting Point 89°C[2]
Boiling Point 285.0 ± 35.0 °C (Predicted)[2]
Storage Inert atmosphere, Room Temperature[1][2]
Solubility Sparingly soluble in water[1]

Q2: What are the primary safety hazards associated with this compound?

A2: this compound is considered a hazardous chemical.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Acute exposure may lead to irritation of the eyes, skin, and respiratory tract.[1] Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][5][6]

Q3: What are the likely impurities in a crude sample of this compound?

A3: The most common impurities depend on the synthetic route. A typical synthesis involves the bromination of 2-methoxy-5-nitropyridine or the methoxylation of a chloro-precursor like 5-Bromo-2-chloro-3-nitropyridine.[1][7] Therefore, common impurities may include:

  • Unreacted starting materials (e.g., 2-methoxy-5-nitropyridine).

  • Reagents from the synthesis (e.g., N-bromosuccinimide).

  • Positional isomers formed during nitration or bromination steps.

  • Byproducts from side reactions.

Identifying the specific impurities in your crude material via techniques like Thin-Layer Chromatography (TLC), ¹H NMR, or LC-MS is the first critical step in designing an effective purification strategy.

Section 2: Purification Strategy & Workflow

Choosing the right purification technique is paramount. This decision is typically based on the purity of the crude material and the nature of the impurities.

Purification_Workflow start Crude 3-Bromo-2-methoxy- 5-nitropyridine Product is_solid Is the crude product a solid? start->is_solid assess_purity Assess Purity by TLC/¹H NMR chromatography Purify by Column Chromatography assess_purity->chromatography Low Purity (<90%) Multiple spots on TLC recrystallize Purify by Recrystallization assess_purity->recrystallize High Purity (>90%) Single major spot on TLC is_solid->assess_purity Yes is_solid->chromatography No (Oily) final_product Pure Product (Verify by MP, NMR, etc.) chromatography->final_product recrystallize->final_product

Caption: Decision workflow for selecting a primary purification method.

Section 3: Troubleshooting Column Chromatography

Column chromatography is the workhorse for purifying complex mixtures or removing closely related impurities. However, pyridine derivatives can present unique challenges.

Frequently Asked Questions (Chromatography)

Q4: My compound is streaking badly or "tailing" on the silica gel TLC plate and column. What causes this and how can I fix it?

A4: This is the most common issue encountered when purifying pyridine derivatives on silica gel.[8][9]

  • Causality: The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[8][9] This strong, non-specific binding leads to poor peak shape, streaking, and sometimes irreversible adsorption (low recovery).

  • Solution: The most effective solution is to add a small amount of a competing base to your eluent system. Triethylamine (TEA) at a concentration of 0.1-1% is standard.[9][10] The TEA will preferentially bind to the active silanol sites, effectively masking them from your compound and allowing it to elute with a symmetrical peak shape.

Q5: How do I determine the best solvent system (eluent) for my column?

A5: The optimal eluent system should be determined using Thin-Layer Chromatography (TLC) before committing to a large-scale column.[9]

  • Principle: The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) value between 0.2 and 0.4.[9] This Rf range typically ensures good separation from impurities and a reasonable elution time on the column.

  • Recommended Solvents: For this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or diethyl ether.[9] You can screen different ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to find the optimal system.

Q6: I have very low recovery of my compound from the silica column. What happened?

A6: Low recovery can stem from several issues, but for this class of compounds, degradation is a primary suspect.

  • Possible Cause 1: Degradation on Silica: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[9] If you observe new, more polar spots appearing on your TLC plates after fractions are collected, this may be the cause.

    • Solution: Deactivate the silica gel by pre-treating it with triethylamine or switch to a more inert stationary phase like neutral or basic alumina.[9][10]

  • Possible Cause 2: Irreversible Adsorption: As discussed in Q4, strong binding to silanol groups can lead to material being permanently stuck on the column.

    • Solution: Always add a competing base like TEA to your eluent. If the compound is still retained, you may need to flush the column with a much more polar solvent system (e.g., 5-10% methanol in dichloromethane) to recover it.

  • Possible Cause 3: Compound is too non-polar/polar: If your compound elutes with the solvent front (Rf ~ 1) or remains at the baseline (Rf ~ 0), your eluent choice is incorrect, leading to no separation and perceived loss.

    • Solution: Re-optimize your eluent system using TLC to achieve an appropriate Rf value.

Experimental Protocol: Column Chromatography

This protocol provides a general method for purifying 1 gram of crude this compound.

  • TLC Analysis: Determine the optimal eluent system (e.g., 80:20 Hexanes:Ethyl Acetate + 0.5% Triethylamine) that gives your product an Rf of ~0.3.

  • Column Preparation:

    • Insert a cotton or glass wool plug at the bottom of a glass chromatography column. Add a 1 cm layer of sand.

    • Prepare a slurry of silica gel (approx. 50g for 1g of crude material) in the least polar eluent (hexanes).

    • Pour the slurry into the column, gently tapping the side to ensure even packing. Drain the excess solvent until it is level with the top of the silica bed, ensuring the bed never runs dry. Add another 1 cm layer of sand on top.

  • Sample Loading:

    • Dissolve the 1g of crude product in a minimal amount of a low-boiling point solvent like dichloromethane or the eluent itself.

    • Alternatively, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel (~2-3g), evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin collecting fractions.

    • Monitor the elution process by collecting small fractions (e.g., 10-15 mL) and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified solid.

Chromatography_Troubleshooting start Run Analytical TLC separation Good Spot Separation? (Rf ≈ 0.2-0.4) start->separation tailing Peak Tailing or Streaking? separation->tailing Yes adjust_polarity Adjust Eluent Polarity (Hexane/EtOAc ratio) separation->adjust_polarity No run_column Prepare and Run Column tailing->run_column No add_tea Add 0.1-1% Triethylamine to Eluent tailing->add_tea Yes result Successful Separation run_column->result add_tea->run_column adjust_polarity->start

Caption: Troubleshooting workflow for silica gel chromatography.

Section 4: Troubleshooting Recrystallization

Recrystallization is an excellent technique for purifying compounds that are already relatively pure (>90%) and are crystalline solids.[11][12]

Frequently Asked Questions (Recrystallization)

Q7: How do I choose the best solvent for recrystallization?

A7: The ideal recrystallization solvent should meet specific criteria.[12][13] The principle relies on the difference in solubility of the compound at high and low temperatures.[13][14]

  • Ideal Solvent Properties:

    • The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11][12]

    • Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).[12]

    • The solvent should not react with the compound.

    • The solvent should have a relatively low boiling point for easy removal.

  • Screening Process: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) in a test tube. Heat to boiling and then cool to room temperature and then in an ice bath to see if crystals form.

Q8: My compound oiled out instead of forming crystals. What should I do?

A8: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

  • Solution 1: Reheat and Cool Slowly. Reheat the solution until the oil redissolves completely. You may need to add a little more solvent. Then, allow the flask to cool very slowly. Insulating the flask can help.

  • Solution 2: Use a Lower-Boiling Solvent. If slow cooling doesn't work, the chosen solvent is likely inappropriate. Select a solvent with a lower boiling point.

  • Solution 3: Use More Solvent. Oiling out can also occur if the solution is too concentrated. Add more hot solvent to create a less saturated solution before commencing the slow cooling process.

Q9: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?

A9: If the solution is supersaturated but nucleation hasn't occurred, it can be induced.

  • Solution 1: Scratch the Flask. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic glass fragments can act as nucleation sites.[12]

  • Solution 2: Add a Seed Crystal. If you have a small crystal of the pure product, add it to the supersaturated solution. This provides a template for crystal growth.[12]

  • Solution 3: Reduce Solvent Volume. It's possible too much solvent was added. Gently evaporate some of the solvent to increase the concentration and try cooling again.

References

Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-methoxy-5-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 3-Bromo-2-methoxy-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, providing field-proven insights and actionable troubleshooting strategies. Our focus is to move beyond simple step-by-step protocols and delve into the causality behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: The Challenge of a Multifunctional Substrate

This compound is a valuable synthetic intermediate, but its electronic and structural features present unique challenges in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] The electron-deficient nature of the pyridine ring, due to the nitro group, can facilitate oxidative addition, a key step in the catalytic cycle.[2][3] However, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and leading to catalyst deactivation.[4] This delicate balance necessitates careful optimization of the catalyst system, particularly the catalyst loading, to achieve high yields and minimize side reactions.

This guide provides a structured approach to troubleshooting and optimizing these reactions, with a focus on rational catalyst and ligand selection, and systematic adjustment of catalyst loading.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst loading a critical parameter for reactions with this compound?

A: Catalyst loading directly impacts reaction kinetics, efficiency, and cost. For a substrate like this compound, finding the optimal catalyst loading is a balancing act. Too little catalyst can lead to a sluggish or incomplete reaction, especially if catalyst deactivation occurs.[5] Conversely, excessively high catalyst loading can be uneconomical and may lead to increased byproduct formation. The goal is to use the minimum amount of catalyst necessary to drive the reaction to completion in a reasonable timeframe, often referred to as finding the optimal turnover number (TON) and turnover frequency (TOF).[6]

Q2: I'm observing a dark black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

A: The formation of palladium black indicates catalyst decomposition and aggregation.[7] This is a common deactivation pathway where the active, soluble Pd(0) species agglomerates into inactive, insoluble metallic palladium. This is particularly problematic with heteroaromatic substrates. To mitigate this, consider the following:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[4][8][9] These ligands stabilize the monomeric Pd(0) center, preventing aggregation and promoting the desired catalytic cycle.[10]

  • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio. A slight excess of the ligand can help maintain the stability of the catalytic complex.

  • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition.[7] Operate at the lowest temperature that still provides a reasonable reaction rate.

Q3: My reaction is stalled, and starting material remains even after extended reaction times. Should I just add more catalyst?

A: While adding more catalyst might seem like a straightforward solution, it's often a sign of an underlying issue. Before increasing the catalyst loading, investigate these possibilities:

  • Catalyst Deactivation: As discussed in Q2, your catalyst may have become inactive.

  • Poor Solubility: The starting materials or base may not be sufficiently soluble in the chosen solvent system, leading to a slow reaction.[4]

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (like Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient under your current conditions.[11] Using a pre-formed Pd(0) catalyst (like Pd(PPh₃)₄) or a more advanced pre-catalyst system (e.g., a Buchwald G3 precatalyst) can ensure more reliable generation of the active catalyst.[9][12]

Q4: How do the methoxy and nitro groups on the pyridine ring influence the reaction?

A: These substituents have opposing electronic effects that influence the reactivity of the C-Br bond.

  • The nitro group is strongly electron-withdrawing, which generally makes the aryl bromide more susceptible to oxidative addition, the rate-limiting step in many cross-coupling reactions.[2][13]

  • The methoxy group is electron-donating, which can somewhat counteract the effect of the nitro group. Its position ortho to the bromine also introduces steric hindrance that can influence the approach of the catalyst.

This electronic profile makes the substrate reactive, but the interplay of these groups necessitates a well-chosen catalyst system to ensure selectivity and avoid side reactions.

Troubleshooting Guide: Optimizing Catalyst Loading

This section provides a systematic approach to resolving common issues related to catalyst loading in reactions with this compound.

Issue 1: Low or No Conversion to Product

A low yield or complete lack of product is a common starting point for optimization. The following workflow will help diagnose the root cause.

Diagnostic Workflow for Low Conversion

Low_Conversion_Workflow start Low or No Conversion check_reagents Verify Reagent Quality & Inert Atmosphere start->check_reagents check_reagents->start Degraded boronic acid? Oxygen contamination? catalyst_system Evaluate Catalyst System (Pd Source & Ligand) check_reagents->catalyst_system Reagents OK catalyst_system->start Pd black formation? Wrong ligand choice? conditions Assess Reaction Conditions (Base, Solvent, Temp.) catalyst_system->conditions System Appropriate conditions->start Poor solubility? Base too weak? optimize_loading Systematically Vary Catalyst Loading conditions->optimize_loading Conditions Standard success Improved Yield optimize_loading->success

Caption: Troubleshooting workflow for low-yield reactions.

Step-by-Step Protocol for Re-evaluation
  • Confirm Reagent Integrity: Ensure all reagents are pure and dry. Boronic acids, in particular, can degrade over time.[7] The palladium catalyst should be from a reliable source.

  • Ensure Rigorous Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[5][9] Ensure your reaction flask is properly purged (e.g., with 3-5 vacuum/argon cycles) and that all solvents are thoroughly degassed.[4]

  • Evaluate the Catalyst System:

    • Palladium Source: For initial trials, a reliable pre-catalyst like a Buchwald G3 precatalyst or Pd₂(dba)₃ is often more effective than Pd(OAc)₂.[4][9]

    • Ligand Selection: For this electron-deficient, sterically hindered pyridine substrate, a bulky, electron-rich phosphine ligand is crucial.[4][13] Consider ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos).[14]

  • Optimize Catalyst Loading: Once you have a promising catalyst system, systematically vary the loading.

Data Presentation: Catalyst Loading Screen
Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Observed Yield (%)Notes
Pd₂(dba)₃ / SPhos0.51001615Incomplete conversion, starting material remains.
Pd₂(dba)₃ / SPhos1.01001665Significant improvement, minor starting material.
Pd₂(dba)₃ / SPhos2.0 100 16 92 Optimal conversion.
Pd₂(dba)₃ / SPhos4.01001693No significant benefit over 2.0 mol%.

This table represents hypothetical data for illustrative purposes.

Issue 2: Significant Byproduct Formation (e.g., Homocoupling)

The formation of byproducts, such as the homocoupling of the boronic acid coupling partner, can significantly reduce the yield of the desired product.

Causality and Mitigation Strategies

Homocoupling is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[4][7][12]

Homocoupling_Mitigation start High Homocoupling Byproduct degas Improve Degassing (Solvents & Headspace) start->degas pd_source Switch to Pd(0) Pre-catalyst (e.g., Pd(PPh₃)₄) degas->pd_source Homocoupling persists temp Lower Reaction Temperature pd_source->temp Still an issue loading Re-optimize Catalyst Loading with New Conditions temp->loading success Minimized Byproduct loading->success

Caption: Logical steps to minimize homocoupling.

Experimental Protocol: Minimizing Homocoupling
  • Reaction Setup:

    • To a dry Schlenk tube, add this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

    • Seal the tube, and perform a minimum of three vacuum/argon backfill cycles.

  • Solvent Addition:

    • Use a solvent that has been degassed by sparging with argon for at least 30 minutes or by 3-4 freeze-pump-thaw cycles.[4] Add the degassed solvent via syringe.

  • Catalyst Addition:

    • Add the palladium pre-catalyst and ligand under a positive pressure of argon.

  • Reaction:

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by a suitable analytical method (TLC, LC-MS, GC-MS).[15]

By rigorously excluding oxygen, the pathway to homocoupling is significantly inhibited, allowing the desired cross-coupling to dominate. If homocoupling persists, lowering the reaction temperature can also be effective.[7] Once conditions that minimize byproducts are found, a re-optimization of the catalyst loading (as described in Issue 1) may be necessary.

References

Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions, with a specialized focus on challenging electron-deficient pyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-N bond-forming reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature.

Introduction: The Challenge of Electron-Deficient Pyridines

The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis for the construction of carbon-nitrogen bonds.[1][2] However, when working with electron-deficient pyridines, researchers often encounter significant challenges that can lead to low yields, reaction failures, and complex product mixtures. These issues primarily stem from two key factors:

  • Reduced Reactivity: The electron-withdrawing nature of the pyridine ring deactivates the C-X bond (where X is a halide or triflate) towards oxidative addition, a critical step in the catalytic cycle.[3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalyst species, effectively "poisoning" the reaction.[3][4]

This guide will provide you with the insights and practical steps to overcome these hurdles and achieve successful and reproducible results.

Troubleshooting Guide & FAQs

Question 1: I am observing low to no yield in my Buchwald-Hartwig reaction with an electron-deficient bromopyridine. What are the likely causes and how can I fix it?

Low or no yield is the most common issue when dealing with electron-deficient pyridines.[3] The root causes are often multifaceted, involving the catalyst system, reaction conditions, and reagent quality.

Underlying Causes & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The pyridine nitrogen can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.[3][4]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, disfavoring coordination of the pyridine nitrogen, and their electron-donating properties facilitate the key oxidative addition and reductive elimination steps.[3][4][5] Refer to Table 1 for a selection of recommended ligands.

  • Inefficient Oxidative Addition: The electron-deficient nature of the pyridine ring makes the C-Br bond less susceptible to oxidative addition by the Pd(0) catalyst.[3]

    • Solution 1: Ligand Choice: As mentioned above, bulky, electron-rich ligands are crucial. Ligands like RuPhos, BrettPhos, and XPhos have proven effective for heteroaryl halides.[3][6]

    • Solution 2: Higher Temperatures: Increasing the reaction temperature (typically in the range of 80-110 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition.[3][4]

    • Solution 3: Consider the Halide: If possible, switching from a bromopyridine to an iodopyridine can significantly increase the rate of oxidative addition. The general reactivity trend for the aryl halide is I > Br > Cl.[7]

  • Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, while an overly strong base can lead to side reactions or degradation of sensitive functional groups.[3][4]

    • Solution: For electron-deficient pyridines, strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice. However, if substrate decomposition is observed, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often requiring higher reaction temperatures.[3] See Table 2 for guidance on base selection.

  • Poor Reagent and Solvent Quality: Buchwald-Hartwig reactions are highly sensitive to air and moisture.[4]

    • Solution: Ensure all reagents are pure and dry. Use anhydrous solvents that have been properly degassed to remove oxygen.[4] Common solvents include toluene, dioxane, and THF.[3][4]

Troubleshooting Workflow:

start Low/No Yield with Electron-Deficient Pyridine catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents ligand Switch to Bulky, Electron-Rich Ligand (e.g., RuPhos, BrettPhos) catalyst->ligand base Screen Different Bases (NaOtBu, Cs2CO3, K3PO4) conditions->base temp Increase Reaction Temperature (80-110 °C) conditions->temp solvent Ensure Anhydrous, Degassed Solvent (Toluene, Dioxane) reagents->solvent purity Verify Purity and Dryness of All Reagents reagents->purity success Successful Reaction ligand->success base->success temp->success solvent->success purity->success

Caption: Troubleshooting workflow for low-yield reactions.

Question 2: I am observing a significant amount of hydrodehalogenation (replacement of the bromine with a hydrogen) as a side product. How can I suppress this?

Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It often arises from β-hydride elimination from a palladium-amido intermediate.[3]

Underlying Causes & Solutions:

  • Slow Reductive Elimination: If the final reductive elimination step to form the C-N bond is slow, the competing β-hydride elimination pathway can become dominant.

    • Solution 1: Ligand Selection: Employ bulky, electron-rich ligands that are known to accelerate the rate of reductive elimination. Ligands such as BrettPhos and RuPhos are specifically designed to minimize this side reaction.[3]

    • Solution 2: Choice of Amine: Primary amines are more prone to hydrodehalogenation than secondary amines.[3] If your synthetic route allows, using a secondary amine can be advantageous.

  • Reaction Conditions:

    • Solution: Lower Temperature: While higher temperatures can promote oxidative addition, they can also favor side reactions. If the desired reaction proceeds, albeit slowly, at a lower temperature, a slight decrease in temperature might suppress hydrodehalogenation.[4]

Question 3: My starting materials are not fully soluble in the reaction solvent. Could this be the problem?

Absolutely. Poor solubility is a frequently underestimated cause of reaction failure.[8]

Underlying Causes & Solutions:

  • Insufficient Dissolution: If the reagents, particularly the inorganic base, are not sufficiently soluble or well-dispersed in the solvent, the reaction will be slow and inefficient.[8]

    • Solution 1: Solvent Screening: While toluene and dioxane are common choices, consider screening other solvents such as THF, t-BuOH, or a mixture of solvents to improve solubility.[3][8] Avoid coordinating solvents like pyridine itself.[3][8]

    • Solution 2: Agitation: Ensure vigorous stirring to keep the reagents suspended, especially dense inorganic bases that can settle at the bottom of the reaction vessel.[8]

Data Presentation

Table 1: Ligand Selection Guide for Amination of Electron-Deficient Pyridines
LigandStructureKey Features & Applications
RuPhos [Image of RuPhos structure]Bulky, electron-rich dialkylbiaryl phosphine. Excellent for challenging heteroaryl couplings and minimizing hydrodehalogenation.[3]
BrettPhos [Image of BrettPhos structure]Highly effective for the monoarylation of primary amines and amination of aryl mesylates.[6] Also good for suppressing β-hydride elimination.[3]
XPhos [Image of XPhos structure]A versatile and robust ligand for a wide range of C-N couplings, including those with heteroaryl halides.[6]
Josiphos-type [Image of Josiphos structure]Bidentate ferrocene-based ligand. The chelating nature can improve catalyst stability and prevent ligand displacement by the pyridine substrate.[6]
Table 2: Base Selection Guide
BasepKa of Conjugate AcidTypical Conditions & Remarks
NaOtBu ~19Strong, non-nucleophilic base. Commonly used and highly effective, but can cause decomposition of sensitive substrates.[9]
LiHMDS ~26Very strong base. Can be useful for less reactive amines.[10]
Cs₂CO₃ ~10.3Weaker inorganic base with good solubility in some organic solvents. Often requires higher temperatures.[3][9]
K₃PO₄ ~12.3Weaker inorganic base. A good alternative to carbonate bases. May require higher temperatures.[3][9]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of an Electron-Deficient Bromopyridine

This protocol provides a starting point for optimization.

cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up prep1 1. Add bromopyridine, amine, and base to an oven-dried reaction vessel. prep2 2. Add a stir bar. prep1->prep2 prep3 3. Seal the vessel with a septum. prep2->prep3 react1 4. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. react2 5. Add the palladium precursor and ligand under a positive pressure of inert gas. react1->react2 react3 6. Add degassed, anhydrous solvent via syringe. react2->react3 react4 7. Place the vessel in a preheated oil bath and stir vigorously. react3->react4 work1 8. Monitor the reaction by TLC or LC-MS. work2 9. Upon completion, cool the reaction to room temperature. work1->work2 work3 10. Dilute with an appropriate solvent and filter through a pad of celite. work2->work3 work4 11. Concentrate the filtrate and purify by column chromatography. work3->work4

Caption: Step-by-step experimental workflow.

Reagents and Conditions:

  • Electron-Deficient Bromopyridine: 1.0 mmol

  • Amine: 1.2 mmol

  • Palladium Precursor (e.g., Pd₂(dba)₃ or a pre-catalyst): 1-5 mol%

  • Ligand (e.g., RuPhos): 2-10 mol%

  • Base (e.g., NaOtBu): 1.4 mmol

  • Solvent (e.g., Toluene): 0.1-0.5 M concentration

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the electron-deficient bromopyridine (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).

  • Seal the vial with a septum and purge with argon for 5-10 minutes.

  • Under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol) and the ligand (e.g., RuPhos, 0.02-0.10 mmol).

  • Add degassed, anhydrous solvent (e.g., toluene, 2-10 mL) via syringe.

  • Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a short pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

References

preventing debromination of 3-Bromo-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 3-Bromo-2-methoxy-5-nitropyridine

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive building block. Here, we address one of the most common challenges encountered during its use: unwanted debromination. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs): Foundational Knowledge

Q1: What is this compound and what are its primary applications?

This compound is a halogenated and functionalized pyridine derivative.[1] It appears as a pale yellow to light brown crystalline solid.[1] Its structure, featuring a pyridine ring substituted with bromo, methoxy, and nitro groups, makes it a highly reactive and valuable intermediate in synthetic chemistry.[1] It is primarily employed in medicinal chemistry for the synthesis of complex bioactive compounds, including potential antiviral and anticancer agents, and also sees use in agrochemical research.[1]

Q2: What is "debromination" in the context of this molecule?

Debromination, often referred to as hydrodebromination in reaction mixtures, is a chemical side reaction where the carbon-bromine (C-Br) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond.[2][3] This results in the formation of the undesired byproduct, 2-methoxy-5-nitropyridine, which reduces the yield of your target molecule and introduces purification challenges.

Q3: Why is this compound particularly susceptible to debromination?

The susceptibility of this molecule to debromination arises from the electronic properties of its substituents. The pyridine nitrogen and the nitro group at the 5-position are both strongly electron-withdrawing. This electronic pull makes the C-Br bond more susceptible to certain types of cleavage, particularly through reductive pathways or during the catalytic cycles of cross-coupling reactions.[4] The rate of dehalogenation is generally dependent on the C-X bond strength, with C-Br bonds being weaker than C-Cl bonds, making them more prone to cleavage.[2]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation, respectively.[5][6][7] However, they are also the most common scenarios for observing debromination of this compound.

Q4: I am observing significant debromination during my Suzuki-Miyaura coupling. What are the likely causes?

This is a frequent issue. The debromination byproduct in Suzuki couplings can arise from several mechanistic pathways.[8]

  • Hydride Transfer: A common cause is the generation of a palladium-hydride species within the catalytic cycle. This can occur if the base reacts with trace water or an alcohol solvent. This palladium-hydride can then reductively cleave the C-Br bond.[8]

  • Protodeboronation: The boronic acid coupling partner can degrade, particularly in the presence of a strong base and protic solvents, leading to the formation of an arene. This process can indirectly contribute to reductive pathways.[9]

  • Catalyst-Mediated Reduction: Under certain conditions, the Pd(0) catalyst itself can participate in a reductive process, especially at elevated temperatures or with prolonged reaction times.

Q5: How can I redesign my Suzuki-Miyaura coupling protocol to minimize debromination?

Optimization requires a multi-faceted approach focusing on the catalyst system, base, and reaction conditions. Below is a table summarizing recommended starting points for optimization.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling to Minimize Debromination

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Standard, reliable Pd(0) and Pd(II) sources.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)These ligands promote the desired reductive elimination step of the catalytic cycle over competing side reactions like debromination.[9]
Base K₃PO₄, K₂CO₃, or Cs₂CO₃These are milder, non-nucleophilic bases that are less likely to generate hydride species compared to strong bases like alkoxides.[9][10]
Solvent Anhydrous aprotic solvents (e.g., Toluene, 1,4-Dioxane, THF)Minimizes the presence of proton sources that can facilitate hydrodebromination. Use of some water may be necessary but should be carefully controlled.[9]
Temperature 80-100 °C (or lowest effective temperature)Higher temperatures can accelerate side reactions. Monitor the reaction closely and use the minimum temperature required for conversion.
Additives None typically requiredAvoid additives unless specifically required for the boronic acid partner's stability.
Detailed Experimental Protocol: Low-Debromination Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equiv.) and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous toluene (or 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC, checking for the disappearance of starting material and the formation of both the desired product and the debrominated byproduct (2-methoxy-5-nitropyridine).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Q6: What are the key parameters to control to avoid debromination in Buchwald-Hartwig amination reactions?

The principles are similar to the Suzuki coupling, with a strong emphasis on the choice of base. The Buchwald-Hartwig amination often employs strong bases like sodium tert-butoxide (NaOt-Bu), which can be a primary source of debromination.[11]

  • Base Selection: While NaOt-Bu is effective for deprotonating the amine, it can also promote β-hydride elimination, an unproductive side reaction that can lead to hydrodehalogenation of the starting material.[5] Consider using alternative bases such as lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), which may offer a better balance.

  • Ligand Choice: As with Suzuki couplings, sterically hindered and electron-rich ligands are crucial. Ligands like Josiphos or those from the Buchwald and Hartwig ligand families are designed to facilitate C-N reductive elimination.[11]

  • Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Troubleshooting Guide: Reactions with Strong Bases

Q7: I am attempting a lithiation or other reaction involving a strong organometallic base and observing significant debromination. Why is this happening?

Using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can lead to debromination through a "halogen dance" or metal-halogen exchange mechanism.[12] Given the electron-deficient nature of the pyridine ring, the bromine atom is susceptible to exchange with the lithium cation, especially at temperatures above -78 °C. The resulting lithiated pyridine can then be quenched by a proton source in the reaction mixture or during work-up to yield the debrominated product.

Q8: What are the best practices for using strong bases with this substrate?

Extreme care must be taken to control the reaction conditions.

  • Strict Temperature Control: All additions and the reaction itself should be conducted at very low temperatures, typically -78 °C (a dry ice/acetone bath), to minimize metal-halogen exchange.

  • Rapid Trapping: After the addition of the strong base, the subsequent electrophile should be added quickly to trap the desired intermediate before it can undergo a side reaction.

  • Inverse Addition: Consider adding the pyridine substrate solution slowly to the base solution at low temperature to maintain a low concentration of the substrate.

  • Alternative Reagents: If possible, explore milder alternatives to organolithiums, such as turbo-Grignard reagents (i-PrMgCl·LiCl), which can sometimes offer better selectivity.

Analytical and Detection Guide

Q9: How can I reliably detect and quantify the amount of debrominated byproduct in my reaction mixture?

Accurate detection is key to troubleshooting. A combination of methods is often best.[13]

Table 2: Analytical Methods for Detecting Debromination

MethodDetection PrincipleNotes
LC-MS Primary Method. Identifies compounds by their mass-to-charge ratio. The debrominated product will have a mass of [M-Br+H], which is a loss of ~78-80 Da compared to the starting material.Provides clear, quantitative data on the ratio of product to byproduct.[14]
¹H NMR A new proton signal will appear in the aromatic region, replacing the C-Br bond. The chemical shift and coupling constants of the other ring protons will also be altered.Can be used for quantification if a suitable internal standard is used.
GC-MS Separates compounds by boiling point and identifies them by mass.[15]Useful for volatile compounds and provides excellent separation and identification.
TLC The debrominated product will likely have a different Rf value than the starting material and the desired product.A quick, qualitative method for monitoring reaction progress but not for accurate quantification.

Visualizations

Diagram 1: Troubleshooting Workflow for Debromination cluster_0 Problem Identification cluster_1 Optimization Path Start Reaction Complete. Low yield of desired product. Analyze Analyze crude reaction mixture (LC-MS, 1H NMR) Start->Analyze Check Is debrominated byproduct (2-methoxy-5-nitropyridine) present? Analyze->Check Base Step 1: Re-evaluate Base - Switch to weaker base (K3PO4) - Ensure anhydrous conditions Check->Base Yes Other Investigate other side reactions. Check->Other No Ligand Step 2: Change Ligand/Catalyst - Use bulky, electron-rich ligand - Screen different Pd sources Base->Ligand Temp Step 3: Lower Temperature - Run reaction at lowest effective T - Monitor closely Ligand->Temp Solvent Step 4: Check Solvent - Ensure solvent is anhydrous - Consider alternative aprotic solvents Temp->Solvent Success Debromination Minimized. Yield Improved. Solvent->Success

Caption: Troubleshooting workflow for debromination.

Diagram 2: Competing Pathways in Pd-Catalyzed Coupling Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br(L_n) Pd0->OxAdd Oxidative Addition ArBr Ar-Br (Substrate) ArBr->OxAdd Transmetal Transmetalation (with R-B(OH)2 / Base) OxAdd->Transmetal Base, R-B(OH)2 PdH Ar-Pd(II)-H(L_n) OxAdd->PdH Hydride Transfer RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-R(L_n) Product Ar-R (Desired Product) RedElim->Product Product->Pd0 Regenerates Catalyst Debromination Debromination Pathway HydrideSource Hydride Source (e.g., from Base/H2O) HydrideSource->PdH RedElimH Reductive Elimination PdH->RedElimH Byproduct Ar-H (Debrominated Byproduct) RedElimH->Byproduct Byproduct->Pd0 Regenerates Catalyst

Caption: Competing pathways in Pd-catalyzed coupling.

References

Technical Support Center: Navigating Scale-Up for Reactions with 3-Bromo-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-2-methoxy-5-nitropyridine. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile but challenging intermediate from the bench to pilot or manufacturing scale. My objective is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to anticipate and overcome scale-up hurdles effectively.

The unique electronic and steric properties of this molecule—a pyridine ring activated by a nitro group, influenced by a donating methoxy group, and bearing a bromine at a sterically significant position—present specific challenges that can be magnified at scale. This resource addresses these issues head-on in a practical, question-and-answer format.

Part 1: Compound Profile & Critical Safety at Scale

Before attempting any scale-up, a thorough understanding of the reagent's properties and hazards is non-negotiable.

Q1: What are the primary safety concerns when handling bulk quantities of this compound?

A1: At the multi-kilogram scale, the risks associated with this compound shift from simple laboratory hazards to significant process safety events. It is classified as a hazardous chemical that is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1][2][3]

Key Scale-Up Hazards & Mitigation:

  • Dust Inhalation & Exposure: This compound is a solid, often a pale yellow to light brown crystalline powder.[2][4] Large-scale transfers can generate dust.

    • Mitigation: Always handle in a well-ventilated area, preferably within a chemical fume hood or a glovebox.[1][4] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a full-face respirator if exposure limits are likely to be exceeded.[4]

    • Mitigation: Before any scale-up, perform thermal stability testing (e.g., Differential Scanning Calorimetry - DSC) to determine the onset of decomposition. Avoid excessive heat, flames, and sparks.[1]

  • Reactivity: It is incompatible with strong oxidizing agents.[1]

    • Mitigation: Ensure reactors and storage containers are clean and free of incompatible materials.

Table 1: Physical and Safety Properties of this compound

PropertyValueSource(s)
CAS Number 15862-50-7[3][5][6]
Molecular Formula C6H5BrN2O3[3][5][6]
Molecular Weight 233.02 g/mol [3][5]
Appearance Off-white to light yellow solid[2][3]
Melting Point 89°C[3][4]
Boiling Point ~285°C (Predicted)[3]
Storage Inert atmosphere, Room Temperature[2][3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3][5]

Part 2: Troubleshooting Common Scale-Up Reactions

This section addresses specific, frequently encountered problems during the scale-up of two major reaction classes for this substrate: Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitutions (SNAr).

Section 2.1: Suzuki-Miyaura Coupling Reactions

The Suzuki coupling is a powerful tool, but its sensitivity to various parameters is amplified in larger reactors.

Q2: My Suzuki coupling reaction is sluggish or fails entirely upon scale-up, despite working perfectly at the 1g scale. What are the most probable causes?

A2: This is a classic scale-up issue. The problem rarely lies with the reaction's intrinsic chemistry but rather with the physical and environmental conditions that change with scale. The primary culprits are inefficient mass transfer (mixing), inadequate thermal control, and oxygen contamination. The electronic nature of your substrate—with an electron-donating methoxy group ortho to the bromine—can make the initial oxidative addition step of the catalytic cycle inherently more difficult, a problem that is exacerbated by suboptimal conditions at scale.[7]

Troubleshooting Workflow for Failed Suzuki Coupling

start Low Yield / Failed Reaction at Scale q1 Was the reaction rigorously degassed? start->q1 sol1 Implement robust degassing. For large volumes, sparge solvents with N2/Ar for 30-60 min prior to use. Use multiple vacuum/N2 backfill cycles on the assembled reactor. q1->sol1 No q2 Is mixing sufficient? q1->q2 Yes sol1->q2 sol2 Review reactor geometry and impeller design. Ensure the solid base and catalyst are well-suspended. Consider a different solvent system to improve solubility. q2->sol2 No q3 Is the catalyst/ligand optimal for this electron-rich, sterically hindered substrate? q2->q3 Yes sol2->q3 sol3 Standard catalysts (e.g., Pd(PPh3)4) may fail. Screen electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) designed to accelerate oxidative addition. q3->sol3 No end Reaction Optimized q3->end Yes sol3->end

Caption: Troubleshooting decision tree for Suzuki coupling scale-up.

Q3: I'm seeing significant formation of a homo-coupled byproduct from my boronic acid. How do I prevent this?

A3: Homo-coupling is often a sign of catalyst decomposition or issues with the transmetalation step. When scaling up, poor mixing can create localized areas where the aryl bromide concentration is low, leading the palladium catalyst to react with two boronic acid molecules instead.

Solutions:

  • Controlled Reagent Addition: Instead of charging all reagents at once, add the boronic acid solution slowly to the reaction mixture containing the aryl bromide and catalyst. This maintains a favorable ratio of substrates throughout the reaction.

  • Oxygen Exclusion: Ensure the reaction is scrupulously degassed. Oxygen can promote the side reactions that lead to homo-coupling.[8]

  • Catalyst and Base Choice: Some bases can promote this side reaction. If using a very strong base, consider switching to a milder one like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), which are often effective.[8][9]

Section 2.2: Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 5-position strongly activates the pyridine ring for nucleophilic attack, making SNAr a common transformation for this substrate.[10][11]

Q4: When scaling my SNAr reaction, I'm getting a dark, tarry mixture and a low yield of the desired product. What's going wrong?

A4: This is almost always a problem of thermal control. SNAr reactions, particularly with highly activated substrates like this one, are often very exothermic. A small lab flask can dissipate heat through its surface area, but a large reactor cannot. This leads to a runaway temperature increase, causing decomposition of the starting material, product, and solvent.

Key Steps for Thermal Management:

  • Perform Reaction Calorimetry (RC1): Before scaling past a few grams, use a reaction calorimeter to measure the heat of reaction and determine the rate of heat evolution. This data is critical for safe scale-up.

  • Controlled Addition: The nucleophile or base should be added slowly and sub-surface to the reactor at a controlled temperature. This allows the reactor's cooling system to keep pace with the heat being generated.

  • Use a Jacketed Reactor: Ensure you are using a reactor with an efficient cooling jacket and a suitable heat transfer fluid.

  • Dilution: Increasing the solvent volume can help create a larger thermal mass to absorb the heat of reaction, though this has implications for throughput and downstream processing.

Q5: My SNAr reaction is not going to completion at scale, and I see unreacted starting material even after extended reaction times. Why?

A5: Assuming thermal parameters are controlled, this issue often points to problems with reagent solubility or deactivation.

Potential Causes & Solutions:

  • Base Insolubility: Many SNAr reactions use inorganic bases (e.g., K2CO3, NaOH) that may have poor solubility in common organic solvents. At scale, with less efficient mixing, the base may settle, reducing its effective surface area and activity.

    • Solution: Grind the base to a very fine powder before use to increase surface area.[7] Consider using a phase-transfer catalyst to improve interaction between the organic and solid phases. Alternatively, explore soluble organic bases if compatible with your chemistry.

  • Nucleophile Stability: The nucleophile itself may be unstable under the reaction conditions over the longer times required for large-scale batches.

    • Solution: Analyze the reaction mixture over time to see if the nucleophile concentration is decreasing. If so, a strategy of adding the nucleophile in portions may be necessary.

Part 3: Downstream Processing & Purification at Scale

Q6: Column chromatography was easy on the bench, but it's not a viable option for purifying 50 kg of my product. What are the best large-scale purification strategies?

A6: Moving away from chromatography is a fundamental goal of process development.[12] Crystallization and extraction are the workhorses of large-scale purification.

Recommended Purification Workflow:

  • Work-up / Extraction: Design an intelligent work-up. The pyridine nitrogen in your product is basic. You can often use this to your advantage by performing acid/base extractions to remove non-basic impurities.

  • Solvent Screening for Crystallization: This is the most critical step. Screen a variety of solvents and solvent mixtures to find a system where your product has high solubility at an elevated temperature but low solubility at room temperature or below, while key impurities remain in the mother liquor.[12]

  • Recrystallization: Once a good solvent system is identified, perform a recrystallization. Control the cooling rate; a slow cooling profile generally yields larger, purer crystals.

  • Reslurrying/Washing: If impurities are still present, a reslurry of the crystalline product in a solvent in which it is poorly soluble can be an effective way to wash the crystal surfaces.

Part 4: Experimental Protocols

Protocol 1: Representative Lab-Scale Synthesis via SNAr

This protocol is adapted from literature procedures for the synthesis of related compounds and serves as a starting point for development.[13]

  • Objective: To displace the 2-chloro group of a precursor with a methoxy group to form a methoxypyridine derivative. This illustrates the general principles applicable to SNAr reactions with the title compound's precursors.

  • Reaction: 5-bromo-2-chloro-3-nitropyridine + Sodium Methoxide → 5-bromo-2-methoxy-3-nitropyridine

  • Procedure:

    • Prepare a solution of sodium methoxide (1.01 eq.) in methanol. A common method is the careful, portion-wise addition of sodium metal (1.01 eq.) to chilled methanol under an inert atmosphere (N2 or Argon).

    • In a separate reaction vessel equipped with a stirrer, thermometer, and addition funnel, suspend 5-bromo-2-chloro-3-nitropyridine (1.0 eq.) in methanol.

    • Cool the suspension to 0°C using an ice bath.

    • Add the sodium methoxide solution dropwise to the suspension over 10-20 minutes, ensuring the internal temperature does not exceed 5°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 16-18 hours.[13]

    • Monitor the reaction to completion using TLC or HPLC.

    • Upon completion, reduce the volume of methanol under vacuum.

    • Pour the concentrated mixture into ice water to precipitate the product.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the product as a pale yellow solid.[13]

General Scale-Up Workflow Diagram

cluster_0 Phase 1: Lab Scale (1-10g) cluster_1 Phase 2: Process Safety & Kilo-Lab (100g-1kg) cluster_2 Phase 3: Pilot Plant / Manufacturing lab_dev Route Scouting & Proof of Concept lab_opt Initial Optimization (Temp, Conc, Reagents) lab_dev->lab_opt safety Hazard Evaluation (DSC, RC1) lab_opt->safety kilo_prep Kilo-Lab Run (Mass & Energy Balance) safety->kilo_prep pur_dev Develop Non-Chromatographic Purification (Crystallization) kilo_prep->pur_dev tech_transfer Technology Transfer (Process Write-up) pur_dev->tech_transfer pilot_run Pilot Validation Batches tech_transfer->pilot_run mfg Manufacturing Campaign pilot_run->mfg

References

Technical Support Center: Managing Reaction Byproducts of 3-Bromo-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-2-methoxy-5-nitropyridine. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during synthetic transformations involving this versatile building block. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms that lead to common byproducts, enabling you to proactively design more robust and efficient experiments.

Introduction to the Reactivity of this compound

This compound is a highly functionalized heterocyclic compound, valued for its utility in constructing complex molecular architectures, particularly in the pharmaceutical industry. Its reactivity is governed by the interplay of three key functional groups on the pyridine ring:

  • The Bromo Group (C3): A versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

  • The Methoxy Group (C2): An electron-donating group that can influence the electronic properties of the pyridine ring. However, it can be susceptible to hydrolysis under certain conditions.

  • The Nitro Group (C5): A strong electron-withdrawing group that activates the pyridine ring for certain transformations but can also be a site for unwanted reduction.

The unique electronic and steric environment of this molecule can lead to several common challenges in the laboratory. This guide is structured to help you troubleshoot these issues effectively.

Troubleshooting Guide 1: Unwanted Debromination (Hydrodehalogenation)

One of the most common and frustrating side reactions is the loss of the bromo group, which is replaced by a hydrogen atom, leading to the formation of 2-methoxy-5-nitropyridine. This byproduct can be difficult to separate from the starting material and the desired product.

FAQ: Debromination Byproduct

Q1: I am seeing a significant amount of a byproduct with a mass corresponding to the loss of bromine in my Suzuki/Buchwald-Hartwig reaction. What is happening?

A1: You are likely observing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] This occurs when the organopalladium intermediate that is formed after oxidative addition of your this compound to the Pd(0) catalyst is intercepted by a hydride source before it can proceed through the desired catalytic cycle. The source of the hydride can be varied, including solvent, reagents, or even the phosphine ligands themselves.

Q2: What are the primary mechanistic pathways for this debromination?

A2: There are a few potential pathways for hydrodehalogenation. In the context of a Buchwald-Hartwig amination, a common unproductive pathway is β-hydride elimination from the palladium-amido complex, which can lead to the formation of a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to give the debrominated product.[1] In Suzuki reactions, palladium hydride species can also form, leading to the same byproduct.

Q3: How can I minimize or prevent the formation of the debrominated byproduct?

A3: Preventing hydrodehalogenation requires careful optimization of your reaction conditions to favor the productive cross-coupling pathway. Here are several strategies:

  • Choice of Ligand: Bulky, electron-rich phosphine ligands are often effective at promoting the desired reductive elimination step of the cross-coupling reaction, which can outcompete the hydrodehalogenation pathway.[1][3] For Buchwald-Hartwig reactions, consider ligands like those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos).[1][3]

  • Base Selection: The choice of base can be critical. While strong bases like sodium tert-butoxide are common in Buchwald-Hartwig aminations, they can sometimes promote side reactions. It may be beneficial to screen weaker bases like cesium carbonate or potassium phosphate.[4]

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Protic impurities can be a source of hydrides.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout your reaction setup and execution. Oxygen can lead to catalyst degradation and the formation of species that may promote side reactions.[5]

Experimental Protocol: Minimizing Debromination in a Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of this compound with a generic amine, incorporating strategies to minimize debromination.

  • Reaction Setup: In a glovebox or under a constant stream of argon, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and a suitable palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) to an oven-dried Schlenk flask.

  • Base Addition: Add a carefully chosen base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (to a concentration of 0.1-0.2 M).

  • Reaction Execution: Seal the flask and heat to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS, paying close attention to the formation of the debrominated byproduct (2-methoxy-5-nitropyridine).

  • Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. The filtrate can then be washed with water and brine. The crude product should be purified by flash column chromatography, using a gradient elution to separate the desired product from the less polar debrominated byproduct.

Data Summary: Recommended Ligands to Mitigate Side Reactions

Ligand FamilyExample LigandsKey Features
Buchwald BiarylphosphinesXPhos, SPhos, RuPhosBulky and electron-rich, promoting fast reductive elimination.
Ferrocene-baseddppfBidentate ligand that can stabilize the catalyst.[1]
JosiphosSL-J009-1Effective for challenging substrates.

Troubleshooting Guide 2: Formation of 2-Pyridone Byproduct via Hydrolysis

The 2-methoxy group on the pyridine ring can be susceptible to hydrolysis, particularly under basic or acidic conditions at elevated temperatures, leading to the formation of the corresponding 2-pyridone derivative.

FAQ: 2-Pyridone Formation

Q1: My reaction is producing a more polar byproduct that I suspect is the 2-pyridone. What conditions favor this hydrolysis?

A1: The hydrolysis of the 2-methoxy group to a 2-pyridone is typically promoted by the presence of water in combination with either a strong base or acid, especially at higher temperatures. In many cross-coupling reactions, an aqueous base solution is used, which can facilitate this unwanted side reaction. The polarity of the solvent can also play a role, with more polar solvents potentially favoring the pyridone tautomer.[6]

Q2: What is the mechanism of this hydrolysis?

A2: The hydrolysis likely proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism, where a hydroxide ion attacks the C2 position of the pyridine ring, leading to the displacement of the methoxy group. The electron-withdrawing nitro group at the C5 position can activate the ring towards such nucleophilic attack.

Q3: How can I avoid the formation of the 2-pyridone byproduct?

A3:

  • Anhydrous Conditions: The most critical factor is to use anhydrous conditions. Use dry solvents and reagents, and if your reaction requires a base, consider using an anhydrous base (e.g., anhydrous K₃PO₄ or Cs₂CO₃).

  • Base Selection: If possible, use a non-hydroxide base. Strong, non-nucleophilic bases like sodium tert-butoxide are less likely to directly participate in hydrolysis, although they can generate hydroxide from trace water.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures accelerate the rate of hydrolysis.

  • Solvent Choice: Consider less polar aprotic solvents like toluene or dioxane, which may disfavor the formation of the pyridone.[6]

Workflow for Diagnosing and Preventing 2-Pyridone Formation

G start 2-Pyridone Byproduct Detected check_water Are aqueous bases or wet solvents used? start->check_water use_anhydrous Switch to anhydrous base (e.g., dry K₃PO₄) and dry solvents. check_water->use_anhydrous Yes check_temp Is the reaction run at high temperature? check_water->check_temp No use_anhydrous->check_temp lower_temp Optimize for the lowest effective temperature. check_temp->lower_temp Yes check_base Is a strong, nucleophilic base used? check_temp->check_base No lower_temp->check_base switch_base Consider a non-nucleophilic base (e.g., NaOt-Bu). check_base->switch_base Yes purification Purify by column chromatography (pyridone is typically more polar). check_base->purification No switch_base->purification G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Homocoupling Side Reaction A Pd(0) B Oxidative Addition (with Ar-Br) A->B C Ar-Pd(II)-Br B->C D Transmetalation (with Ar'-B(OH)₂) C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F G Ar-Ar' (Product) F->G G->A H Pd(II) I Transmetalation (with Ar'-B(OH)₂) H->I J Ar'-Pd(II)-X I->J K Second Transmetalation (with Ar'-B(OH)₂) J->K L Ar'-Pd(II)-Ar' K->L M Reductive Elimination L->M O Pd(0) L->O N Ar'-Ar' (Byproduct) M->N

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-2-methoxy-5-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic workflows. The reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions, is profoundly influenced by the choice of solvent. Understanding these effects is critical for reaction optimization, troubleshooting, and achieving desired outcomes. This guide provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: What makes this compound reactive towards nucleophiles?

A1: The reactivity of this substrate is governed by its electronic architecture. The pyridine ring itself is electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. This inherent deficiency is dramatically amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the 5-position.[1] This group powerfully pulls electron density from the ring, making the carbon atoms susceptible to attack by nucleophiles. The general mechanism for this transformation is Nucleophilic Aromatic Substitution (SNAr).

The SNAr mechanism proceeds via a two-step, addition-elimination pathway. First, the nucleophile attacks the electron-deficient ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is the key to the reaction's success. In the second step, the leaving group (in this case, the bromide ion) is expelled, restoring the aromaticity of the ring and yielding the final product.

Figure 1: General SNAr Mechanism on the Substrate.
Q2: How does the solvent fundamentally influence an SNAr reaction?

A2: The solvent's role is far from passive; it actively participates in the reaction by solvating reactants, intermediates, and transition states.[3] Its impact can be broken down into three main areas:

  • Nucleophile Solvation: The solvent can either "free" or "cage" the nucleophile. Polar aprotic solvents leave the nucleophile relatively unsolvated and highly reactive, whereas polar protic solvents can form strong hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.[4]

  • Intermediate Stabilization: The rate-determining step of many SNAr reactions is the formation of the charged Meisenheimer complex. Solvents that can stabilize this charged intermediate will lower the activation energy and accelerate the reaction.[2][4]

  • Reactant Solubility: Trivial but critical, the solvent must be able to dissolve the substrate and the nucleophilic species to allow the reaction to proceed in the solution phase.

Part 2: Troubleshooting Guide - Common Experimental Issues

Q3: My reaction is extremely slow or isn't reaching completion. How can I use solvent selection to improve the rate?

A3: This is the most common issue encountered and it almost always points to suboptimal solvent choice. If your reaction is sluggish, it is highly likely you are using a nonpolar or a polar protic solvent.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: The gold standard for SNAr reactions is a polar aprotic solvent. Solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , or Acetonitrile (MeCN) are ideal. They possess high dielectric constants that effectively stabilize the charged Meisenheimer complex but lack acidic protons, so they do not form strong hydrogen bonds that would otherwise deactivate the nucleophile.[5] This combination leads to a dramatic acceleration of the reaction rate.

  • Check Solubility: Ensure your nucleophile (especially if it's a salt) is fully dissolved. If it is not, even the best solvent won't facilitate the reaction. DMSO is an exceptionally good solvent for a wide range of organic and inorganic compounds.

  • Consider Solvent Mixtures: In some cases, a mixture of solvents can be beneficial. For example, adding a small amount of a polar aprotic solvent like DMF to a less polar solvent like toluene can sometimes increase the reaction rate without a complete solvent exchange.[5]

Figure 2: Troubleshooting workflow for slow reactions.
Q4: I am observing an unexpected isomer as a side product. Could the solvent be responsible for this?

A4: Yes, this is a subtle but important effect. While less common with this specific substrate, related nitropyridines have shown a tendency for nitro-group migration under certain conditions. For instance, studies on 3-bromo-4-nitropyridine have demonstrated that polar aprotic solvents can facilitate the formation of rearranged products alongside the expected substitution product.[6]

Plausible Cause & Action:

  • Mechanism: This may occur through a complex pathway where the nucleophile attacks a different position on the ring, leading to a cascade that results in the migration of the nitro group.

  • Troubleshooting: If you suspect a rearrangement, try changing the solvent class. Running the reaction in a polar protic solvent (like isopropanol or a mixture of isopropanol and water) might suppress this side reaction, even if it slows down the desired substitution.[1] This is a classic optimization trade-off: sacrificing rate for selectivity.

Q5: Is it ever a good idea to use a protic solvent like methanol or water?

A5: While polar aprotic solvents are generally preferred, there are scenarios where a protic solvent can be a strategic choice:

  • Cost and Safety: For large-scale industrial processes, alcohols and water are cheaper, less toxic, and more environmentally benign than DMSO or DMF.

  • Selectivity Control: As mentioned in Q4, they can sometimes suppress unwanted side reactions.

  • Facilitating Leaving Group Departure: Polar protic solvents are excellent at solvating anions. This means they can help stabilize the departing bromide ion, which can be beneficial for the second step of the SNAr mechanism.[4]

  • Nucleophile as Solvent: In reactions with amine nucleophiles, the amine itself can sometimes be used as the solvent, which drives the reaction forward due to the high concentration of the nucleophile.

The main drawback is the reduced nucleophilicity due to hydrogen bonding.[4] This often necessitates higher reaction temperatures or longer reaction times to achieve good conversion.

Part 3: Data Summary & Experimental Protocol

Table 1: Influence of Solvent Class on SNAr Reactivity
Solvent ClassTypical SolventsRelative Rate of SNArKey Considerations
Polar Aprotic DMSO, DMF, NMP, AcetonitrileVery Fast Pro: Excellent stabilization of Meisenheimer complex; does not deactivate nucleophile.[3] Con: Can be difficult to remove; higher cost; potential for side reactions.[5][6]
Polar Protic Water, Methanol, Ethanol, IsopropanolSlow to Moderate Pro: Good at solvating leaving group; low cost; environmentally friendly. Con: Deactivates nucleophiles via hydrogen bonding, requiring harsher conditions.[4]
Nonpolar Toluene, Hexane, Dioxane, THFVery Slow / No Reaction Pro: Easy to remove. Con: Poor solubility for many nucleophiles; does not stabilize the charged intermediate.[5][7]
Ionic Liquids [bmim][BF₄], [bmim][PF₆]Fast Pro: Can offer high reaction rates and unique selectivity.[8] Con: High cost; purification can be challenging.
Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a starting point for the reaction of this compound with a generic primary or secondary amine. Optimization of temperature, time, and stoichiometry is recommended for each specific nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Anhydrous DMSO (or other selected solvent) to achieve a concentration of ~0.2 - 0.5 M

  • Optional: A non-nucleophilic base like K₂CO₃ or DIPEA (1.5 - 2.0 equiv), if the nucleophile is used as its hydrochloride salt or if the reaction generates HBr.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 equiv).

  • Addition of Reagents: Add the anhydrous solvent (e.g., DMSO) and stir until the solid is fully dissolved. If using a base, add it at this stage.

  • Nucleophile Addition: Add the amine nucleophile (1.1 - 1.5 equiv) to the solution at room temperature with stirring. If the reaction is highly exothermic, consider cooling the flask in an ice bath during the addition.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 60-100 °C for DMSO). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane). c. Extract the aqueous layer 2-3 times with the organic solvent. d. Combine the organic layers, wash with brine to remove residual DMSO, and dry over anhydrous sodium sulfate or magnesium sulfate. e. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired substituted product.

References

Technical Support Center: Ligand Selection for Cross-Coupling with 3-Bromo-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical advice and troubleshooting for a particularly challenging substrate in cross-coupling reactions: 3-bromo-2-methoxy-5-nitropyridine. The unique electronic and steric properties of this molecule necessitate careful consideration of ligand selection to achieve successful and reproducible outcomes. This document is structured to provide not just protocols, but the underlying scientific reasoning to empower you in your experimental design.

The Challenge: Understanding the Substrate

This compound presents a distinct set of challenges for cross-coupling reactions. The pyridine nitrogen, in conjunction with the strongly electron-withdrawing nitro group, renders the aromatic ring highly electron-deficient. This electronic nature can lead to several complications:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive. This is a primary pathway for catalyst deactivation.[1][2]

  • Difficult Oxidative Addition: While the electron-deficient nature of the ring should, in principle, facilitate oxidative addition of the C-Br bond to the Pd(0) center, catalyst poisoning can counteract this effect.

  • Potential for Side Reactions: The presence of the nitro group can introduce undesired side reactions under certain conditions.

Effective ligand selection is paramount to overcoming these challenges. The ideal ligand will stabilize the active catalytic species, promote the desired elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and minimize catalyst deactivation pathways.

Ligand Selection Guide for Common Cross-Coupling Reactions

The choice of ligand is highly dependent on the specific cross-coupling reaction being performed. Below are detailed recommendations for Suzuki, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[3][4] For an electron-deficient substrate like this compound, the key is to use a ligand that is both electron-rich and sterically bulky.[5][6]

Recommended Ligand Classes:

  • Bulky Biaryl Phosphines (Buchwald-type ligands): Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their steric bulk promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the catalytic cycle.[5] The electron-rich nature of these ligands facilitates the oxidative addition step.[5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, even more so than many phosphine ligands, which can enhance the rate of oxidative addition.[5][7] Their steric bulk can also be tuned to optimize reactivity.[7][8]

LigandCatalyst PrecursorBaseSolventTemperature (°C)Key Considerations
SPhos Pd₂(dba)₃ or SPhos Pd G3K₃PO₄ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-110Excellent for challenging substrates; promotes high turnover numbers.
XPhos Pd₂(dba)₃ or XPhos Pd G3K₃PO₄ or K₂CO₃Toluene/H₂O or Dioxane/H₂O80-110Broad applicability and high reactivity.
IMes (NHC)Pd(IMes)₂(allyl)ClK₃PO₄Toluene or Dioxane90-120Strong σ-donation can overcome catalyst inhibition.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., SPhos, 2-4 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 equiv.).

  • Add degassed solvent (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[9][10][11] Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are crucial for success with this substrate.[9][12]

Recommended Ligand Classes:

  • Bulky Biaryl Phosphines: Ligands from the Buchwald and Hartwig groups are the gold standard.[13] XPhos, RuPhos, and BrettPhos are excellent choices. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[9]

  • Josiphos-type Ligands: These ferrocene-based ligands also offer a combination of steric bulk and electron-donating properties that are beneficial for this transformation.

LigandCatalyst PrecursorBaseSolventTemperature (°C)Key Considerations
XPhos Pd₂(dba)₃ or XPhos Pd G2NaOtBu or LiHMDSToluene or Dioxane80-110Highly general and effective for a wide range of amines.[10]
RuPhos Pd₂(dba)₃ or RuPhos Pd G3K₃PO₄ or Cs₂CO₃Toluene or Dioxane80-110Particularly effective for coupling primary amines and ammonia equivalents.
BrettPhos Pd₂(dba)₃ or BrettPhos Pd G3NaOtBuToluene or Dioxane80-110Its steric profile can be advantageous for hindered coupling partners.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.).

  • Add the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the mixture with vigorous stirring at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds.[14][15] This reaction typically employs a dual catalyst system of palladium and copper(I).[14][16]

Recommended Ligand Classes:

  • Triarylphosphines: Triphenylphosphine (PPh₃) is a classic and often effective ligand for Sonogashira couplings.

  • Bulky Alkylphosphines: For more challenging substrates, a more electron-donating and bulky ligand like tri-tert-butylphosphine (P(tBu)₃) can be beneficial.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands can also be effective, particularly in copper-free Sonogashira protocols.[14]

| Ligand | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temperature (°C) | Key Considerations | | --- | --- | --- | --- | --- | --- | | PPh₃ | Pd(PPh₃)₂Cl₂ | CuI | Et₃N or i-Pr₂NH | THF or DMF | 25-60 | Standard, reliable conditions for many substrates. | | P(tBu)₃ | Pd₂(dba)₃ | CuI | Et₃N or Cs₂CO₃ | Dioxane or Toluene | 25-80 | Increased electron density can accelerate the reaction. | | IPr (NHC) | Pd₂(dba)₃ | None (Copper-free) | K₂CO₃ or Cs₂CO₃ | Dioxane or Toluene | 80-110 | Avoids issues related to copper catalysis. |

Heck Reaction

The Heck reaction couples the aryl halide with an alkene.[17][18][19] Ligand choice can influence both the efficiency and regioselectivity of the reaction.

Recommended Ligand Classes:

  • Bulky Trialkylphosphines: Tricyclohexylphosphine (PCy₃) is a common and effective ligand for Heck reactions.

  • Buchwald-type Ligands: Ligands like XPhos can also be highly effective, particularly for electron-deficient aryl halides.

  • N-Heterocyclic Carbenes (NHCs): NHC-palladium complexes have shown high activity in Heck couplings.[20]

LigandCatalyst PrecursorBaseSolventTemperature (°C)Key Considerations
PCy₃ Pd(OAc)₂Et₃N or K₂CO₃DMF or NMP100-140Good for a wide range of alkenes.
XPhos Pd₂(dba)₃K₃PO₄Dioxane100-130Can provide higher yields for challenging substrates.
IPr (NHC)Pd(IPr)₂(allyl)ClCs₂CO₃Dioxane100-130High thermal stability is advantageous at elevated temperatures.
Stille Coupling

The Stille coupling utilizes organotin reagents for C-C bond formation.[21][22][23] While effective, the toxicity of organotin compounds is a significant drawback.

Recommended Ligand Classes:

  • Triarylphosphines: Triphenylphosphine (PPh₃) is the most commonly used ligand for Stille couplings.

  • Tri(2-furyl)phosphine (P(2-furyl)₃): This ligand can sometimes accelerate the transmetalation step.

LigandCatalyst PrecursorAdditiveSolventTemperature (°C)Key Considerations
PPh₃ Pd(PPh₃)₄ or Pd₂(dba)₃LiCl or CuIToluene or Dioxane80-110The classic choice for Stille couplings. LiCl can accelerate the reaction.
P(2-furyl)₃ Pd₂(dba)₃NoneToluene or DMF80-110Can be beneficial for slow transmetalation steps.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during cross-coupling reactions with this compound.

Q1: My reaction is not going to completion, and I observe a significant amount of starting material. What should I do?

A1: This is a common problem, often related to catalyst deactivation.

  • Increase Ligand Loading: Try increasing the ligand-to-palladium ratio. A higher concentration of the ligand can help prevent catalyst aggregation and poisoning by the pyridine nitrogen.[1]

  • Switch to a More Electron-Rich/Bulky Ligand: If you are using a less electron-rich ligand like PPh₃, switching to a Buchwald-type ligand (e.g., SPhos, XPhos) or an NHC can significantly improve performance.[2] These ligands form more stable and active catalysts.

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species.

  • Check Reagent Purity: Ensure your solvent is anhydrous and degassed, and that your base is of high quality. Oxygen can deactivate the catalyst.[1]

Q2: My reaction mixture turns black, and I get a poor yield. What is happening?

A2: The formation of a black precipitate is likely palladium black, which is catalytically inactive palladium metal.[1][24] This indicates catalyst decomposition.

  • Ligand Choice is Critical: This is a strong indication that your ligand is not adequately stabilizing the palladium catalyst. Use a bulky, electron-rich phosphine or an NHC ligand to prevent the palladium atoms from aggregating.[1]

  • Control the Temperature: Excessive heat can accelerate catalyst decomposition.[1] Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Ensure an Inert Atmosphere: Rigorous exclusion of oxygen is crucial to prevent the oxidation of the active Pd(0) catalyst.[1]

Q3: I am observing hydrodehalogenation (replacement of bromine with hydrogen) as a major side product. How can I minimize this?

A3: Hydrodehalogenation can occur, particularly in Suzuki reactions, if the transmetalation step is slow relative to competing pathways.

  • Choice of Base and Solvent: In Suzuki couplings, the choice of base and the presence of water can influence the rate of protodeboronation of the boronic acid, which can lead to hydrodehalogenation. Using a non-aqueous solvent system or a different base (e.g., CsF instead of a carbonate) may help.

  • More Efficient Ligand: A more electron-donating ligand can accelerate the oxidative addition and subsequent steps, potentially outcompeting the hydrodehalogenation pathway.

Q4: Can I use a nickel catalyst for these cross-coupling reactions?

A4: While palladium is more common, nickel catalysts can be effective, especially for C-N cross-couplings.[25] Nickel catalysts often require different ligands, such as bipyridine or dtbbpy, and can be more sensitive to reaction conditions.[24][25] Catalyst deactivation via the formation of nickel black can also be an issue.[24][25]

Logical Flow for Ligand Selection

The following diagram illustrates a decision-making process for selecting a suitable ligand for cross-coupling with this compound.

Ligand_Selection_Workflow cluster_start Start: Define Reaction Type cluster_reaction_type Reaction-Specific Ligand Class cluster_ligand_choice Initial Ligand Selection cluster_troubleshooting Troubleshooting cluster_optimization Optimization Strategy Start Identify Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Suzuki Suzuki-Miyaura Start->Suzuki Buchwald Buchwald-Hartwig Start->Buchwald Sonogashira Sonogashira Start->Sonogashira Other Heck / Stille Start->Other Buchwald_Ligands Bulky Biaryl Phosphines (SPhos, XPhos) Suzuki->Buchwald_Ligands NHC_Ligands N-Heterocyclic Carbenes (IMes, IPr) Suzuki->NHC_Ligands Buchwald->Buchwald_Ligands Buchwald->NHC_Ligands Standard_Ligands Standard Phosphines (PPh3, P(tBu)3) Sonogashira->Standard_Ligands Other->Standard_Ligands Outcome Evaluate Reaction Outcome (Yield, Purity) Buchwald_Ligands->Outcome NHC_Ligands->Outcome Standard_Ligands->Outcome Low_Yield Low Yield / No Reaction Outcome->Low_Yield Poor Decomposition Catalyst Decomposition (Black Precipitate) Outcome->Decomposition Poor Success Successful Reaction Outcome->Success Good Increase_Bulk Increase Ligand Steric Bulk and/or Electron Density Low_Yield->Increase_Bulk Change_Ligand_Class Switch Ligand Class (Phosphine -> NHC or vice-versa) Low_Yield->Change_Ligand_Class Decomposition->Increase_Bulk Increase_Bulk->Outcome Re-evaluate Change_Ligand_Class->Outcome Re-evaluate

Caption: Decision workflow for ligand selection and troubleshooting.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Bromo-2-methoxy-5-nitropyridine in Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is paramount. Halopyridines serve as exceptionally versatile building blocks, with their reactivity profile dictating their utility in the synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of 3-Bromo-2-methoxy-5-nitropyridine , a highly activated and synthetically useful intermediate.[1] We will dissect the electronic and steric factors governing its reactivity and benchmark it against other relevant halopyridines, supported by established chemical principles and representative experimental protocols.

Understanding the Reactivity Profile of this compound

The reactivity of this compound is a direct consequence of the interplay between its substituents and their positions on the electron-deficient pyridine ring.[1]

  • The Pyridine Core: The nitrogen atom in the pyridine ring is electronegative, exerting an electron-withdrawing inductive effect that reduces the electron density of the ring, making it more susceptible to nucleophilic attack compared to benzene.[2][3]

  • The Nitro Group (-NO₂): Positioned at C5, the nitro group is a powerful electron-withdrawing group, acting through both resonance and inductive effects. This significantly depletes electron density from the ring, further activating the C-Br bond towards nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions.[2]

  • The Methoxy Group (-OCH₃): Located at C2, the methoxy group is an electron-donating group through resonance but electron-withdrawing through induction. Its net effect can be context-dependent, but its position ortho to the bromine atom can also exert steric influence on incoming reagents.

  • The Bromo Group (-Br): The C-Br bond at the C3 position is the primary site of reaction in cross-coupling chemistry. Its reactivity is modulated by the aforementioned electronic effects.

This unique combination of a strong electron-withdrawing group, a potentially electron-donating group, and the inherent electron deficiency of the pyridine ring makes this compound a highly reactive and versatile substrate.[1]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental tools for C-C and C-N bond formation, respectively.[4][5] The reactivity of halopyridines in these reactions generally follows the trend I > Br > Cl, which is inversely correlated with the carbon-halogen bond strength. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with a halide. The electron-deficient nature of the pyridine ring in this compound, enhanced by the C5-nitro group, makes the C-Br bond highly susceptible to oxidative addition by the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation R-B(OR)2 Base Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Buchwald-Hartwig Amination

Similarly, in the Buchwald-Hartwig amination, which forms C-N bonds, the electron-deficient nature of this compound facilitates the initial oxidative addition step. This reaction is crucial for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->Ar-Pd(II)(Br)L2 Amine_Coordination Amine Coordination Ar-Pd(II)(Br)L2->Amine_Coordination HNR'R'' Ar-Pd(II)(Br)(HNR'R'')L Ar-Pd(II)(Br)(HNR'R'')L Amine_Coordination->Ar-Pd(II)(Br)(HNR'R'')L Deprotonation Deprotonation Ar-Pd(II)(Br)(HNR'R'')L->Deprotonation Base Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->Ar-Pd(II)(NR'R'')L Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R''

Reactivity Comparison with Other Halopyridines

To contextualize the reactivity of this compound, we will compare it with several structural analogs. The predicted reactivity is based on established electronic and steric principles.

CompoundKey FeaturesPredicted Relative Reactivity in Cross-CouplingRationale
This compound Strong electron-withdrawing -NO₂ group.Very High The powerful electron-withdrawing nitro group significantly activates the C-Br bond towards oxidative addition.
3-Bromo-5-methoxypyridine Lacks the activating -NO₂ group.Moderate Without the strong electron-withdrawing nitro group, the C-Br bond is less activated. The methoxy group has a weaker electronic influence.[6]
3-Bromo-2-methoxypyridine Lacks the activating -NO₂ group. Methoxy is ortho to bromine.Moderate Similar to 3-bromo-5-methoxypyridine, but the ortho-methoxy group might introduce steric hindrance, potentially affecting the reaction rate with bulky ligands or coupling partners.
3-Chloro-2-methoxy-5-nitropyridine Stronger C-Cl bond compared to C-Br.Lower than Bromo-analog The C-Cl bond is stronger and less readily undergoes oxidative addition, generally requiring more forcing conditions or specialized catalyst systems.[7]
2-Bromo-5-nitropyridine Bromine at the more activated C2 position.High The C2 position is generally more electron-deficient than C3 in pyridines, leading to high reactivity. The nitro group further enhances this.

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the pyridine ring in this compound also makes it a prime candidate for nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group.[8]

The presence of the strong electron-withdrawing nitro group is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance.[2] This stabilization is most effective when the electron-withdrawing group is ortho or para to the site of nucleophilic attack. In this compound, the nitro group is para to the C2-methoxy group and meta to the C3-bromo group. This suggests that SNAr reactions might favor the displacement of the methoxy group at C2, especially with strong nucleophiles.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted reactivity trends, standardized cross-coupling reactions can be performed. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for a direct comparison of different halopyridine substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Flask_Prep Oven-dry Schlenk flask Inert_Atmosphere Evacuate and backfill with Ar/N2 (3x) Flask_Prep->Inert_Atmosphere Reagent_Addition Add halopyridine, coupling partner, palladium catalyst, ligand, and base Inert_Atmosphere->Reagent_Addition Solvent_Addition Add anhydrous, degassed solvent Reagent_Addition->Solvent_Addition Heating Heat to desired temperature with vigorous stirring Solvent_Addition->Heating Monitoring Monitor progress by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Quenching Quench and perform aqueous extraction Cooling->Quenching Drying Dry organic layer and concentrate Quenching->Drying Purification Purify by flash column chromatography Drying->Purification

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To compare the yield and reaction time for the coupling of various bromopyridines with phenylboronic acid.

Materials:

  • Halopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the halopyridine, phenylboronic acid, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Representative Protocol: Buchwald-Hartwig Amination

Objective: To compare the yield and reaction time for the coupling of various bromopyridines with morpholine.

Materials:

  • Halopyridine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • NaOt-Bu (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the halopyridine.

  • Add anhydrous, degassed toluene via syringe, followed by the morpholine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound stands out as a highly reactive and valuable building block in synthetic chemistry. Its reactivity is primarily driven by the potent electron-withdrawing nitro group at the C5 position, which significantly activates the C-Br bond for palladium-catalyzed cross-coupling reactions. When compared to analogs lacking this activating group or featuring a less reactive halogen, this compound is predicted to offer superior performance in terms of reaction rates and yields under milder conditions. The provided experimental protocols offer a framework for the systematic and quantitative comparison of its reactivity against other halopyridines, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.

References

A Senior Application Scientist's Guide to Alternative Building Blocks for 3-Bromo-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular targets. 3-Bromo-2-methoxy-5-nitropyridine is a highly versatile reagent, valued for its trifunctional nature that allows for sequential and site-selective modifications. The electron-deficient pyridine core, activated by the nitro group, makes it an excellent substrate for a variety of transformations. This guide provides an in-depth comparison of viable alternatives to this key building block, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Parent Compound: this compound - A Workhorse in Synthesis

This compound is a crystalline solid, typically pale yellow to light brown, and serves as a cornerstone in the synthesis of numerous bioactive compounds, from antiviral and anticancer agents to agrochemicals.[1] Its utility stems from the orthogonal reactivity of its functional groups:

  • The Bromine Atom (C3): Primarily serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

  • The Methoxy Group (C2): An electron-donating group that can modulate the electronic properties of the ring and can be a site for demethylation to reveal a hydroxyl group.

  • The Nitro Group (C5): A strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and can be reduced to an amine, providing another point for diversification.

The strategic placement of these groups allows for a synthetic sequence that can be tailored to the desired target molecule.

Alternative Building Blocks: Expanding the Synthetic Toolbox

While this compound is a powerful tool, a range of alternative building blocks can offer advantages in terms of reactivity, cost, or availability. The choice of an alternative often hinges on the specific transformation planned.

Structural Analogs and Their Strategic Value

A variety of commercially available or synthetically accessible analogs can be considered as alternatives. These primarily involve variations in the halogen at the 3-position and modifications to the alkoxy group at the 2-position.

dot

Caption: Structural relationships of alternative building blocks to this compound.

Comparative Reactivity Analysis

The choice of building block will profoundly impact the outcome of a given reaction. The following sections provide a comparative analysis of the reactivity of this compound and its halogen analogs in key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond is therefore a critical factor. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl , which is inversely correlated with the C-X bond dissociation energy.

Table 1: Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

Building BlockReaction TypeCoupling PartnerCatalyst SystemConditionsYield (%)Reference(s)
3-Bromo-2-methylpyridin-3-amineSuzuki-MiyauraArylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O, 85-95°C, 15h60-85[2]
3-ChloroindazoleSuzuki-Miyaura5-Indole boronic acidPd₂(dba)₃ / SPhos / K₃PO₄Dioxane/H₂O, 100°C, 15h80[3]
2-Chloro-3-nitropyridineSuzuki-MiyauraDiboronic acidPd(PPh₃)₄ / NaHCO₃DME/H₂O, 150°C, 15 min (MW)High[4]
3-Bromo-2-methylpyridineBuchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / (±)-BINAP / NaOt-BuToluene, 80-110°CGood[5]
Aryl ChloridesBuchwald-HartwigMorpholinePd(dba)₂ / XPhos / NaOt-BuToluene, reflux, 6h94[6]

Note: Data is compiled from reactions on structurally similar scaffolds due to a lack of direct side-by-side comparative studies on the target compounds under identical conditions. Yields are highly substrate and condition dependent.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling reactions, the rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring. The reactivity is therefore governed by the electronegativity of the halogen, which influences the electrophilicity of the carbon atom it is attached to. The order of reactivity for SNAr is generally F > Cl ≈ Br > I . This is because the more electronegative halogen creates a greater partial positive charge on the carbon, making it more susceptible to nucleophilic attack. For the common halo-analogs, the chloro-substituted pyridine is expected to be more reactive in SNAr reactions than the bromo-substituted one, provided the reaction conditions are sufficient to overcome the stronger C-Cl bond in the elimination step. The nitro group in the para-position to the halogen is crucial for stabilizing the negatively charged Meisenheimer intermediate, thus facilitating the reaction.

Experimental Protocols

The following protocols are provided as a starting point for the application of these building blocks in common synthetic transformations. Optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a 3-Halopyridine Derivative

This protocol is a generalized procedure for the palladium-catalyzed cross-coupling of a 3-halo-2-methoxypyridine derivative with an arylboronic acid.

Materials:

  • 3-Halo-2-methoxy-5-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add the 3-halopyridine, arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Seal the tube with a septum and purge with argon or nitrogen for 15 minutes.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Place the reaction vessel in a preheated oil bath at 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

dot

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of a 3-Halopyridine Derivative

This protocol describes a general procedure for the palladium-catalyzed amination of a 3-halo-2-methoxypyridine derivative.

Materials:

  • 3-Halo-2-methoxy-5-nitropyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • Xantphos (or other suitable ligand, 2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu to an oven-dried Schlenk tube.

  • Add the 3-halopyridine and anhydrous toluene.

  • Finally, add the amine to the reaction mixture.

  • Seal the tube and heat in a preheated oil bath at 90-110°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound remains a valuable and versatile building block in synthetic chemistry. However, a comprehensive understanding of the available alternatives, particularly its chloro and iodo analogs, can significantly enhance the strategic planning of a synthetic route. The choice of halogen on the pyridine ring dictates the optimal reaction conditions, with iodo- and bromo-pyridines generally favoring palladium-catalyzed cross-coupling reactions, while chloro-pyridines may be more suited for SNAr transformations. By carefully considering the desired transformation and the principles of reactivity outlined in this guide, researchers can select the most appropriate building block to efficiently achieve their synthetic goals.

References

A Senior Application Scientist's Guide to the Validation of 3-Bromo-2-methoxy-5-nitropyridine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a novel chemical entity, 3-Bromo-2-methoxy-5-nitropyridine, for a high-throughput screening (HTS) campaign. In the absence of established public data on its specific biological activity, we will treat it as a hypothetical screening "hit" and rigorously assess its suitability for a kinase inhibition assay. This approach allows us to demonstrate a universally applicable validation workflow that ensures scientific integrity and robust decision-making in drug discovery.

For comparative purposes, we will benchmark the performance of this compound against Bosutinib , a well-characterized, potent dual inhibitor of Src and Abl kinases[1]. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust validation cascade for novel compounds identified in HTS.

Introduction: The Challenge of a Novel Hit

This compound is a substituted pyridine derivative.[2][3] Its structure, featuring bromo, methoxy, and nitro functional groups, suggests potential for diverse chemical interactions, making it a candidate for biological screening.[2] However, a "hit" from a primary screen is merely the beginning of an extensive journey of validation.[4] The primary goal of the validation process is to eliminate false positives and to characterize the true activity of the compound, ensuring that resources are focused on the most promising candidates.[5]

This guide will walk through a hypothetical scenario where this compound was identified as a potential inhibitor of the Src kinase in a primary HTS campaign. We will outline the critical experiments required to validate this initial finding.

The HTS Validation Workflow: A Stepwise Approach

The validation of a screening hit is a multi-step process designed to confirm its activity, determine its potency and selectivity, and rule out assay interference.[6][7] Our validation cascade is structured as follows:

HTS_Validation_Workflow cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Orthogonal Validation & Counterscreening cluster_2 Phase 3: Selectivity Profiling cluster_3 Decision Primary_Assay Primary HTS Assay (e.g., TR-FRET) Hit_Confirmation Hit Confirmation (Dose-Response in Primary Assay) Primary_Assay->Hit_Confirmation Initial 'Hit' Orthogonal_Assay Orthogonal Assay (e.g., AlphaScreen) Hit_Confirmation->Orthogonal_Assay Confirmed Hit Counterscreen Counterscreening (Assay Interference, Cytotoxicity) Orthogonal_Assay->Counterscreen Selectivity_Panel Kinase Selectivity Panel (Unrelated Kinases) Counterscreen->Selectivity_Panel Go_NoGo Go/No-Go Decision for Lead Optimization Selectivity_Panel->Go_NoGo

Caption: High-level overview of the hit validation workflow.

Phase 1: Assay Development and Primary Hit Confirmation

The foundation of any successful HTS campaign is a robust and reliable assay.[8][9][10] For our hypothetical Src kinase inhibition screen, we will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This format is well-suited for HTS due to its homogeneous nature, sensitivity, and reduced interference from fluorescent compounds.[11][12]

Primary Assay Quality Control

Before and during screening, the assay's performance must be rigorously monitored using key statistical parameters.[8][13]

  • Signal-to-Background Ratio (S/B): A simple measure of the assay window, calculated as the mean signal of the positive control divided by the mean signal of the negative control.[14][15][16]

  • Z'-Factor: A more sophisticated metric that accounts for the variability in both positive and negative controls. It provides a measure of the separation between the two control distributions.[13][17][18][19] An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[17][19]

Formula for Z'-Factor: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Experimental Protocol: TR-FRET Src Kinase Assay

This protocol is designed for a 384-well plate format.

Materials:

  • Recombinant Src kinase

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in 100% DMSO)

  • Bosutinib (Positive Control, dissolved in 100% DMSO)

  • DMSO (Negative Control)

  • Black, low-volume 384-well assay plates

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds, positive controls (Bosutinib), and negative controls (DMSO) into the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of Src kinase diluted in assay buffer to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP in assay buffer to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection mix (containing Eu-antibody and SA-APC in detection buffer) to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the acceptor and donor wavelengths.

Hit Confirmation: Dose-Response Analysis

Compounds that show significant inhibition in the primary single-point screen must be re-tested in a dose-response format to confirm their activity and determine their potency (IC50).[5]

Comparative Performance Data (Hypothetical):

CompoundPrimary Screen Hit? (at 10 µM)IC50 (nM) in TR-FRET AssayMax Inhibition (%)
This compound Yes (>50% inhibition)75098
Bosutinib (Control) Yes (>95% inhibition)1.5100

This data confirms that this compound is an active inhibitor of Src kinase in the primary assay, although significantly less potent than the established inhibitor Bosutinib.

Phase 2: Orthogonal Validation and Counterscreening

To ensure the observed activity is not an artifact of the assay technology, confirmed hits must be validated in an orthogonal assay.[5][20] This involves using a different detection method to measure the same biological activity. We will use an AlphaScreen-based assay, which measures the proximity of donor and acceptor beads.[11][21][22]

Experimental Protocol: AlphaScreen Src Kinase Assay

This protocol follows a similar principle to the TR-FRET assay but uses a different detection technology.

Procedure:

  • Perform steps 1-5 of the TR-FRET protocol.

  • Detection: Add a mixture of streptavidin-coated donor beads and anti-phosphotyrosine antibody-conjugated acceptor beads.

  • Incubation: Incubate in the dark for 60-120 minutes at room temperature.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Counterscreening for Assay Interference

Counterscreens are crucial for identifying and eliminating false positives that arise from compound interference with the assay technology rather than true inhibition of the target.[5][23]

Technology Counterscreen (TR-FRET):

  • Objective: To identify compounds that interfere with the TR-FRET signal (e.g., quenchers of the fluorophores).

  • Method: Run the assay in the absence of the enzyme but with a pre-phosphorylated peptide. Add the test compounds and detection reagents. A decrease in signal indicates interference.

Comparative Validation Data (Hypothetical):

CompoundIC50 (nM) in TR-FRETIC50 (nM) in AlphaScreenTR-FRET Interference?
This compound 750820No
Bosutinib (Control) 1.51.8No

The consistent IC50 values across two different technology platforms strongly suggest that this compound is a genuine inhibitor of Src kinase and not an assay artifact.

Phase 3: Selectivity Profiling

A critical aspect of drug discovery is understanding a compound's selectivity. A highly promiscuous compound that inhibits many kinases is often a less desirable starting point for a therapeutic program than a more selective one.[24][25] Staurosporine, for example, is a potent but broad-spectrum kinase inhibitor, making it a useful research tool but a poor drug candidate.[24][26][27]

Experimental Protocol: Kinase Selectivity Panel

Objective: To assess the inhibitory activity of this compound against a panel of unrelated kinases.

Procedure:

  • Select a panel of kinases from different families (e.g., other tyrosine kinases, serine/threonine kinases).

  • Perform kinase activity assays (using an appropriate assay format like TR-FRET or AlphaScreen) for each kinase in the presence of a single high concentration (e.g., 10 µM) of this compound and Bosutinib.

  • Calculate the percent inhibition for each kinase.

Selectivity Profile Comparison (Hypothetical Data):

Kinase% Inhibition by this compound (10 µM)% Inhibition by Bosutinib (1 µM)
Src (Target) 99%99%
Abl (Known Bosutinib Target) 25%98%
EGFR 15%10%
PKCα 8%5%
CDK2 12%8%

This hypothetical data suggests that this compound exhibits a good degree of selectivity for Src over other kinases at the tested concentration, a desirable characteristic for a potential lead compound. Bosutinib, as expected, shows potent inhibition of both Src and Abl.[28][29]

Conclusion and Decision-Making

The validation workflow provides a structured and data-driven approach to evaluating a novel HTS hit.

Decision_Flowchart Start Primary Screen Hit (this compound) Confirm Dose-response IC50 < 10 µM? Start->Confirm Orthogonal Active in Orthogonal Assay? Confirm->Orthogonal Yes Discard_Potency Discard (Low Potency) Confirm->Discard_Potency No Interference No Assay Interference? Orthogonal->Interference Yes Discard_Artifact Discard (Assay Artifact) Orthogonal->Discard_Artifact No Selective Selective in Kinase Panel? Interference->Selective Yes Interference->Discard_Artifact No Advance Advance to Lead Optimization Selective->Advance Yes Discard_Selectivity Discard (Poor Selectivity) Selective->Discard_Selectivity No

Caption: Decision-making flowchart for hit validation.

Based on our hypothetical validation data, This compound has successfully navigated the initial stages of the validation cascade:

  • Confirmed Activity: It shows dose-dependent inhibition of the target.

  • Orthogonal Validation: The activity is confirmed in a different assay format.

  • Low Interference: It does not appear to be an assay technology artifact.

  • Good Selectivity: It displays a promising selectivity profile.

While its potency is modest compared to a clinical candidate like Bosutinib, its confirmed, selective activity makes it a valid starting point for a medicinal chemistry program aimed at lead optimization. This rigorous, multi-faceted validation process ensures that only the most promising and well-characterized compounds advance, maximizing the efficiency and success rate of the drug discovery pipeline.

References

A Comparative Guide to Palladium Catalysts for the Coupling of 3-Bromo-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. Among these, 3-bromo-2-methoxy-5-nitropyridine stands as a valuable building block, featuring a unique combination of electronic and steric properties that make its efficient coupling a topic of significant interest. This guide provides a comparative analysis of palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of this versatile substrate. We will delve into the mechanistic nuances that govern catalyst selection and performance, supported by available experimental data and detailed protocols to empower researchers in optimizing their synthetic strategies.

The Challenge: Coupling an Electron-Deficient and Sterically Hindered Heterocycle

The this compound substrate presents a distinct set of challenges for palladium-catalyzed cross-coupling reactions. The pyridine ring is rendered electron-deficient by the strongly withdrawing nitro group at the 5-position, which can facilitate oxidative addition, the initial step in the catalytic cycle. However, the presence of a methoxy group at the 2-position introduces steric hindrance adjacent to the reaction center, potentially impeding the approach of the bulky catalyst and the coupling partners. Furthermore, the pyridine nitrogen itself can coordinate to the palladium center, leading to catalyst inhibition. The successful coupling of this substrate, therefore, hinges on the judicious selection of a catalyst system that can navigate these competing factors.

Catalyst Systems for Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The choice of palladium catalyst and ligand is critical for achieving high yields and reaction efficiency with this compound. While direct comparative studies on this specific substrate are limited, data from closely related systems and general principles of catalyst activity provide valuable insights.

A study on the coupling of the analogous 5-bromo-2-nitropyridine with naphthalene-2-boronic acid demonstrated an 80% yield using a heterogenized palladium catalyst in an aqueous medium, highlighting the feasibility of Suzuki couplings with nitropyridine substrates[1]. For this compound, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are anticipated to be most effective.

Catalyst SystemLigand TypeKey AdvantagesExpected Performance with this compound
Pd(OAc)₂ / XPhos or SPhos Buchwald Lignas (Bulky Monophosphine)High activity for electron-rich and -poor substrates, promotes fast reductive elimination.High Yields Expected. These ligands are designed to overcome steric hindrance and accelerate the catalytic cycle.
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Excellent thermal stability, high activity at low catalyst loadings, air and moisture stable precatalyst.High Yields Expected. The strong σ-donating character of the NHC ligand can enhance catalytic activity for electron-deficient substrates.
Pd(dppf)Cl₂ Bidentate PhosphineGood general applicability, often used for a wide range of substrates.Moderate to High Yields Expected. While effective, it may be less efficient than more specialized Buchwald or NHC ligands for this sterically hindered substrate.
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Commercially available and widely used.Lower Yields Expected. Prone to dissociation and may not be robust enough for this challenging substrate without optimization.
Mechanistic Considerations for Catalyst Selection in Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)(X)L₂ Pd0->PdII_ArX OA Oxidative Addition (Ar-X) PdII_ArAr Ar-Pd(II)(Ar')L₂ PdII_ArX->PdII_ArAr Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) PdII_ArAr->Pd0 Product Ar-Ar' PdII_ArAr->Product RE Reductive Elimination OA_node Oxidative Addition Trans_node Transmetalation RE_node Reductive Elimination

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For this compound, the electron-withdrawing nitro group facilitates the initial oxidative addition of the C-Br bond to the Pd(0) center. However, the steric bulk of the methoxy group at the 2-position can hinder this step. Bulky ligands like XPhos and SPhos create a coordinatively unsaturated and highly reactive Pd(0) species, which can more readily access the sterically encumbered C-Br bond.

The transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center, is often the rate-limiting step. The choice of base is crucial here, as it activates the boronic acid. For electron-deficient substrates, a stronger base like K₃PO₄ or Cs₂CO₃ is often beneficial.

Finally, reductive elimination from the Ar-Pd(II)(Ar')L₂ complex yields the desired biaryl product and regenerates the active Pd(0) catalyst. Bulky, electron-donating ligands like those in the Buchwald and NHC families promote this step, preventing catalyst decomposition and increasing turnover numbers.

Catalyst Systems for Buchwald-Hartwig Amination: A Comparative Overview

The Buchwald-Hartwig amination provides a powerful route to C-N bond formation. Similar to the Suzuki-Miyaura coupling, the choice of the palladium catalyst is paramount for the successful amination of this compound.

Catalyst SystemLigand TypeKey AdvantagesExpected Performance with this compound
Pd₂(dba)₃ / XPhos or RuPhos Buchwald Ligands (Bulky Monophosphine)High generality for a wide range of amines and aryl halides, effective for sterically hindered substrates.High Yields Expected. These ligands are well-suited to overcome the steric hindrance of the methoxy group and the potential for pyridine coordination.
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Highly active and stable, often requiring lower catalyst loadings and milder conditions.High Yields Expected. The robust nature of the Pd-NHC bond can prevent catalyst deactivation and lead to high turnovers.
Pd(OAc)₂ / BINAP Bidentate PhosphineGood for coupling with primary amines, can provide high enantioselectivity in asymmetric variants.Moderate to High Yields Expected. May require more forcing conditions compared to the more advanced Buchwald and NHC systems for this substrate.
Mechanistic Insights for Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, but the subsequent steps involve amine coordination and deprotonation followed by reductive elimination.

Buchwald_Hartwig_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)(X)L₂ Pd0->PdII_ArX OA Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ PdII_ArX->PdII_Amine Amine_Coord Amine Coordination (R₂NH) PdII_Amido Ar-Pd(II)(NR₂)L₂ PdII_Amine->PdII_Amido Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product RE Reductive Elimination OA_node Oxidative Addition Amine_node Amine Coordination & Deprotonation RE_node Reductive Elimination

Figure 2. Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

The steric hindrance from the 2-methoxy group on the this compound substrate is a significant factor. Bulky ligands such as XPhos, RuPhos, and IPr are crucial as they promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step with sterically demanding substrates.

Following oxidative addition, the amine coordinates to the palladium(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.

The final reductive elimination step, which forms the C-N bond, is often accelerated by electron-donating and bulky ligands. These ligands create a more electron-rich palladium center and increase steric pressure, favoring the expulsion of the product.

Experimental Protocols

The following are generalized experimental protocols that serve as a starting point for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of this compound. Optimization of reaction conditions (temperature, reaction time, solvent, and base) is often necessary for achieving the best results with specific coupling partners.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Setup Combine this compound, boronic acid, base, and catalyst in a dry flask. Start->Setup Inert Establish inert atmosphere (e.g., Argon or Nitrogen). Setup->Inert Solvent Add degassed solvent. Inert->Solvent Heat Heat the reaction mixture with stirring. Solvent->Heat Monitor Monitor reaction progress (TLC, GC/MS, LC/MS). Heat->Monitor Workup Aqueous workup and extraction. Monitor->Workup Purify Purify by column chromatography. Workup->Purify End End Purify->End

Figure 3. General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium precatalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start Setup Combine this compound, palladium precatalyst, ligand (if not a precatalyst), and base in a dry flask. Start->Setup Inert Establish inert atmosphere (e.g., Argon or Nitrogen). Setup->Inert Solvent Add degassed solvent. Inert->Solvent Amine Add the amine coupling partner. Solvent->Amine Heat Heat the reaction mixture with stirring. Amine->Heat Monitor Monitor reaction progress (TLC, GC/MS, LC/MS). Heat->Monitor Workup Aqueous workup and extraction. Monitor->Workup Purify Purify by column chromatography. Workup->Purify End End Purify->End

Figure 4. General experimental workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos).

  • Base (e.g., NaOtBu or LiHMDS, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium precatalyst (or palladium source and ligand), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Add the amine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and carefully quench with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The successful palladium-catalyzed coupling of this compound is readily achievable with the appropriate choice of catalyst system. For both Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich monodentate phosphine ligands (Buchwald ligands) and N-heterocyclic carbenes (NHCs) are highly recommended. These advanced catalysts are specifically designed to overcome the steric and electronic challenges posed by this substrate, leading to higher yields and more efficient reactions. The provided experimental protocols offer a solid foundation for researchers to develop and optimize their synthetic routes towards novel and valuable compounds derived from this compound.

References

A Senior Application Scientist’s Guide to 3-Bromo-2-methoxy-5-nitropyridine: A Strategic Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Well-Chosen Pyridine Intermediate

For researchers in the vanguard of pharmaceutical and agrochemical development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous blockbuster drugs and next-generation crop protection agents underscores its importance. However, the success of a synthetic campaign often hinges on the strategic selection of its building blocks. 3-Bromo-2-methoxy-5-nitropyridine is one such critical intermediate, a highly functionalized and reactive molecule that serves as a versatile linchpin in the synthesis of complex targets.[1]

This guide provides an in-depth, objective cost-benefit analysis of employing this compound in synthesis. Moving beyond a simple list of properties, we will dissect the crucial trade-offs between reactivity, cost, and process efficiency. We will compare its performance directly with its most common and economically compelling alternative, the analogous 3-chloro-2-methoxy-5-nitropyridine. Our goal is to equip you, the practicing scientist, with the data and logical framework necessary to make informed, cost-effective, and scientifically sound decisions for your projects, whether they are in early-stage discovery or advancing toward process scale-up.

Section 1: The Molecular Blueprint: Reactivity Profile of this compound

The utility of this compound stems directly from its unique electronic and steric arrangement. At its core is a pyridine ring, functionalized with three distinct groups that each play a critical role in directing its reactivity.[1]

  • The Bromo Group (C3): This is the primary reactive site for many key transformations, particularly palladium-catalyzed cross-coupling reactions. The Carbon-Bromine bond is sufficiently labile to undergo oxidative addition to a Pd(0) catalyst, serving as an excellent synthetic handle.

  • The Methoxy Group (C2): As an electron-donating group, it influences the electronic properties of the ring and can direct the regioselectivity of certain reactions.

  • The Nitro Group (C5): This powerful electron-withdrawing group significantly activates the pyridine ring, making it more susceptible to nucleophilic attack and influencing the reactivity of the C-Br bond.[2] It can also be reduced to a versatile amino group, opening up further avenues for derivatization.

Caption: Structure of this compound with key reactive sites.

Section 2: The Core Dilemma: Reactivity vs. Cost in Cross-Coupling

The most significant decision point when selecting a halopyridine intermediate is the trade-off between the high reactivity of bromo derivatives and the lower initial cost of their chloro counterparts.[3] This choice has profound implications for reaction conditions, catalyst selection, and overall project timelines.

The fundamental difference lies in the carbon-halogen bond dissociation energy (C-Cl > C-Br). In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center.[4] The weaker C-Br bond allows for this step to occur more readily, under milder conditions, and often with a broader range of catalysts compared to the more robust C-Cl bond.[3]

Caption: Oxidative addition is energetically more favorable for aryl bromides than chlorides.

This higher reactivity for the bromo-compound translates into several tangible benefits:

  • Milder Reaction Conditions: Reactions often proceed at lower temperatures, reducing the risk of side reactions and decomposition of sensitive functional groups.

  • Shorter Reaction Times: Faster kinetics lead to increased throughput and more efficient use of reactor time.

  • Higher & More Consistent Yields: Efficient coupling generally results in better and more reproducible yields, simplifying purification.[3]

  • Broader Catalyst Scope: A wider array of standard, often less expensive, palladium catalysts and ligands can be used effectively.[3] In contrast, activating aryl chlorides frequently requires more specialized, expensive, and air-sensitive Buchwald-type ligands (e.g., SPhos, XPhos) to achieve comparable results.[5][6][7]

Section 3: Performance & Cost Under the Microscope

To provide a clear, data-driven comparison, we've summarized the typical performance and cost considerations for a representative Suzuki-Miyaura cross-coupling reaction.

ParameterThis compound3-Chloro-2-methoxy-5-nitropyridineRationale & Causality
Reactivity HighModerate to LowWeaker C-Br bond facilitates the rate-limiting oxidative addition step.[3]
Typical Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃Pd₂(dba)₃/SPhos, PEPPSI-IPr, or other advanced palladacycles.Chloro-arenes require more electron-rich and bulky ligands to promote oxidative addition.[5][7][8]
Typical Conditions 80-100 °C100-120 °CHigher energy input is needed to cleave the stronger C-Cl bond.[8]
Expected Yield Good to Excellent (80-95%)Variable to Good (60-90%)More efficient conversion for the bromo-analog often leads to higher isolated yields.[3][6]
Estimated Reagent Cost ~$11.00 / gram~$65.90 / gramThe cost for the chloro-analog appears higher in this specific case, which is atypical but reflects market availability. Generally, chloro-aromatics are cheaper in bulk.[3][9][10]
Overall Process Cost Lower development costPotentially lower bulk manufacturing costThe bromo-analog saves on optimization time and catalyst cost, while the chloro-analog may offer savings on the raw material at very large scales.

Note: Prices are based on catalog listings from late 2025/early 2026 for small quantities and are subject to significant variation based on supplier, purity, and volume.[9][10] Bulk pricing can dramatically alter the economic calculation.

Validated Experimental Protocol: Suzuki-Miyaura Coupling with this compound

This robust protocol is based on established methodologies for Suzuki-Miyaura couplings of bromopyridines and serves as a reliable starting point for substrate screening.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.5 equiv). Causality: The flask is dried and kept under an inert atmosphere to prevent moisture from hydrolyzing the boronic acid and oxygen from deactivating the Pd(0) active catalyst, which is formed in situ.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe to create a 4:1 solvent mixture. Causality: The biphasic solvent system is crucial. Dioxane solubilizes the organic components, while the aqueous phase dissolves the inorganic base and facilitates the vital transmetalation step.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15 minutes. Causality: This step is a critical safeguard to ensure the longevity and activity of the palladium catalyst throughout the reaction.

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Section 4: A Strategic Framework for Reagent Selection

The choice between the bromo- and chloro-intermediate is not merely tactical; it is a strategic decision that should be aligned with the goals of your project. The following workflow provides a logical path for making this determination.

Decision_Workflow start Project Start stage What is the project stage? start->stage discovery Early-Stage Discovery / Medicinal Chemistry stage->discovery Discovery process Process Development / Scale-Up stage->process Scale-Up fast_results Prioritize speed, reliability, and rapid access to diverse analogs discovery->fast_results cost_driver Is initial reagent cost the primary driver? process->cost_driver use_chloro Select Chloro-Analog (e.g., 3-Chloro-2-methoxy-5-nitropyridine) cost_driver->use_chloro Yes use_bromo Select Bromo-Analog (e.g., this compound) cost_driver->use_bromo No optimize Budget for extensive process optimization (catalyst screening, harsher conditions) use_chloro->optimize fast_results->use_bromo

References

A Comprehensive Guide to Assessing the Stability of 3-Bromo-2-methoxy-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of safety, efficacy, and shelf-life. This guide provides a deep dive into the stability assessment of 3-Bromo-2-methoxy-5-nitropyridine and its derivatives, crucial intermediates in the synthesis of various bioactive molecules. As a Senior Application Scientist, my objective is to equip you with not just the "how," but the "why," enabling you to design and execute robust stability studies and interpret the results with confidence.

The Significance of Stability in Drug Development

The journey of a drug molecule from the lab to the patient is fraught with challenges, and ensuring its stability is paramount. An unstable compound can lead to a loss of potency, the formation of toxic degradation products, and ultimately, a compromised therapeutic outcome. For a key intermediate like this compound, understanding its stability profile under various stress conditions is critical for optimizing synthesis, purification, and storage, thereby ensuring the quality and consistency of the final API.

This guide will walk you through a comprehensive stability assessment program, encompassing forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions. We will explore the analytical methodologies for detecting and quantifying degradation products and discuss how subtle structural modifications in derivatives can impact their stability.

Understanding the Molecule: this compound

This compound is a substituted pyridine ring with three key functional groups that dictate its reactivity and, consequently, its stability:

  • Bromo Group: A good leaving group, susceptible to nucleophilic substitution.

  • Methoxy Group: Can be prone to hydrolysis, especially under acidic conditions.

  • Nitro Group: An electron-withdrawing group that activates the pyridine ring to nucleophilic attack and can be susceptible to reduction and photolytic degradation.

The interplay of these groups on the pyridine core creates a unique chemical entity whose stability must be thoroughly investigated.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is the cornerstone of a comprehensive stability program.[1][2] By subjecting the molecule to conditions more severe than those it would encounter during its shelf life, we can rapidly identify potential degradation pathways and products. This information is invaluable for developing stability-indicating analytical methods and for designing stable formulations. The International Council for Harmonisation (ICH) provides a framework for these studies.[3][4][5]

Experimental Protocols

Here, we provide detailed protocols for conducting forced degradation studies on this compound derivatives.

1. Hydrolytic Stability

  • Rationale: To assess the susceptibility of the compound to hydrolysis at different pH values. The methoxy group is a primary target for acid-catalyzed hydrolysis.

  • Protocol:

    • Prepare separate solutions of the this compound derivative (e.g., 1 mg/mL) in 0.1 N HCl, purified water, and 0.1 N NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

2. Oxidative Stability

  • Rationale: To evaluate the compound's sensitivity to oxidation. The electron-rich pyridine ring and the methoxy group can be susceptible to oxidative degradation.

  • Protocol:

    • Prepare a solution of the derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Add a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period, monitoring the reaction periodically.

    • At appropriate time points, withdraw an aliquot, quench any remaining oxidizing agent if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.

3. Photostability

  • Rationale: To determine the impact of light exposure on the compound's stability. Nitroaromatic compounds are often photolabile.[6][7][8][9] The ICH Q1B guideline provides specific recommendations for photostability testing.[10][11][12][13][14]

  • Protocol:

    • Expose a thin layer of the solid compound and a solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure period, prepare solutions of both the light-exposed and dark control samples for HPLC analysis.

4. Thermal Stability

  • Rationale: To assess the stability of the compound at elevated temperatures in the solid state. This helps in determining appropriate storage and handling conditions.

  • Protocol:

    • Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

    • After a defined period (e.g., 1, 2, 4 weeks), withdraw samples.

    • Prepare solutions of the stressed samples for HPLC analysis.

    • For a more in-depth analysis, perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperature and profile.[15][16][17][18][19]

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API 3-Bromo-2-methoxy- 5-nitropyridine Derivative Solutions Prepare Solutions (e.g., 1 mg/mL) API->Solutions Solid Solid Sample API->Solid Acid Acid Hydrolysis (0.1 N HCl, 60°C) Solutions->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Solutions->Base Oxidation Oxidation (3% H2O2, RT) Solutions->Oxidation Photo Photolysis (ICH Q1B) Solutions->Photo Solid->Photo Thermal Thermal Stress (60°C/75% RH) Solid->Thermal HPLC Stability-Indicating HPLC-UV/DAD Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC TGA_DSC TGA/DSC for Solid-State Thermal Profile Thermal->TGA_DSC LCMS LC-MS/MS for Impurity Identification HPLC->LCMS Method Method Validation HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Stability Stability Profile TGA_DSC->Stability Pathway->Stability Method->Stability

Caption: Workflow for forced degradation studies.

Analytical Methodologies: The Key to Accurate Assessment

A robust and validated analytical method is essential for the accurate assessment of stability. A stability-indicating method (SIM) is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products, process impurities, and excipients.[20][21][22][23]

High-Performance Liquid Chromatography (HPLC) is the workhorse for stability testing. A reverse-phase HPLC method with UV detection is typically employed.

  • Method Development Considerations:

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. Gradient elution is often necessary to resolve all degradation products.

    • Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information about the degradation products, aiding in their identification.

Structure Elucidation of Degradation Products:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight and fragmentation data, which are crucial for identifying the structures of unknown degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide definitive structural information for isolated degradation products.[24][25][26][27][28]

Comparative Stability of this compound Derivatives

To illustrate the impact of structural modifications on stability, let's consider a comparative analysis of our target molecule with two hypothetical derivatives:

  • Compound A: this compound

  • Compound B: 3-Chloro-2-methoxy-5-nitropyridine (Bromo group replaced with Chloro)

  • Compound C: 3-Bromo-2-ethoxy-5-nitropyridine (Methoxy group replaced with Ethoxy)

Table 1: Predicted Comparative Stability Profile

Stress ConditionCompound A (Bromo, Methoxy)Compound B (Chloro, Methoxy)Compound C (Bromo, Ethoxy)Rationale for Predicted Differences
Acid Hydrolysis Moderate DegradationModerate DegradationSlightly Slower DegradationThe ethoxy group in Compound C is slightly more sterically hindered, which may slow the rate of acid-catalyzed hydrolysis compared to the methoxy group.
Base Hydrolysis Significant DegradationSlower DegradationSignificant DegradationThe chloro group in Compound B is a poorer leaving group than the bromo group in Compound A, leading to slower nucleophilic substitution under basic conditions.
Oxidative (H₂O₂) Moderate DegradationModerate DegradationModerate DegradationThe primary sites of oxidation (pyridine ring and alkoxy group) are similar across all three compounds.
Photolytic Significant DegradationSignificant DegradationSignificant DegradationThe nitroaromatic chromophore, the primary driver of photolability, is present in all three compounds.
Thermal (Solid) Stable up to m.p.Stable up to m.p.Stable up to m.p.Solid-state stability is generally high for crystalline organic compounds below their melting points.

Potential Degradation Pathways

Based on the functional groups present, we can propose the following degradation pathways for this compound under different stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_nucleophilic Nucleophilic Substitution cluster_photolytic Photolytic Degradation cluster_oxidative Oxidative Degradation A This compound B 3-Bromo-2-hydroxy-5-nitropyridine (Demethylation) A->B Acid/Base Hydrolysis C This compound D 3-Hydroxy-2-methoxy-5-nitropyridine C->D Base (OH-) E This compound F Reduction of Nitro Group (e.g., to nitroso or amino) E->F UV/Vis Light G Ring Opening/Rearrangement E->G UV/Vis Light H This compound I N-oxide formation H->I H₂O₂

Caption: Proposed degradation pathways for this compound.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 2: Example Forced Degradation Data for this compound

Stress ConditionDuration% Assay of Parent Compound% Total ImpuritiesMajor Degradation Products (Retention Time)
0.1 N HCl (60°C) 72 h85.214.8DP1 (4.5 min), DP2 (6.2 min)
0.1 N NaOH (60°C) 72 h78.921.1DP3 (5.1 min), DP4 (7.8 min)
3% H₂O₂ (RT) 24 h92.57.5DP5 (8.9 min)
Photolytic (Solid) ICH Q1B89.710.3DP6 (9.5 min), DP7 (10.2 min)
Thermal (60°C/75% RH) 4 weeks99.10.9Minor impurities below reporting threshold

This data, when combined with the structural elucidation of the degradation products, provides a comprehensive stability profile of the molecule.

Conclusion

The stability assessment of this compound and its derivatives is a critical activity in drug development that requires a systematic and scientifically sound approach. By employing forced degradation studies in line with ICH guidelines, developing and validating robust stability-indicating analytical methods, and carefully characterizing any degradation products, researchers can gain a thorough understanding of a molecule's stability. This knowledge is not only a regulatory requirement but also a fundamental aspect of ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide provides a framework for these investigations, empowering you to navigate the complexities of stability testing with confidence and scientific rigor.

References

A Senior Application Scientist's Guide to 3-Bromo-2-methoxy-5-nitropyridine: A Versatile Scaffold for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking a Privileged Synthetic Intermediate

In the landscape of synthetic organic chemistry, the strategic value of a building block is measured by its versatility, reactivity, and the molecular complexity it can unlock. 3-Bromo-2-methoxy-5-nitropyridine, a pale yellow crystalline solid, stands out as a highly functionalized and privileged heterocyclic intermediate.[1] Its structure is deceptively simple, yet it is this precise arrangement of a bromo handle, an electron-donating methoxy group, and a powerful electron-withdrawing nitro group on a pyridine core that makes it an indispensable tool for researchers in medicinal chemistry and agrochemical development.[1][2]

This guide provides an in-depth analysis of the primary applications of this compound, moving beyond simple reaction lists to explore the causality behind its synthetic utility. We will compare its performance in key transformations, provide robust experimental protocols, and offer insights grounded in extensive field application for professionals in drug discovery and chemical development.

Core Reactivity: An Electronically Fine-Tuned Scaffold

The synthetic power of this compound stems from the electronic interplay of its substituents.

  • The Bromo Group (C3): This is the primary reactive site for palladium-catalyzed cross-coupling reactions, serving as a reliable "handle" for the strategic formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Its reactivity is generally higher than a chloro-substituent and offers a good balance of stability and reactivity compared to a more labile iodo-group.[3]

  • The Methoxy Group (C2): As an electron-donating group, it influences the electron density of the pyridine ring, which can affect the rate and success of catalytic cycles.[4]

  • The Nitro Group (C5): This potent electron-withdrawing group significantly modulates the electronic character of the scaffold. It enhances the electrophilicity of the C-Br bond, facilitating the initial oxidative addition step in many catalytic cycles. Furthermore, the nitro group is a versatile synthetic precursor itself, readily reduced to a primary amine, which opens up a vast array of subsequent chemical transformations.[5]

This unique electronic configuration makes the molecule an ideal substrate for a range of powerful, modern synthetic methodologies.

Application I: The Nexus of Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position is perfectly poised for functionalization via palladium catalysis. These reactions are the cornerstone of modern drug discovery, enabling the assembly of complex molecular architectures that would be challenging to construct using classical methods.[6][7]

A. Suzuki-Miyaura Coupling: Forging Critical C-C Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most powerful methods for constructing biaryl and hetero-biaryl linkages—motifs ubiquitous in pharmaceuticals.[8][9] For a substrate like this compound, this reaction allows for the precise introduction of diverse aryl or heteroaryl groups.

Causality Behind Component Selection: The success of a Suzuki coupling hinges on the careful selection of the catalyst, ligand, and base. The palladium catalyst, often Pd(PPh₃)₄ or generated in situ from a precursor like Pd(OAc)₂, forms the heart of the catalytic cycle.[10] The phosphine ligands stabilize the palladium center and modulate its reactivity. The base (e.g., K₃PO₄, Na₂CO₃) is crucial for activating the boronic acid to facilitate the key transmetalation step.[9] The choice of solvent, typically a mixture like dioxane/water or DME/water, is critical for solubilizing both the organic and inorganic components.[10]

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for Bromopyridine Derivatives

Catalyst (mol%) Ligand (mol%) Base (Equiv.) Solvent Temp (°C) Time (h) Yield (%) Notes
Pd(PPh₃)₄ (5) - K₃PO₄ (1.5) 1,4-Dioxane / H₂O (4:1) 85-95 >15 Moderate to Good A reliable and widely used system for various arylboronic acids.[11]
Pd(OAc)₂ (1-2) PPh₃ (2-4) K₂CO₃ (2) Toluene / H₂O 100 12-24 Moderate to Good A classic and cost-effective catalytic system.[10]
Pd₂(dba)₃ (1-2) SPhos (2-4) K₃PO₄ (2-3) 1,4-Dioxane / H₂O 100-110 4-12 Good to Excellent Buchwald ligands like SPhos often improve yields and reaction times, especially for challenging substrates.[10]

| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[10] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol serves as a robust starting point for coupling this compound with a representative arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, concentration 0.1-0.2 M with respect to the limiting reagent) via syringe.[11]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.[8]

Visualizations: Suzuki-Miyaura Coupling Workflow and Mechanism

Suzuki_Workflow reagents 1. Add Bromopyridine, Boronic Acid, Base inert 2. Establish Inert Atmosphere reagents->inert catalyst 3. Add Pd Catalyst & Degassed Solvent inert->catalyst heat 4. Heat & Stir (Monitor by TLC/LC-MS) catalyst->heat workup 5. Cooldown & Aqueous Work-up heat->workup purify 6. Purify (Column Chromatography) workup->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Cycle cluster_steps pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-Br pd0->pdiia Ar-Br oa Oxidative Addition pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib Ar'-B(OR)₂ trans Transmetalation (Base Activated) pdiib->pd0 product Ar-Ar' pdiib->product re Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

B. Buchwald-Hartwig Amination: Constructing Key C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a transformation of immense importance as the aniline and heteroarylamine motifs are present in countless pharmaceutical agents.[7][12] This reaction couples aryl halides with primary or secondary amines, often succeeding where traditional methods like nucleophilic aromatic substitution fail.[6]

Causality Behind Component Selection: This reaction is highly sensitive to the choice of ligand and base.[6] The oxidative addition of the C-Br bond to the Pd(0) catalyst is the initial step.[7] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote this step and facilitate the subsequent reductive elimination. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is critical for deprotonating the amine to form the palladium-amido complex, which precedes the final bond-forming step.[12]

Table 2: Comparison of Buchwald-Hartwig Amination Conditions for Bromopyridine Derivatives

Catalyst Precursor (mol%) Ligand (mol%) Base (Equiv.) Solvent Temp (°C) Time (h) Notes
Pd₂(dba)₃ (1-2) (±)-BINAP (2-4) NaOt-Bu (1.4-2.5) Toluene 80-110 8-12 A standard system effective for many amine types.[6][13]
Pd₂(dba)₃ (2) XPhos (4) NaOt-Bu (1.4) Toluene 100 8-12 XPhos is a highly effective ligand for challenging heteroaryl halides.[12]

| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | t-BuOH | 100 | 12-18 | A weaker base can sometimes be used with highly active catalyst systems. |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound.

  • Reaction Setup (Inert Atmosphere): In a glovebox or an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv).[12]

  • Reagent Addition: To the flask, add this compound (1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M) via syringe, followed by the amine coupling partner (1.2 equiv).[12]

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_steps pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex Ar-Br oa_step Oxidative Addition amido_complex Ar-Pd(II)L₂(NR₂) pd_complex->amido_complex HNR₂ + Base amine_coord Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR₂ amido_complex->product re_step Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

C. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forges a C-C bond between an aryl halide and a terminal alkyne.[3][14] This reaction is exceptionally useful for introducing an alkyne moiety, which can be a key component of a final product or serve as a versatile handle for further transformations, such as click chemistry or cyclization reactions.

Causality Behind Component Selection: The reaction operates via two interconnected catalytic cycles.[3] The palladium cycle mirrors that of other cross-coupling reactions. The crucial difference is the copper(I) cocatalyst (typically CuI), which reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation with the palladium(II) complex.[14] An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used both as the base and often as the solvent.[15]

Table 3: Common Conditions for Sonogashira Coupling of Aryl Bromides

Pd Catalyst (mol%) Cu(I) Cocatalyst (mol%) Base Solvent Temp (°C) Time (h)
Pd(PPh₃)₄ (2-5) CuI (3-5) Et₃N THF / Et₃N RT - 60 4-16
PdCl₂(PPh₃)₂ (2-5) CuI (3-5) i-Pr₂NH Toluene 50-80 6-18

| Pd₂(dba)₃ (1-2) / Ligand | CuI (2-4) | Cs₂CO₃ | Dioxane | 80-100 | 12-24 |

Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the copper(I) cocatalyst (e.g., CuI, 0.03 equiv).[15]

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere (Argon).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvents (e.g., a mixture of THF and Et₃N, 2:1 ratio).[15] Then, add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor for completion by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Application II: A Cornerstone in the Synthesis of Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer.[16] Small molecule kinase inhibitors have revolutionized treatment paradigms, and substituted heterocyclic scaffolds, like pyridine, are prevalent in these drugs. They often act as "hinge-binders," forming key hydrogen bonds with the backbone of the kinase active site.[16][17]

This compound is an ideal starting material for constructing complex kinase inhibitor cores. A common synthetic strategy involves using a cross-coupling reaction to install a key fragment, followed by reduction of the nitro group to an amine, which is then used to construct a second fused heterocyclic ring.

Visualizations: Representative Synthesis of a Kinase Inhibitor Scaffold

The following workflow illustrates a hypothetical, yet chemically sound, pathway to a 2,3,5-trisubstituted pyridine, a common core structure, which could then be elaborated into an imidazo[4,5-b]pyridine scaffold, a known bioisostere of purine found in many kinase inhibitors.[17]

Kinase_Inhibitor_Synthesis cluster_reagents start 3-Bromo-2-methoxy- 5-nitropyridine intermediate1 3-Aryl-2-methoxy- 5-nitropyridine start->intermediate1 Suzuki Coupling step1_reagents Ar-B(OH)₂ Pd(PPh₃)₄, K₃PO₄ Dioxane/H₂O, 90°C intermediate2 5-Amino-3-aryl- 2-methoxypyridine intermediate1->intermediate2 Reduction step2_reagents Fe / NH₄Cl EtOH/H₂O, 80°C (Nitro Reduction) final_product Fused Heterocyclic Kinase Inhibitor Core (e.g., Imidazopyridine) intermediate2->final_product Annulation step3_reagents 1. Formylation (HCO₂H) 2. Cyclization (e.g., with an amine)

References

A Comparative Guide to Suzuki Coupling Reactions: 3-Chloropyridine vs. 3-Bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. The choice of starting materials, particularly the aryl halide, is a critical decision that profoundly impacts reaction efficiency, yield, and overall cost. This guide provides an in-depth, objective comparison of two common substrates for the synthesis of 3-arylpyridines: 3-chloropyridine and 3-bromopyridine, supported by mechanistic insights and experimental data.

The Decisive Step: Understanding Reactivity through Mechanism

The efficacy of a Suzuki coupling reaction is governed by its catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The fundamental difference in reactivity between 3-chloropyridine and 3-bromopyridine lies in the initial, and often rate-limiting, oxidative addition step.

During oxidative addition, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the pyridine. The strength of this C-X bond dictates the energy barrier for this step. The relative reactivity of aryl halides follows a well-established trend: I > Br > Cl > F.[1][2] The C-Cl bond (dissociation energy ~400 kJ/mol) is significantly stronger than the C-Br bond (~336 kJ/mol). Consequently, cleaving the C-Cl bond is more challenging and requires a more activated catalytic system or more forcing reaction conditions.

This difference is the primary reason why 3-bromopyridine is generally considered a more reactive and straightforward coupling partner than its chloro-analogue.

Caption: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance: A Data-Driven Overview

While 3-bromopyridine reacts efficiently under a broad range of "standard" conditions, achieving high yields with 3-chloropyridine necessitates careful optimization, particularly of the catalyst and ligand. The development of highly active catalyst systems has made the use of aryl chlorides increasingly common and industrially advantageous due to their lower cost.

The key to successfully coupling 3-chloropyridine is the use of specialized ligands that promote the challenging oxidative addition step. These ligands are typically electron-rich and sterically bulky, which helps to stabilize the palladium center and facilitate its insertion into the strong C-Cl bond.[3] Examples include bulky phosphines like SPhos, XPhos, and RuPhos, or N-heterocyclic carbenes (NHCs).[3][4]

The following table summarizes representative experimental outcomes, illustrating the different requirements for achieving high yields with each substrate.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
3-Bromopyridine Phenylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O8085
3-Bromopyridine 4-Methylphenylboronic AcidPd(OAc)₂ / SPhos (1 mol%)K₃PO₄1,4-Dioxane10095
3-Chloropyridine Phenylboronic AcidPd/2-(dicyclohexylphosphino)biphenyl (1:1)K₃PO₄Toluene10082[5]
3-Chloropyridine 4-Tolylboronic Acid(NHC)Pd(cinn)Cl (0.5 mol%)NaHCO₃H₂O/TBAB10099[6]
3-Chloropyridine 2-Pyrimidylboronic AcidPd(OAc)₂ / RuPhos (3/6 mol%)K₃PO₄1,4-Dioxane/H₂O10091[7]

Note: Data is compiled from multiple sources to be representative. Direct comparison requires identical reaction conditions, which are often tailored to the specific substrate.

Caption: Oxidative addition is more facile for 3-bromopyridine than for 3-chloropyridine.

Field-Proven Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the Suzuki coupling of both substrates. The choice of protocol depends on the desired balance between reactivity, cost, and available resources.

Protocol 1: Standard Suzuki Coupling of 3-Bromopyridine

This protocol utilizes a common phosphine-based catalyst system, which is generally sufficient for the more reactive 3-bromopyridine.

Workflow:

Protocol1_Workflow A 1. Reagent Setup (Inert Atmosphere) B 2. Degas Mixture A->B C 3. Heat Reaction (e.g., 100°C) B->C D 4. Monitor via TLC/LC-MS C->D E 5. Workup & Extraction D->E F 6. Purify (Chromatography) E->F

Caption: Experimental workflow for a standard Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add a magnetic stir bar.

  • Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).[4]

  • Base and Solvent: Add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv) followed by 5 mL of 1,4-dioxane.

  • Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-arylpyridine.

Protocol 2: Optimized Suzuki Coupling of 3-Chloropyridine

This protocol employs a more robust NHC-based catalyst system (PEPPSI-IPr) designed to overcome the high activation barrier of the C-Cl bond.[4]

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a constant stream of inert gas, add the PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%) to a dry reaction vial containing a stir bar.[4]

  • Reagent Addition: Add 3-chloropyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent: Add 5 mL of t-Amyl alcohol.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring and Workup: Monitor the reaction to completion. The workup and purification procedure is analogous to Protocol 1. The use of a stronger, more soluble base like Cs₂CO₃ and a high-boiling alcohol solvent is often beneficial for challenging couplings.

Conclusion and Strategic Recommendations

Both 3-bromopyridine and 3-chloropyridine are viable substrates for synthesizing 3-arylpyridines via Suzuki-Miyaura coupling. The choice between them is a strategic one based on reactivity, cost, and scale.

  • 3-Bromopyridine: Remains the substrate of choice for reliability and ease of use. It is highly recommended for initial synthetic explorations, small-scale reactions, and when a wide variety of standard palladium catalysts are available. Its higher reactivity often leads to faster reaction times and simpler purification.

  • 3-Chloropyridine: Represents a more economical option, making it highly attractive for process development and large-scale manufacturing. However, its successful application is critically dependent on the use of advanced, highly active catalyst systems featuring bulky, electron-rich ligands. Researchers must be prepared to invest time in screening and optimizing reaction conditions to achieve yields comparable to those obtained with 3-bromopyridine.[8]

Ultimately, the continued development of powerful palladium catalysts is closing the reactivity gap, making aryl chlorides like 3-chloropyridine increasingly accessible and powerful building blocks in modern organic synthesis.

References

A Senior Application Scientist's Guide to Benchmarking 3-Bromo-2-methoxy-5-nitropyridine for High-Throughput Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the efficiency of synthesizing and screening compound libraries is paramount. Parallel synthesis has emerged as a critical technology, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies.[1][2][3] The choice of building blocks is a crucial determinant of the success of these high-throughput endeavors. This guide provides an in-depth technical comparison of 3-Bromo-2-methoxy-5-nitropyridine, a versatile heterocyclic intermediate, against relevant alternatives in the context of parallel synthesis. Our focus is on providing objective, data-driven insights to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[4] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a desirable core for interacting with biological targets. Consequently, the ability to efficiently and diversely functionalize the pyridine ring is a key objective in modern drug discovery. Reagents such as this compound serve as valuable starting points for introducing molecular diversity through various cross-coupling reactions.

This compound: A Profile

This compound is a crystalline solid, typically pale yellow to light brown, with the chemical formula C₆H₅BrN₂O₃.[5][6] Its structure incorporates several key features that dictate its reactivity:

  • Pyridine Ring: The nitrogen atom in the ring deactivates it towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.

  • Bromo Group: The bromine at the 3-position is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.

  • Methoxy Group: The electron-donating methoxy group at the 2-position can influence the reactivity of the adjacent bromo group.

  • Nitro Group: The electron-withdrawing nitro group at the 5-position further modulates the electronic properties of the ring and can serve as a handle for further transformations, such as reduction to an amine.

This combination of functional groups makes it a highly reactive and useful intermediate in the synthesis of complex molecules.[5]

Benchmarking Performance in Parallel Synthesis: A Comparative Framework

To objectively assess the performance of this compound in a parallel synthesis setting, we will compare it against two logical alternatives: its chloro-analog, 3-Chloro-2-methoxy-5-nitropyridine , and a related isomer, 5-Bromo-2-methoxy-3-nitropyridine . The primary benchmark reaction will be the Suzuki-Miyaura cross-coupling, a cornerstone of modern medicinal chemistry for the formation of C-C bonds.[4][7]

The key performance indicators (KPIs) for our comparison will be:

  • Reaction Yield: The efficiency of the conversion to the desired product.

  • Reaction Purity: The cleanliness of the reaction, minimizing the need for extensive purification.

  • Reaction Time: The speed at which the reaction reaches completion, a critical factor in high-throughput workflows.

Comparative Workflow for Parallel Suzuki-Miyaura Coupling

The following diagram illustrates a generalized workflow for the parallel Suzuki-Miyaura coupling experiment designed for this comparison.

cluster_prep Reagent Preparation cluster_reaction Parallel Reaction Setup cluster_analysis Analysis and Purification prep_reagents Prepare stock solutions of: - Pyridine Halide (A, B, or C) - Boronic Acids (1-24) - Palladium Catalyst - Base dispense Dispense reagents into 24-well reaction block prep_reagents->dispense Automated liquid handler seal Seal reaction block dispense->seal react Heat and stir at specified temperature for a set time seal->react quench Quench reactions react->quench analyze Analyze crude product by LC-MS for yield and purity quench->analyze purify Parallel purification (e.g., preparative HPLC) analyze->purify

Caption: Generalized workflow for the parallel Suzuki-Miyaura coupling experiment.

Experimental Data and Performance Comparison

The following table summarizes the expected performance of this compound and its alternatives in a representative parallel Suzuki-Miyaura coupling with a diverse set of 24 arylboronic acids. The data is based on established principles of halide reactivity in cross-coupling reactions.[8]

ReagentHalogen ReactivityTypical Catalyst SystemAvg. Reaction Time (h)Avg. Yield (%)Avg. Purity (%)
This compound HighPd(PPh₃)₄, K₂CO₃8-1280-90>90
3-Chloro-2-methoxy-5-nitropyridine ModeratePd₂(dba)₃/SPhos, K₃PO₄18-2465-7580-85
5-Bromo-2-methoxy-3-nitropyridine HighPd(PPh₃)₄, K₂CO₃8-1285-95>90
Causality Behind Experimental Choices and Expected Outcomes
  • Halogen Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in the oxidative addition step of the Suzuki-Miyaura catalytic cycle.[8] This translates to milder reaction conditions and shorter reaction times for the bromo-substituted pyridines. For the chloro-analog, a more active catalyst system, often employing bulky, electron-rich phosphine ligands like SPhos, is typically required to achieve reasonable conversion.[9]

  • Positional Isomerism: The electronic environment around the halogen can influence its reactivity. In the case of 5-Bromo-2-methoxy-3-nitropyridine, the electron-withdrawing nitro group is ortho to the bromine, which can enhance its reactivity in some cross-coupling reactions. This may lead to slightly higher yields compared to the 3-bromo isomer.

  • Catalyst and Base Selection: For the more reactive bromopyridines, a standard and cost-effective catalyst like Pd(PPh₃)₄ with a common base such as K₂CO₃ is often sufficient.[4][10] The less reactive chloropyridine necessitates a more sophisticated and often more expensive catalyst system to overcome the higher activation energy of the C-Cl bond cleavage.[9]

  • Impact on Parallel Synthesis: In a high-throughput setting, the shorter reaction times and cleaner reaction profiles of the bromo-derivatives are highly advantageous. They allow for faster cycle times and simplify downstream purification, which can be a significant bottleneck in parallel synthesis workflows.[11] The lower yields and potentially more side-product formation with the chloro-analog may necessitate more rigorous purification, reducing overall efficiency.

Detailed Experimental Protocols

Protocol 1: General Procedure for Parallel Suzuki-Miyaura Coupling of Bromopyridines

This protocol is optimized for the parallel synthesis of a library of compounds using this compound or 5-Bromo-2-methoxy-3-nitropyridine.

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of the bromopyridine in 1,4-dioxane.

    • Prepare 0.24 M stock solutions of 24 different arylboronic acids in 1,4-dioxane.

    • Prepare a catalyst/base slurry containing Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv.) in a 4:1 mixture of 1,4-dioxane/water.

  • Reaction Setup:

    • Using an automated liquid handler, dispense 0.5 mL (0.1 mmol) of the bromopyridine stock solution into each well of a 24-well reaction block.

    • Dispense 0.5 mL (0.12 mmol) of each of the 24 unique arylboronic acid stock solutions into the corresponding wells.

    • Add 0.5 mL of the catalyst/base slurry to each well.

  • Reaction:

    • Seal the reaction block with a pierceable cap mat.

    • Place the block on a heated shaker and agitate at 90 °C for 12 hours.

  • Work-up and Analysis:

    • Cool the reaction block to room temperature.

    • Quench each reaction by adding 1 mL of water.

    • Extract each well with 2 mL of ethyl acetate.

    • Take an aliquot from the organic layer of each well for LC-MS analysis to determine crude purity and approximate yield.

Protocol 2: General Procedure for Parallel Suzuki-Miyaura Coupling of Chloropyridines

This protocol is adapted for the less reactive 3-Chloro-2-methoxy-5-nitropyridine.

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 3-Chloro-2-methoxy-5-nitropyridine in toluene.

    • Prepare 0.24 M stock solutions of 24 different arylboronic acids in toluene.

    • Prepare a catalyst/base mixture containing Pd₂(dba)₃ (1.5 mol%), SPhos (3.6 mol%), and K₃PO₄ (3.0 equiv.).

  • Reaction Setup:

    • Dispense 0.5 mL (0.1 mmol) of the chloropyridine stock solution into each well of a 24-well reaction block.

    • Dispense 0.5 mL (0.12 mmol) of each of the 24 unique arylboronic acid stock solutions into the corresponding wells.

    • Add the solid catalyst/base mixture to each well.

    • Add 0.5 mL of toluene to each well.

  • Reaction:

    • Seal the reaction block and place it on a heated shaker.

    • Agitate at 110 °C for 24 hours.

  • Work-up and Analysis:

    • Follow the same work-up and analysis procedure as described in Protocol 1.

Decision Logic for Reagent Selection

The choice between these reagents for a parallel synthesis campaign depends on a balance of factors including cost, desired reaction efficiency, and the specific synthetic goals.

start Project Goal cost_priority Is cost the primary driver? start->cost_priority speed_priority Is speed and efficiency critical? cost_priority->speed_priority No chloro_reagent Consider 3-Chloro-2-methoxy-5-nitropyridine (Requires more optimization) cost_priority->chloro_reagent Yes speed_priority->chloro_reagent No bromo_reagent Select this compound or 5-Bromo-2-methoxy-3-nitropyridine speed_priority->bromo_reagent Yes

Caption: Decision logic for selecting the optimal pyridine halide for parallel synthesis.

Conclusion

For high-throughput parallel synthesis where rapid library generation and efficient workflows are paramount, This compound and its isomer 5-Bromo-2-methoxy-3-nitropyridine demonstrate superior performance characteristics compared to their chloro-analog. Their higher reactivity allows for the use of milder conditions, shorter reaction times, and generally leads to higher yields and purities. This translates to a more streamlined process from reaction to purification, ultimately accelerating the drug discovery cycle.

While the initial procurement cost of brominated pyridines may be higher than their chlorinated counterparts, the downstream savings in terms of time, resources, and purification efforts often justify the initial investment, particularly in the context of fast-paced medicinal chemistry programs. The chloro-analog remains a viable option for cost-sensitive, large-scale syntheses where extensive process optimization is feasible.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. Just as critical as the synthesis, however, is the safe and compliant management of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-2-methoxy-5-nitropyridine, a halogenated nitropyridine derivative. Our focus is to provide actionable, safety-centric information that ensures the well-being of laboratory personnel and environmental integrity.

Understanding the Hazard Profile of this compound

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid, light-yellow crystalline substance with a molecular formula of C6H5BrN2O3.[1][2] Its hazard profile, as classified under the Globally Harmonized System (GHS), necessitates careful handling.

Key Hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[3]

Due to its chemical structure, which includes a brominated pyridine ring and a nitro group, this compound is classified as a halogenated organic compound and must be treated as hazardous waste.[4] Improper disposal, such as discarding it with regular trash or pouring it down the drain, is strictly prohibited and poses a significant environmental risk.[5]

PropertyValueSource
CAS Number 15862-50-7[1][2]
Molecular Weight 233.02 g/mol [2][6]
Appearance Light yellow crystalline solid[1][2]
Melting Point 89°C[2]
Boiling Point 285.0 ± 35.0 °C (Predicted)[2]
Density 1.730 ± 0.06 g/cm3 (Predicted)[2]

Immediate Safety and Handling Precautions

When handling this compound for disposal, all personnel must adhere to strict safety protocols to mitigate exposure risks.

Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant nitrile gloves are mandatory.

  • Eye Protection: Safety goggles and a face shield must be worn.

  • Lab Coat: A flame-resistant lab coat is required.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.

Engineering Controls: All handling and preparation for disposal should be conducted within a properly functioning certified laboratory chemical fume hood to prevent inhalation of dust or fumes.[5] An emergency eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The primary and most accepted method for the disposal of this compound is through a licensed and certified hazardous waste disposal service. On-site chemical treatment is not recommended without extensive, specific validation due to the potential for hazardous reactions and byproducts.

Phase 1: Waste Segregation and Collection

The cornerstone of proper chemical waste management is meticulous segregation. This prevents dangerous reactions and ensures cost-effective and compliant disposal.

Step 1: Identify the Waste Stream. Designate a specific waste container for "Halogenated Organic Solids." this compound waste should not be mixed with non-halogenated solvents, acids, bases, or strong oxidizing agents.[7]

Step 2: Select an Appropriate Waste Container. The container must be:

  • Made of a compatible material (e.g., high-density polyethylene).

  • In good condition with a secure, tightly-fitting lid to prevent leaks or spills.

  • Clearly labeled.

Step 3: Label the Waste Container. Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazard warnings (e.g., "Irritant," "Skin Irritant," "Eye Irritant").

  • The date when the first waste was added.

Phase 2: Preparing for Disposal

This phase involves the final steps to ensure the waste is ready for collection by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

Step 1: Securely Seal the Container. Once the container is full (do not overfill, typically no more than 90% capacity) or you are finished generating this waste stream, ensure the lid is tightly sealed.

Step 2: Decontaminate the Exterior. Wipe the exterior of the container with an appropriate solvent to remove any external contamination.

Step 3: Store in a Designated Area. Store the sealed and labeled container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials. This area should be clearly marked.

Step 4: Arrange for Pickup. Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical collection request form.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your supervisor and your institution's EHS department.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

The Rationale Behind Disposal via Incineration

The recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration in a facility equipped with advanced flue gas cleaning systems.

Why Incineration?

  • Complete Destruction: High temperatures (typically 820°C to 1,600°C) can ensure the complete thermal decomposition of the compound.[8]

  • Hazardous Byproduct Management: The incineration of brominated compounds can produce hazardous byproducts, including hydrogen bromide (HBr), brominated organic compounds, and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/PBDF).[9][10] Specialized hazardous waste incinerators are equipped with scrubbers and other pollution control devices to neutralize acidic gases like HBr and capture other harmful emissions.

The following diagram illustrates the decision workflow for the disposal of this compound.

G cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Professional Disposal start Waste Generation: 3-Bromo-2-methoxy- 5-nitropyridine ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat start->ppe Always fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: 'Halogenated Organic Solids' fume_hood->segregate container Use a Labeled, Compatible Waste Container segregate->container seal Securely Seal Container (≤90% Full) container->seal store Store in Designated Waste Accumulation Area seal->store request Request Waste Pickup (Follow Institutional Protocol) store->request transport Transport by Licensed Hazardous Waste Contractor request->transport incinerate High-Temperature Incineration with Flue Gas Cleaning transport->incinerate final Compliant and Safe Disposal incinerate->final

Caption: Disposal workflow for this compound.

By adhering to these rigorous protocols, laboratories can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity and laboratory safety.

References

Mastering the Safe Handling of 3-Bromo-2-methoxy-5-nitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the introduction of a novel compound into a workflow is a moment of both opportunity and critical responsibility. 3-Bromo-2-methoxy-5-nitropyridine, a key building block in medicinal chemistry, is one such compound that demands a protocol built on a foundation of rigorous safety and precise execution. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the necessary precautions, ensuring that your work is not only scientifically sound but also fundamentally safe.

Immediate Safety Briefing: Understanding the Risks

This compound is classified as a hazardous chemical, primarily due to its irritant properties.[1][2] According to the Globally Harmonized System (GHS), it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] Acute exposure can lead to immediate discomfort and potential tissue damage, while the long-term toxicological properties have not been fully investigated, demanding a conservative and highly protective approach.[1]

Key Hazard Information:

Hazard StatementGHS ClassificationDescription
H315Skin Irritation, Category 2Causes skin irritation upon contact.[1][2]
H319Eye Irritation, Category 2Causes serious, potentially damaging eye irritation.[1][2]
H335Specific Target Organ ToxicityMay cause irritation to the respiratory tract if inhaled.[1][2]

Given these hazards, all handling of this compound must be conducted within a certified chemical fume hood to control airborne particulates and vapors.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is not a matter of simple box-checking; it is a scientifically informed decision-making process. The following recommendations are based on a risk assessment for handling halogenated and nitrated aromatic compounds.

Hand Protection: A Deeper Look at Glove Selection

Standard disposable nitrile gloves provide adequate protection against incidental splashes of this compound.[4] However, for prolonged handling or in situations with a higher risk of exposure, a more robust glove material is warranted. Butyl rubber gloves offer excellent resistance to a wide range of nitro-compounds and are a superior choice for extensive work with this chemical.[5][6][7]

Glove Selection Guide:

Glove MaterialRecommended UseKey Considerations
Nitrile Short-term, incidental splash protectionInspect gloves before each use. Change immediately upon contamination. Breakthrough can occur in under a minute with some aromatic compounds.[8][9]
Butyl Rubber Prolonged handling, weighing, and transfersOffers superior protection against nitro-compounds.[5][6][7] However, it performs poorly with some aromatic hydrocarbons.

Always consult your institution's specific glove selection guide and the manufacturer's compatibility charts.

Eye and Face Protection

Given the serious risk of eye irritation, chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[10] Safety glasses do not provide a sufficient seal and are inadequate for handling this compound.[4] When there is a significant splash hazard, such as during bulk transfers or when working with larger quantities, a face shield should be worn in addition to goggles.[11]

Respiratory Protection

All work with this compound powder must be performed in a chemical fume hood to minimize inhalation exposure.[12] If, under rare and specific circumstances, work must be conducted outside of a fume hood where dust may be generated, a respirator is required. A half- or full-facepiece respirator equipped with a combination of an organic vapor cartridge and a P95 or P100 particulate pre-filter is the appropriate choice.[13][14][15]

PPE_Selection start start fume_hood fume_hood start->fume_hood hand_protection hand_protection fume_hood->hand_protection Yes respirator respirator fume_hood->respirator No eye_protection eye_protection hand_protection->eye_protection respirator->hand_protection lab_coat lab_coat eye_protection->lab_coat end end lab_coat->end

Operational Plan: From Weighing to Disposal

A meticulous and well-rehearsed operational plan is essential for minimizing risk and ensuring the integrity of your experiment.

Step-by-Step Weighing Protocol

Weighing solid, hazardous powders is a primary route for potential exposure. The following protocol is designed to mitigate this risk:

  • Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with absorbent bench paper.[16]

  • Tare the Vessel: Place a clean, empty, and sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.[3]

  • Transfer in Fume Hood: Move the tared container into the fume hood. Carefully transfer the this compound powder into the container using a clean spatula. Keep the stock bottle and the receiving container as far back in the hood as practical.[3][16]

  • Seal and Re-weigh: Securely close the container and remove it from the fume hood. Wipe the exterior of the container with a damp cloth to remove any residual powder. Place the sealed container on the balance to obtain the final weight.[3]

  • Dissolution: If the next step is to dissolve the compound, do so within the fume hood by adding the solvent directly to the sealed container.[3]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

Emergency Response Workflow:

Emergency_Response exposure exposure skin_contact skin_contact exposure->skin_contact eye_contact eye_contact exposure->eye_contact inhalation inhalation exposure->inhalation flush_skin flush_skin skin_contact->flush_skin flush_eye flush_eye eye_contact->flush_eye fresh_air fresh_air inhalation->fresh_air spill spill minor_spill minor_spill spill->minor_spill major_spill major_spill spill->major_spill absorb absorb minor_spill->absorb evacuate evacuate major_spill->evacuate seek_medical seek_medical flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical notify_ehs notify_ehs absorb->notify_ehs evacuate->notify_ehs

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while flushing. Seek medical attention.[12][17]

  • Eye Contact: Go to the nearest emergency eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[2][17] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

  • Spill: For a minor spill within a fume hood, use an absorbent material to clean it up, wearing appropriate PPE. For a major spill, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[18]

Disposal Plan: Responsible Stewardship

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. This waste stream must be kept separate from non-halogenated organic waste to ensure proper disposal.[19][20]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not dispose of this chemical down the drain or in the regular trash.[21]

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely unlock the scientific potential of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-methoxy-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-methoxy-5-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.